molecular formula C32H40O9 B1256064 Swietenine

Swietenine

Katalognummer: B1256064
Molekulargewicht: 568.7 g/mol
InChI-Schlüssel: MMUSWMCGLGFCKL-FFFUMERZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Swietenine is a tetranortriterpenoid (limonoid) compound isolated from the seeds of Swietenia macrophylla (big-leaf mahogany) . With a molecular formula of C32H40O9 and a molecular weight of 568.7 g/mol, it is a key bioactive constituent of this traditional medicinal plant . This compound is offered for research purposes to investigate its diverse and potent pharmacological activities. A primary area of research interest is this compound's application in metabolic disorders and their complications. Studies indicate it alleviates nonalcoholic fatty liver disease (NAFLD) in diabetic models by inhibiting key lipogenesis enzymes (ACLY, ACC1, FASN) and their transcription factors (SREBP1c, ChREBPβ) . Furthermore, this compound has demonstrated significant protective effects against diabetic nephropathy (DN), where it improves renal function and podocyte damage by inhibiting a novel form of cell death known as ferroptosis . Another prominent field of investigation is this compound's cardiopulmonary protective effects. Research shows it alleviates experimental pulmonary hypertension by attenuating vascular remodelling, an effect achieved through the enhancement of mitophagy in pulmonary arterial smooth muscle cells . The compound's mechanism of action is largely attributed to its potent anti-inflammatory and antioxidant properties. The anti-inflammatory effect is mediated via the down-regulation of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) and mediators (NF-κB, COX-2) . Crucially, this compound activates the cytoprotective Nrf2 signaling pathway, promoting Nrf2 translocation into the nucleus . This activation leads to the upregulation of antioxidant and cytoprotective proteins, including HO-1, NQO1, and GPX4, which are central to its observed effects against oxidative stress and ferroptosis . This compound is provided as a research-grade compound. It is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C32H40O9

Molekulargewicht

568.7 g/mol

IUPAC-Name

[(1R,2S,5R,6R,10S,13S,14R,16S)-6-(furan-3-yl)-16-[(1R)-1-hydroxy-2-methoxy-2-oxoethyl]-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-14-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C32H40O9/c1-8-16(2)28(36)41-27-19-13-18-20(32(6,25(19)35)24(30(27,3)4)23(34)29(37)38-7)9-11-31(5)21(18)14-22(33)40-26(31)17-10-12-39-15-17/h8,10,12-13,15,19-21,23-24,26-27,34H,9,11,14H2,1-7H3/b16-8+/t19-,20+,21+,23-,24+,26+,27-,31-,32-/m1/s1

InChI-Schlüssel

MMUSWMCGLGFCKL-FFFUMERZSA-N

Isomerische SMILES

C/C=C(\C)/C(=O)O[C@@H]1[C@@H]2C=C3[C@H](CC[C@@]4([C@H]3CC(=O)O[C@H]4C5=COC=C5)C)[C@@](C2=O)([C@H](C1(C)C)[C@H](C(=O)OC)O)C

Kanonische SMILES

CC=C(C)C(=O)OC1C2C=C3C(CCC4(C3CC(=O)OC4C5=COC=C5)C)C(C2=O)(C(C1(C)C)C(C(=O)OC)O)C

Synonyme

swietenine

Herkunft des Produkts

United States

Foundational & Exploratory

Swietenine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Swietenine is a prominent tetranortriterpenoid, specifically a mexicanolide-type limonoid, isolated from the seeds of Swietenia macrophylla (big-leaf mahogany).[1] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and key biological activities of this compound. It includes detailed experimental protocols for its isolation and structural elucidation, quantitative data on its bioactivity, and a visualization of its role in activating the cytoprotective Nrf2 signaling pathway. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identity and Physicochemical Properties

This compound is a complex natural product characterized by a highly oxygenated and rearranged triterpenoid core. Its identity is well-established through extensive spectroscopic and crystallographic analysis.[1]

Table 1: Core Chemical and Physical Data for this compound

Identifier Value Reference(s)
IUPAC Name [(1R,2S,5R,6R,10S,13S,14R,16S)-6-(furan-3-yl)-16-[(1R)-1-hydroxy-2-methoxy-2-oxoethyl]-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-14-yl] (E)-2-methylbut-2-enoate PubChem CID 14262276
Molecular Formula C₃₂H₄₀O₉ [1]
Molecular Weight 568.7 g/mol PubChem CID 14262276
Monoisotopic Mass 568.26723285 Da PubChem CID 14262276
CAS Number 4801-97-2 PubChem CID 14262276
Classification Tetranortriterpenoid (Limonoid) [1]

| Natural Source | Seeds of Swietenia macrophylla King |[1][2] |

Experimental Protocols

The isolation of this compound is typically performed from the seeds of S. macrophylla using a multi-step extraction and chromatographic process.[3][4]

  • Preparation of Plant Material: Dried seeds of S. macrophylla are ground into a fine powder to increase the surface area for extraction.[5]

  • Solvent Extraction: The powdered seed material is subjected to maceration with a hydroalcoholic solvent (e.g., 96% ethanol) for approximately 72 hours.[5] The resulting mixture is filtered, and the solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude hydroalcoholic extract.[5]

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning. A common method involves fractionation with solvents of increasing polarity, such as hexane and chloroform. Bioassay-guided fractionation, for instance using a glucose utilization assay, has shown that the primary hypoglycemic activity concentrates in the chloroform fraction.[4]

  • Chromatographic Purification: The active chloroform fraction is further purified using chromatographic techniques. Medium-pressure liquid chromatography (MPLC) or column chromatography on silica gel is employed, using a gradient elution system (e.g., hexane-chloroform mixtures of increasing polarity) to separate the constituents.[3] Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Final Purification: Fractions containing this compound are pooled, concentrated, and may be subjected to further purification steps, such as recrystallization or preparative high-performance liquid chromatography (HPLC), to yield pure this compound.[1]

The definitive structure of this compound has been determined using a combination of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction.[1][3][6][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the precise molecular formula (C₃₂H₄₀O₉).[8]

  • Nuclear Magnetic Resonance (NMR):

    • ¹H and ¹³C NMR: These one-dimensional techniques are used to identify the number and types of proton and carbon environments in the molecule, revealing characteristic signals for the furan ring, ester moieties, methyl groups, and olefinic protons.[3][6][7]

    • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are critical for establishing the molecular framework.

      • COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin coupling networks, helping to piece together fragments of the molecule.[3]

      • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals.[7]

      • HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations (2-3 bonds) between protons and carbons, which is essential for connecting the spin systems and confirming the overall carbon skeleton and placement of functional groups.[3][7]

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the absolute confirmation of the molecular structure and its relative stereochemistry. The crystal structure of this compound has been reported, detailing its three-dimensional conformation and intermolecular interactions, such as C—H⋯O hydrogen bonds that stabilize the crystal lattice.[1]

Biological Activity and Mechanism of Action

This compound exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, antidiabetic, and anticancer effects.[1][2][9][10] A key mechanism underlying its cytoprotective and anti-inflammatory properties is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][9][11]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][9][12] This activation mediates the potent anti-inflammatory and antioxidant effects of this compound.[2][9]

Swietenine_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response SW This compound KEAP1_Nrf2 Keap1-Nrf2 (Inactive Complex) SW->KEAP1_Nrf2 Induces Dissociation Nrf2_free Nrf2 KEAP1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Transcription of Cytoprotective Genes ARE->Genes HO1 HO-1 Genes->HO1 NQO1 NQO1 Genes->NQO1 Response ↓ Inflammation ↑ Antioxidant Defense HO1->Response NQO1->Response

Figure 1: Activation of the Nrf2 pathway by this compound.

This compound has demonstrated potent inhibitory activity in various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) values from key studies are summarized below.

Table 2: In Vitro Biological Activity of this compound

Activity Assay / Cell Line IC₅₀ Value (µM) Reference(s)
Anti-inflammatory Inhibition of LPS-induced Nitric Oxide (NO) generation in RAW 264.7 macrophages 36.32 ± 2.84 [8][13]

| Anti-cancer | Inhibition of Mouse Double Minute 2 (MDM2) homolog in HCT116 human colon carcinoma cells | 10 |[1] |

Conclusion

This compound is a structurally complex limonoid from Swietenia macrophylla with significant, well-documented therapeutic potential. Its chemical structure has been unequivocally established through modern spectroscopic and crystallographic methods. The compound's diverse biological activities, particularly its anti-inflammatory and antioxidant effects, are mediated at least in part by the activation of the Nrf2 signaling pathway. The quantitative potency demonstrated in anti-inflammatory and anticancer assays underscores its value as a lead compound for further investigation and development in pharmaceutical applications.

References

Swietenine: A Technical Guide to its Discovery, Origin, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swietenine, a prominent tetranortriterpenoid limonoid derived from the seeds of the Mahogany tree, Swietenia macrophylla, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery and origin of this compound, its physicochemical properties, and detailed methodologies for its extraction, isolation, and characterization. Furthermore, this document elucidates the key signaling pathways modulated by this compound, supported by quantitative data on its biological efficacy. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Swietenia macrophylla King, a member of the Meliaceae family, is a large deciduous tree native to the tropical regions of the Americas.[1] Traditionally, various parts of this plant, particularly the seeds, have been utilized in folk medicine for the treatment of a range of ailments, including diabetes, hypertension, and inflammation.[2] Phytochemical investigations into the seeds of S. macrophylla have revealed a rich concentration of limonoids, a class of chemically complex and highly oxygenated tetracyclic triterpenes. Among these, this compound stands out as a major bioactive constituent.[3]

The discovery of this compound has paved the way for numerous studies investigating its pharmacological potential. Research has demonstrated its significant anti-inflammatory, antidiabetic, antioxidant, and hypolipidemic properties, making it a promising candidate for the development of novel therapeutic agents.[4][5] This guide aims to consolidate the current knowledge on this compound, with a focus on its discovery, chemical nature, and the experimental methodologies used to study it.

Physicochemical Properties of this compound

This compound is a tetranortriterpenoid characterized by a complex molecular structure. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₂H₄₀O₉[6]
Molecular Weight 568.66 g/mol [6]
IUPAC Name [(1R,2S,5R,6R,10S,13S,14R,16S)-6-(furan-3-yl)-16-[(1R)-1-hydroxy-2-methoxy-2-oxoethyl]-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.0²,¹¹.0⁵,¹⁰]heptadec-11-en-14-yl] (E)-2-methylbut-2-enoate[6]
CAS Number 4801-97-2[6]
Appearance Colorless needles[1]

Experimental Protocols

Extraction of this compound from Swietenia macrophylla Seeds

The following protocol is a composite methodology based on established procedures for the extraction of this compound and other limonoids from S. macrophylla seeds.

3.1.1. Materials and Equipment

  • Dried seeds of Swietenia macrophylla

  • Blender or grinder

  • Soxhlet apparatus or large glass container for maceration

  • Ethanol (96%) or Methanol

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman filter paper, Buchner funnel)

3.1.2. Procedure

  • Sample Preparation: Air-dry the seeds of Swietenia macrophylla and grind them into a coarse powder.

  • Extraction:

    • Maceration: Soak 200 g of the powdered seeds in 800 mL of 96% ethanol for 72 hours at room temperature, with occasional agitation.[6]

    • Soxhlet Extraction: Alternatively, subject the powdered seeds to continuous extraction in a Soxhlet apparatus with ethanol or methanol for several hours until the solvent runs clear.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature of 40-50°C under reduced pressure to obtain a crude extract.

  • Drying: Dry the concentrated extract completely to yield the crude ethanolic or methanolic extract.

Isolation and Purification of this compound

The crude extract obtained is a complex mixture of compounds. This compound is typically isolated and purified using chromatographic techniques.

3.2.1. Materials and Equipment

  • Crude extract of S. macrophylla seeds

  • Silica gel (for column chromatography)

  • Glass column for chromatography

  • Solvents: Hexane, Chloroform, Ethyl Acetate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Developing chamber for TLC

  • UV lamp for visualization

  • Fraction collector

  • Rotary evaporator

3.2.2. Procedure

  • Fractionation of Crude Extract:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Adsorb the dissolved extract onto a small amount of silica gel.

    • Dry the silica gel-adsorbed extract.

  • Column Chromatography:

    • Prepare a silica gel column packed in hexane.

    • Load the dried silica gel-adsorbed extract onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of chloroform and then ethyl acetate. A common gradient system is a stepwise increase of chloroform in hexane (e.g., 9:1, 8:2, ..., 1:9, 100% chloroform), followed by a gradient of ethyl acetate in chloroform.[7]

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate using a fraction collector.

    • Monitor the separation by spotting aliquots of each fraction on a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., chloroform:ethyl acetate, 8:2 v/v).

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing the compound with the same Rf value as a this compound standard (if available) or the major spot corresponding to a limonoid.

  • Purification and Crystallization:

    • Concentrate the combined fractions containing this compound using a rotary evaporator.

    • Recrystallize the residue from a suitable solvent system (e.g., methanol or chloroform-hexane) to obtain pure, crystalline this compound.

dot

experimental_workflow start Swietenia macrophylla Seeds grinding Grinding start->grinding extraction Extraction (Ethanol/Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling final_concentration Concentration pooling->final_concentration crystallization Crystallization final_concentration->crystallization pure_this compound Pure this compound crystallization->pure_this compound

Caption: Experimental workflow for the extraction and isolation of this compound.

Quantitative Data

Yield of Extracts

The yield of extracts from Swietenia macrophylla seeds varies depending on the solvent used for extraction. While the specific yield of pure this compound is not consistently reported in the literature, the yields of various crude extracts provide an indication of the abundance of extractable compounds.

Extraction SolventYield (% w/w)Reference
Hexane47.0[8]
Chloroform14.0[8]
Ethyl Acetate2.0[8]
Methanol13.0 - 55.0[8]
Ethanol27.0[8]
Water3.0[8]
Biological Activity of this compound

This compound has demonstrated significant dose-dependent biological activities in various in vitro and in vivo models.

Biological ActivityModelDosage/ConcentrationEffectReference
Hypoglycemic Neonatal-streptozotocin induced type 2 diabetic rats25 mg/kg body weightSignificant decrease in fasting blood glucose[9]
Neonatal-streptozotocin induced type 2 diabetic rats50 mg/kg body weightMore pronounced decrease in fasting blood glucose[9]
Hypolipidemic Neonatal-streptozotocin induced type 2 diabetic rats25 mg/kg body weightSignificant decrease in serum lipids[9]
Neonatal-streptozotocin induced type 2 diabetic rats50 mg/kg body weightMore pronounced decrease in serum lipids[9]
Anti-inflammatory LPS-stimulated RAW 264.7 cellsIC₅₀: 36.32 µMInhibition of Nitric Oxide (NO) production[1]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and oxidative stress.

Anti-inflammatory Pathway

This compound has been shown to inhibit the production of pro-inflammatory mediators. This is achieved, in part, through the downregulation of the Nuclear Factor-kappa B (NF-κB) pathway and the subsequent reduction in the expression of inflammatory cytokines and enzymes like COX-2.

dot

anti_inflammatory_pathway This compound This compound nfkb NF-κB This compound->nfkb Inhibits cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) nfkb->cytokines cox2 COX-2 nfkb->cox2 inflammation Inflammation cytokines->inflammation cox2->inflammation

Caption: this compound's anti-inflammatory signaling pathway.

Antioxidant and Cytoprotective Pathway

A significant mechanism of action for this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. This compound promotes the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes such as Heme Oxygenase-1 (HO-1). The activation of this pathway is also linked to the upstream kinase, Akt.

dot

nrf2_pathway This compound This compound akt Akt This compound->akt Activates nrf2 Nrf2 akt->nrf2 Activates ho1 HO-1 nrf2->ho1 Upregulates antioxidant_response Antioxidant & Cytoprotective Response ho1->antioxidant_response

Caption: this compound's activation of the Akt/Nrf2/HO-1 pathway.

Conclusion

This compound, a major limonoid from Swietenia macrophylla seeds, exhibits a remarkable range of biological activities that hold significant promise for therapeutic applications. Its anti-inflammatory, antidiabetic, and antioxidant properties are well-documented and are mediated through the modulation of key signaling pathways such as NF-κB and Nrf2. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a potential drug candidate. Future studies should focus on optimizing extraction and purification processes to improve yield, conducting comprehensive preclinical and clinical trials to establish safety and efficacy, and exploring its full therapeutic potential for various human diseases.

References

The Uncharted Path: Elucidating the Biosynthesis of Swietenine in Plants

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Swietenine, a complex tetranortriterpenoid found predominantly in the seeds of Swietenia macrophylla, has garnered significant interest for its diverse pharmacological activities, including hypoglycemic, anti-inflammatory, and potential anticancer properties.[1][2] Despite its therapeutic potential, the precise biosynthetic pathway leading to the formation of this compound in plants remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of limonoid biosynthesis, the class of compounds to which this compound belongs, and outlines a proposed pathway based on established principles of secondary metabolism in the Meliaceae family. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of this compound and other bioactive limonoids. We will delve into the known precursor molecules, key enzymatic steps, and the general experimental methodologies required to fully map this intricate pathway. All quantitative data is presented in structured tables, and key conceptual frameworks are visualized through detailed diagrams.

Introduction: The Significance of this compound

This compound is a highly oxygenated and structurally complex secondary metabolite isolated from plants of the Meliaceae family, most notably Swietenia macrophylla.[2] As a member of the limonoid class, also known as tetranortriterpenoids, this compound is part of a diverse group of natural products recognized for their potent biological activities.[3][4] The therapeutic potential of this compound, particularly in the context of metabolic diseases, underscores the importance of understanding its formation in plants. A complete elucidation of its biosynthetic pathway would not only provide profound insights into plant biochemistry but also pave the way for metabolic engineering approaches to enhance its production for pharmaceutical applications.

Currently, the scientific literature does not contain a fully mapped, step-by-step enzymatic pathway for this compound. However, extensive research on the biosynthesis of other limonoids provides a robust framework for proposing a putative pathway. This guide will synthesize the available information to present a logical sequence of biochemical transformations, from primary metabolites to the complex scaffold of this compound.

The General Biosynthetic Pathway of Limonoids

Limonoids are derived from tetracyclic triterpenes, which themselves originate from the isoprenoid pathway. The biosynthesis can be broadly divided into several key stages, starting from the cyclization of 2,3-oxidosqualene.

From Isoprenoid Precursors to a Triterpenoid Scaffold

The journey to this compound begins with the universal C5 isoprene units, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are produced through the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways.[5] A series of condensations leads to the formation of the C30 compound, squalene. Squalene is then epoxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase.[6][7]

The first major diversification point in triterpenoid synthesis is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by oxidosqualene cyclases (OSCs). In the context of limonoid biosynthesis, it is generally accepted that the precursors are tetracyclic triterpenoids such as tirucallane or euphane.[3][4][8] Specifically, the enzyme tirucallol synthase is a key player in this initial cyclization step.[7]

Formation of the Protolimonoid Skeleton

Recent research has identified the initial steps in the conversion of the triterpene scaffold into a protolimonoid.[9][10] This involves a series of oxidative reactions catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for the hydroxylation and subsequent modifications of the triterpenoid backbone. The product of these initial oxidative steps is melianol, which is considered a key protolimonoid intermediate.[9][10]

The Defining Features of Limonoids: Furan Ring Formation and Skeletal Rearrangements

The transformation from a protolimonoid to a true limonoid, or tetranortriterpenoid, is characterized by the loss of four carbon atoms from the side chain, which then cyclizes to form a distinctive 17-β-furan ring.[3][4] This is a hallmark of all limonoids. Following the formation of this fundamental limonoid skeleton, a variety of oxidative reactions and skeletal rearrangements occur, leading to the vast diversity of limonoids observed in nature.[3][4] These modifications are catalyzed by a suite of enzymes, including CYP450s, dehydrogenases, and reductases.

The table below summarizes the proposed general stages in limonoid biosynthesis.

Stage Key Precursor(s) Key Intermediate(s) Key Enzyme(s) / Enzyme Class(es) Description
I Isopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP)Squalene, 2,3-OxidosqualenePrenyltransferases, Squalene Synthase, Squalene EpoxidaseFormation of the linear C30 precursor and its epoxidation.
II 2,3-OxidosqualeneTirucallol / EupholOxidosqualene Cyclase (e.g., Tirucallol Synthase)Cyclization to form the tetracyclic triterpenoid scaffold.
III TirucallolMelianolCytochrome P450 Monooxygenases (CYP450s)Oxidative modifications of the triterpenoid backbone to form a protolimonoid.
IV Protolimonoid IntermediateBasic Limonoid SkeletonUnknownLoss of four carbons from the side chain and formation of the 17-β-furan ring.
V Basic Limonoid SkeletonDiverse Limonoids (e.g., this compound)CYP450s, Dehydrogenases, Reductases, etc.Further oxidative modifications and skeletal rearrangements to produce the final products.

Proposed Biosynthetic Pathway to this compound

While the specific enzymes have not been characterized, a putative pathway to this compound can be proposed based on its chemical structure and the general principles of limonoid biosynthesis. This compound is a highly modified limonoid, suggesting it is a product of the later stages of the pathway. It is likely derived from a simpler, ring-intact limonoid precursor that undergoes extensive oxidation and rearrangement.

Below is a diagram illustrating the proposed logical flow from the central isoprenoid pathway to the general limonoid scaffold.

G cluster_0 Central Metabolism cluster_1 Triterpenoid Biosynthesis cluster_2 Protolimonoid Formation cluster_3 Limonoid Scaffolding and Diversification IPP_DMAPP IPP / DMAPP Squalene Squalene IPP_DMAPP->Squalene Prenyltransferases, Squalene Synthase Oxidosqualene Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Tirucallol Tirucallol Oxidosqualene->Tirucallol Oxidosqualene Cyclase Melianol Melianol Tirucallol->Melianol CYP450s Basic_Limonoid Basic_Limonoid Melianol->Basic_Limonoid Unknown Enzymes This compound This compound Basic_Limonoid->this compound CYP450s, etc.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols for Pathway Elucidation

The full elucidation of the this compound biosynthetic pathway will require a multi-faceted approach combining transcriptomics, proteomics, and metabolomics. Below are generalized protocols for key experiments that would be essential for this research.

Transcriptome Analysis to Identify Candidate Genes

Objective: To identify genes encoding biosynthetic enzymes that are co-expressed with this compound accumulation.

Methodology:

  • Tissue Collection: Collect tissues from Swietenia macrophylla known to accumulate high levels of this compound (e.g., seeds at different developmental stages).

  • RNA Extraction: Extract total RNA from the collected tissues using a suitable plant RNA extraction kit.

  • Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina RNA-Seq).

  • Bioinformatic Analysis: Assemble the transcriptome de novo or map reads to a reference genome if available. Identify differentially expressed genes and perform co-expression analysis to find candidate genes (e.g., CYP450s, methyltransferases, etc.) that show expression patterns correlated with this compound levels.

Functional Characterization of Candidate Enzymes

Objective: To determine the biochemical function of candidate genes identified through transcriptomics.

Methodology:

  • Gene Cloning: Clone the full-length coding sequences of candidate genes into an expression vector.

  • Heterologous Expression: Express the recombinant proteins in a suitable host system, such as Nicotiana benthamiana (for in planta expression) or yeast (Saccharomyces cerevisiae).

  • In Vitro/In Vivo Assays:

    • In Vitro: Purify the recombinant enzyme and incubate it with a putative substrate (e.g., a known limonoid precursor). Analyze the reaction products using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • In Vivo: Co-express the candidate enzyme with an upstream pathway enzyme in the host system to see if the expected product is formed.

  • Product Identification: Compare the retention time and mass spectrum of the enzymatic product with an authentic standard of the expected intermediate or this compound itself.

The logical workflow for identifying and characterizing the enzymes in the this compound pathway is depicted below.

G Start High this compound-Producing Plant Tissue Transcriptomics Transcriptome Sequencing (RNA-Seq) Start->Transcriptomics Candidate_Genes Identify Candidate Genes (e.g., CYP450s) Transcriptomics->Candidate_Genes Heterologous_Expression Heterologous Expression (e.g., Yeast, N. benthamiana) Candidate_Genes->Heterologous_Expression Enzyme_Assay In Vitro / In Vivo Enzyme Assays Heterologous_Expression->Enzyme_Assay Metabolite_Analysis LC-MS / GC-MS Analysis Enzyme_Assay->Metabolite_Analysis Function_Confirmed Enzyme Function Confirmed Metabolite_Analysis->Function_Confirmed Function_Rejected Function Not Confirmed Metabolite_Analysis->Function_Rejected

Caption: Experimental workflow for enzyme characterization.

Future Outlook and Conclusion

The biosynthesis of this compound represents a fascinating and challenging area of plant biochemistry. While the complete pathway remains to be discovered, the foundational knowledge of limonoid biosynthesis provides a clear roadmap for future research. The integration of multi-omics approaches with traditional biochemical techniques will be paramount in identifying and characterizing the novel enzymes responsible for the intricate chemical transformations that lead to this potent natural product.

Successfully mapping the this compound biosynthetic pathway will not only be a significant scientific achievement but will also unlock the potential for its sustainable production through metabolic engineering in microbial or plant-based systems. This would provide a reliable and scalable source of this compound for further pharmacological investigation and potential therapeutic development, ultimately benefiting human health. This guide serves to consolidate the current knowledge and to catalyze further research into this promising molecule.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Swietenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swietenine is a prominent tetranortriterpenoid, a class of highly oxygenated and structurally complex natural products, isolated primarily from the seeds of Swietenia macrophylla (mahogany). This document provides a comprehensive overview of the physical and chemical properties of this compound, its isolation and characterization, and its significant biological activities, with a focus on the underlying molecular mechanisms. The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound's complex structure dictates its physicochemical characteristics. A summary of its key properties is presented below.

General Properties

The fundamental physical and chemical identifiers for this compound are summarized in Table 1.

Table 1: General Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃₂H₄₀O₉[1]
Molecular Weight 568.7 g/mol [1]
IUPAC Name [(1R,2S,5R,6R,10S,13S,14R,16S)-6-(furan-3-yl)-16-[(1R)-1-hydroxy-2-methoxy-2-oxoethyl]-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.0²,¹¹.0⁵,¹⁰]heptadec-11-en-14-yl] (E)-2-methylbut-2-enoate[1]
CAS Number 4801-97-2[1]
Appearance Colorless needles[2]
Melting Point 202-204 °C[3]
Synonyms This compound[1]
Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The characteristic spectral data are crucial for its identification and characterization.

Table 2: Spectroscopic Data of this compound

TechniqueDataReference(s)
¹H NMR The ¹H NMR spectrum of this compound reveals characteristic signals for its complex tetracyclic core and substituent groups. Key resonances include those for the furan ring protons, olefinic protons, methoxy group, and various methyl groups. Due to the complexity of the molecule and solvent effects, specific chemical shifts can vary. A detailed list of assignments from the literature is needed for a complete profile.[4],[5]
¹³C NMR The ¹³C NMR spectrum is essential for confirming the carbon skeleton of this compound. It shows distinct signals for the carbonyl carbons of the ester and lactone functionalities, the sp² carbons of the furan ring and double bonds, and the numerous sp³ carbons of the tetracyclic system. A comprehensive table of chemical shifts is required for unambiguous identification.[4],[5]
Infrared (IR) Spectroscopy The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Strong absorptions are typically observed for carbonyl stretching (C=O) from the ester and lactone groups, as well as C-O stretching vibrations. Specific reported values include strong bands at 1743 cm⁻¹ (>C=O), 1282 cm⁻¹ (CO–OR), and 1112 cm⁻¹ (COO–R).[3]
Mass Spectrometry (MS) Mass spectrometry data is vital for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula. Fragmentation patterns observed in MS/MS experiments can offer valuable structural information, though a detailed fragmentation map for this compound is not readily available in the cited literature.[2]
Solubility

The solubility of this compound is a critical parameter for its extraction, purification, and formulation for biological assays.

Table 3: Solubility of this compound

SolventSolubilityReference(s)
Chloroform Soluble[4]
Ethyl Acetate Soluble[6]
Methanol Soluble[6]
Ethanol Soluble[4]
Water Sparingly soluble to insoluble[6]
Hexane Sparingly soluble to insoluble[4]
Note: Quantitative solubility data (e.g., in mg/mL) is not extensively reported in the readily available literature and would require experimental determination.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from Swietenia macrophylla seeds, based on commonly employed phytochemical methods.

Diagram 1: Experimental Workflow for this compound Isolation

G Workflow for this compound Isolation plant_material Dried & Powdered S. macrophylla Seeds maceration Maceration with 70% Ethanol plant_material->maceration filtration Filtration & Concentration maceration->filtration crude_extract Crude Hydroalcoholic Extract filtration->crude_extract fractionation Solvent-Solvent Partitioning crude_extract->fractionation chloroform_fraction Chloroform Fraction fractionation->chloroform_fraction Bioactive Fraction column_chromatography Silica Gel Column Chromatography chloroform_fraction->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc purification Preparative TLC / HPLC tlc->purification This compound Pure this compound purification->this compound

Caption: A generalized workflow for the isolation of this compound.

Methodology:

  • Extraction: Dried and powdered seeds of S. macrophylla are subjected to maceration with a hydroalcoholic solvent, such as 70% ethanol, at room temperature for an extended period (e.g., 72 hours). This process is often repeated to ensure exhaustive extraction. The resulting extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A typical sequence involves partitioning against petroleum ether (or hexane), followed by chloroform, and then ethyl acetate. Bioassay-guided fractionation has indicated that the chloroform fraction typically exhibits the highest concentration of this compound.

  • Chromatographic Purification: The bioactive chloroform fraction is further purified using chromatographic techniques. This usually involves column chromatography over silica gel, with a gradient elution system of solvents like hexane-ethyl acetate or chloroform-methanol.

  • Final Purification: Fractions collected from column chromatography are monitored by Thin Layer Chromatography (TLC). Those containing this compound are pooled and subjected to further purification, which may include preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure, crystalline this compound.

In Vitro Anti-inflammatory Activity Assay

This protocol describes the determination of the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁵ cells/well and allowed to adhere for 24 hours.[7]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period of 2 hours, the cells are stimulated with LPS (e.g., 1 µg/mL).[8][9]

  • Incubation: The plates are incubated for a further 18-24 hours.[7][8]

  • Nitric Oxide Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 15-30 minutes. The absorbance is then measured at 540 nm using a microplate reader.[7][10]

  • Data Analysis: The concentration of nitrite is calculated from a sodium nitrite standard curve. The percentage inhibition of NO production by this compound is calculated relative to the LPS-stimulated control.

Biological Activities and Signaling Pathways

This compound exhibits a wide range of pharmacological activities. The following sections detail some of the most significant effects and the signaling pathways involved.

Anti-inflammatory and Cytoprotective Effects

This compound demonstrates potent anti-inflammatory and cytoprotective properties, primarily through the modulation of the NF-κB and Nrf2 signaling pathways.

Diagram 2: Anti-inflammatory and Cytoprotective Signaling of this compound

G Anti-inflammatory & Cytoprotective Pathways of this compound cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 This compound Action LPS LPS NFkB NF-κB LPS->NFkB Activates This compound This compound This compound->NFkB Inhibits Keap1 Keap1 This compound->Keap1 Inhibits Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) & Mediators (COX-2) NFkB->Pro_inflammatory Induces Transcription Inflammation Inflammation Pro_inflammatory->Inflammation Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2->Keap1 Bound & Inactive ARE ARE Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_enzymes Antioxidant & Cytoprotective Enzymes (HO-1, NQO1) ARE->Antioxidant_enzymes Induces Transcription Oxidative_stress Reduced Oxidative Stress Antioxidant_enzymes->Oxidative_stress

Caption: this compound's dual action on inflammation and oxidative stress.

This compound has been shown to inhibit the production of nitric oxide and down-regulate the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as inflammatory mediators like COX-2. This is achieved, in part, by inhibiting the activation of the transcription factor NF-κB. Concurrently, this compound activates the Nrf2 signaling pathway. It promotes the dissociation of Nrf2 from its inhibitor Keap1, leading to the translocation of Nrf2 to the nucleus. There, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of cytoprotective and antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).

Attenuation of Diabetic Nephropathy

In the context of diabetic nephropathy, this compound has been found to exert protective effects by modulating the NF-κB/NLRP3 inflammasome pathway.

Diagram 3: this compound's Role in Diabetic Nephropathy

G This compound's Action on the NLRP3 Inflammasome in Diabetic Nephropathy High_glucose High Glucose NFkB_activation NF-κB Activation High_glucose->NFkB_activation NLRP3_transcription NLRP3 Transcription NFkB_activation->NLRP3_transcription NLRP3_inflammasome NLRP3 Inflammasome Assembly NLRP3_transcription->NLRP3_inflammasome Caspase1 Caspase-1 Activation NLRP3_inflammasome->Caspase1 Mature_cytokines Mature IL-1β / IL-18 Caspase1->Mature_cytokines Cleaves Pro_cytokines Pro-IL-1β / Pro-IL-18 Pro_cytokines->Caspase1 Inflammation_fibrosis Inflammation & Renal Fibrosis Mature_cytokines->Inflammation_fibrosis This compound This compound This compound->NFkB_activation Inhibits This compound->NLRP3_inflammasome Inhibits

Caption: this compound inhibits the NF-κB/NLRP3/Caspase-1 pathway.

High glucose levels in diabetes can lead to the activation of NF-κB, which in turn promotes the transcription of NLRP3, a key component of the NLRP3 inflammasome. The subsequent assembly and activation of the NLRP3 inflammasome lead to the activation of Caspase-1. Activated Caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, driving inflammation and fibrosis in the kidneys. This compound has been demonstrated to significantly inhibit the activation of both NF-κB and the NLRP3 inflammasome, thereby reducing the downstream inflammatory cascade and ameliorating diabetic nephropathy.[11]

Amelioration of Non-alcoholic Fatty Liver Disease (NAFLD)

This compound shows promise in the management of NAFLD by inhibiting lipogenesis and activating antioxidant pathways.

Diagram 4: this compound's Mechanism in NAFLD

G This compound's Dual Role in NAFLD cluster_0 Lipogenesis Pathway cluster_1 Antioxidant Pathway SREBP1c SREBP1c / ChREBPβ Lipogenic_enzymes Lipogenic Enzymes (ACLY, ACC1, FASN) SREBP1c->Lipogenic_enzymes Activate Lipid_accumulation Hepatic Lipid Accumulation Lipogenic_enzymes->Lipid_accumulation Nrf2_activation Nrf2 Activation Antioxidant_response Antioxidant Response (HO-1, NQO1) Nrf2_activation->Antioxidant_response Reduced_oxidative_stress Reduced Oxidative Stress Antioxidant_response->Reduced_oxidative_stress This compound This compound This compound->SREBP1c Inhibits This compound->Nrf2_activation Activates

Caption: this compound inhibits lipogenesis and promotes antioxidant defense in NAFLD.

In NAFLD, the transcription factors SREBP1c and ChREBPβ are often upregulated, leading to increased expression of key lipogenic enzymes such as ACLY, ACC1, and FASN, which results in hepatic lipid accumulation. This compound has been shown to reverse the elevated levels of these transcription factors and enzymes.[12] Furthermore, as previously mentioned, this compound activates the Nrf2 antioxidant defense mechanism, which is beneficial in mitigating the oxidative stress associated with NAFLD.[12]

Liver Protection via the AKT/Nrf2/HO-1 Pathway

This compound's hepatoprotective effects are also mediated through the activation of the AKT/Nrf2/HO-1 signaling pathway.

Diagram 5: Hepatoprotective Signaling of this compound

G Hepatoprotective AKT/Nrf2/HO-1 Pathway Activated by this compound This compound This compound AKT AKT Phosphorylation This compound->AKT Activates Nrf2_translocation Nrf2 Nuclear Translocation AKT->Nrf2_translocation Promotes HO1_expression HO-1 Expression Nrf2_translocation->HO1_expression Induces Liver_protection Liver Protection & Reduced Oxidative Stress HO1_expression->Liver_protection

Caption: this compound promotes liver protection through AKT-mediated Nrf2 activation.

Studies have indicated that this compound can induce the phosphorylation of AKT.[13] Activated AKT can, in turn, promote the nuclear translocation of Nrf2, leading to the subsequent upregulation of HO-1. This pathway contributes significantly to the antioxidant capacity of liver cells, thereby protecting them from oxidative damage. The use of a PI3K/AKT inhibitor has been shown to suppress the Nrf2 nuclear translocation and HO-1 expression induced by this compound, confirming the role of this pathway.[13]

Conclusion

This compound is a structurally complex tetranortriterpenoid with a compelling profile of biological activities. Its physicochemical properties, particularly its solubility, guide its extraction and purification from natural sources. The diverse pharmacological effects of this compound, including its anti-inflammatory, anti-diabetic, and hepatoprotective actions, are underpinned by its ability to modulate key signaling pathways such as NF-κB, Nrf2, and AKT. This technical guide provides a foundational understanding of this compound for researchers and professionals, highlighting its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its full therapeutic potential.

References

Unveiling the Therapeutic Potential of Swietenine: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swietenine, a prominent tetranortriterpenoid isolated from the seeds of Swietenia macrophylla, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the known pharmacological effects of this compound, with a focus on its anti-inflammatory, hypoglycemic, antioxidant, and anticancer properties. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to serve as a comprehensive resource for researchers and drug development professionals. This document aims to facilitate further investigation into the therapeutic applications of this compound and accelerate its potential translation into clinical practice.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, primarily through the modulation of key inflammatory pathways and the suppression of pro-inflammatory mediators.

Inhibition of Nitric Oxide (NO) Production

This compound effectively inhibits the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[1]

Table 1: Inhibitory Concentration (IC50) of this compound on NO Production

CompoundIC50 (µM) against LPS-induced NO generationReference
This compound36.32 ± 2.84[1]
Experimental Protocol: Nitric Oxide Inhibition Assay (Griess Assay)

This protocol outlines the determination of nitric oxide production by measuring nitrite concentration in culture supernatants using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (of known purity)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite.

Modulation of Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways.

  • NF-κB Pathway: this compound downregulates the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression.[2][3]

  • NRF2/HO-1 Pathway: It activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, Heme Oxygenase-1 (HO-1), which are crucial for antioxidant and cytoprotective responses.[2][3]

  • NLRP3 Inflammasome Pathway: this compound has been shown to inhibit the activation of the NLRP3 inflammasome and subsequent caspase-1 activation, leading to reduced production of pro-inflammatory cytokines IL-1β and IL-18.[4]

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 This compound Intervention cluster_2 Signaling Pathways cluster_3 Cellular Response LPS LPS NFkB NF-κB Pathway LPS->NFkB Activates NLRP3 NLRP3 Inflammasome LPS->NLRP3 Activates This compound This compound This compound->NFkB Inhibits NRF2 NRF2/HO-1 Pathway This compound->NRF2 Activates This compound->NLRP3 Inhibits Pro_inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Pro_inflammatory_Cytokines NO_Production ↓ NO Production NFkB->NO_Production Antioxidant_Response ↑ Antioxidant Response NRF2->Antioxidant_Response NLRP3->Pro_inflammatory_Cytokines

Figure 1: this compound's modulation of inflammatory signaling pathways.

Hypoglycemic and Antihyperglycemic Activities

This compound has shown significant potential in managing blood glucose levels, making it a subject of interest for diabetes research.

In Vivo Studies in Diabetic Models

Oral administration of this compound has been found to possess dose-dependent hypoglycemic and hypolipidemic activity in neonatal-streptozotocin induced type 2 diabetic rats.[5] Furthermore, it potentiates the antihyperglycemic and antioxidant activity of metformin in streptozotocin-induced diabetic rats.[2]

Table 2: In Vivo Hypoglycemic and Antihyperglycemic Effects of this compound

Animal ModelDosageDurationKey FindingsReference
Neonatal-streptozotocin induced type 2 diabetic rats25 and 50 mg/kg/day (oral)-Significant dose-dependent hypoglycemic and hypolipidemic activity.[5]
Streptozotocin-induced diabetic rats10, 20, and 40 mg/kg/day (oral)-Significant reduction in glucose, cholesterol, triglycerides, and LDL at 20 and 40 mg/kg. Synergistic effect with metformin.[2]
Experimental Protocol: Streptozotocin-Induced Diabetic Rat Model

This protocol describes the induction of diabetes in rats using streptozotocin (STZ) for the evaluation of hypoglycemic agents.

Materials:

  • Male Wistar rats (180-220 g)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • Glucometer and test strips

  • Oral gavage needles

  • This compound solution/suspension

Procedure:

  • Induction of Diabetes:

    • Fast rats overnight.

    • Prepare a fresh solution of STZ in cold citrate buffer (45 mg/kg body weight).

    • Administer a single intraperitoneal injection of the STZ solution.

  • Confirmation of Diabetes:

    • After 72 hours, measure fasting blood glucose levels from the tail vein.

    • Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and selected for the study.

  • Treatment:

    • Divide the diabetic rats into groups: diabetic control, this compound-treated groups (e.g., 20 and 40 mg/kg), and a standard drug group (e.g., metformin 50 mg/kg).

    • Administer the respective treatments orally once daily for a specified period (e.g., 28 days).

  • Monitoring:

    • Monitor body weight and fasting blood glucose levels at regular intervals.

    • At the end of the study, collect blood samples for biochemical analysis (lipid profile, liver and kidney function tests).

G cluster_0 Experimental Workflow Start Start: Wistar Rats STZ_Induction Streptozotocin (STZ) Induction (45 mg/kg, IP) Start->STZ_Induction Confirm_Diabetes Confirm Diabetes (Fasting Blood Glucose > 250 mg/dL) STZ_Induction->Confirm_Diabetes Grouping Group Allocation (Control, this compound, Metformin) Confirm_Diabetes->Grouping Diabetic Rats Treatment Daily Oral Administration Grouping->Treatment Monitoring Monitor Blood Glucose & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (Biochemical Parameters) Monitoring->Endpoint End End Endpoint->End

Figure 2: Workflow for evaluating this compound in a diabetic rat model.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which contribute to its protective effects against oxidative stress-related conditions.

In Vivo Antioxidant Effects

In streptozotocin-induced diabetic rats, this compound treatment increased the levels of high-density lipoprotein (HDL), glutathione (GSH), and total antioxidant capacity, while reducing malondialdehyde (MDA) levels, a marker of lipid peroxidation.[2]

Signaling Pathway: AKT/Nrf2/HO-1

This compound has been shown to protect against oxidative stress in HepG2 cells by activating the AKT/Nrf2/HO-1 signaling pathway.[6] Activation of this pathway leads to the upregulation of antioxidant and cytoprotective genes.

G cluster_0 This compound Action cluster_1 Signaling Cascade cluster_2 Cellular Outcome This compound This compound AKT AKT Phosphorylation This compound->AKT Induces Nrf2 Nrf2 Activation AKT->Nrf2 HO1 HO-1 Expression Nrf2->HO1 Antioxidant_Response ↑ Antioxidant & Cytoprotective Gene Expression HO1->Antioxidant_Response

Figure 3: this compound-mediated activation of the AKT/Nrf2/HO-1 pathway.

Anticancer Activity

This compound has demonstrated cytotoxic effects against human colorectal cancer cells.

In Vitro Cytotoxicity

This compound exhibited in vitro anti-colorectal cancer activity in the HCT116 human colon carcinoma cell line.

Table 3: In Vitro Anticancer Activity of this compound

Cell LineActivityIC50 (µM)Reference
HCT116 (Human Colorectal Carcinoma)Anti-CRC activity10[7]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • HCT116 cells

  • DMEM or other suitable culture medium

  • FBS

  • Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plate

Procedure:

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.

Induction of Apoptosis

The anticancer mechanism of this compound is, in part, attributed to the induction of apoptosis (programmed cell death). This can be assessed using methods like the TUNEL assay.

Experimental Protocol: TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Cells treated with this compound on coverslips or slides

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, e.g., Br-dUTP)

  • Antibody against the labeled nucleotide (e.g., anti-BrdU-FITC)

  • DAPI or other nuclear counterstain

  • Fluorescence microscope

Procedure:

  • Fixation: Fix the treated cells with 4% paraformaldehyde for 1 hour at room temperature.

  • Permeabilization: Incubate the cells with the permeabilization solution for 2 minutes on ice.

  • TUNEL Staining:

    • Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour.

    • Wash the cells with PBS.

    • Incubate with the fluorescently labeled antibody in a humidified chamber at 37°C for 30 minutes.

  • Counterstaining: Stain the nuclei with DAPI.

  • Visualization: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.

Conclusion

This compound, a naturally occurring tetranortriterpenoid, exhibits a remarkable spectrum of biological activities, including potent anti-inflammatory, hypoglycemic, antioxidant, and anticancer effects. The mechanisms underlying these activities involve the modulation of critical cellular signaling pathways such as NF-κB, NRF2/HO-1, NLRP3 inflammasome, and AKT. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for further preclinical and clinical investigations. The multifaceted pharmacological profile of this compound positions it as a promising candidate for the development of novel therapeutics for a range of human diseases. Further research is warranted to fully elucidate its mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and long-term safety to facilitate its translation from a traditional remedy to a modern evidence-based medicine.

References

Swietenine mechanism of action preliminary studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preliminary Studies of Swietenine's Mechanism of Action

Introduction

This compound is a prominent tetranortriterpenoid isolated from the seeds of Swietenia macrophylla King (Meliaceae), a plant used in traditional medicine to treat conditions like diabetes and inflammation.[1][2][3][4] Preliminary scientific investigations have begun to elucidate the molecular mechanisms underlying its diverse biological activities. This guide synthesizes the current understanding of this compound's mechanism of action, focusing on its anti-inflammatory, antidiabetic, hepatoprotective, and anticancer properties. It is intended for researchers, scientists, and drug development professionals, providing a detailed overview of key signaling pathways, quantitative data from preliminary studies, and the experimental protocols used in this research.

Anti-inflammatory Mechanism of Action

This compound exhibits significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies show it can suppress the production of pro-inflammatory mediators and activate cytoprotective pathways.[1][2]

Modulation of Inflammatory Pathways

The anti-inflammatory action of this compound is primarily mediated through two interconnected pathways: the inhibition of the NF-κB pathway and the activation of the NRF2/HO-1 pathway.[1][2][5]

  • Inhibition of NF-κB Signaling: In inflammatory conditions, such as those stimulated by lipopolysaccharide (LPS), this compound has been shown to down-regulate the expression of Nuclear Factor-kappa B (NF-κB).[1][2] This inhibition leads to a subsequent reduction in the expression of downstream pro-inflammatory mediators, including COX-2 and various cytokines.[1][2][5]

  • Activation of NRF2/HO-1 Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[1][3][6] This activation leads to the upregulation of downstream antioxidant and cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Oxidoreductase 1 (NQO1).[1][2][5][6]

dot

G This compound's Anti-inflammatory Signaling Pathway This compound This compound NFkB NF-κB This compound->NFkB Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) & Mediators (COX-2, NO) NFkB->ProInflammatory Inflammation Inflammation ProInflammatory->Inflammation HO1 HO-1, NQO1 Nrf2->HO1 Cytoprotection Cytoprotection & Antioxidant Response HO1->Cytoprotection Cytoprotection->Inflammation Inhibits

Caption: this compound's dual action on NF-κB and Nrf2 pathways.

Quantitative Data: Inhibition of Inflammatory Mediators

The following tables summarize the inhibitory effects of this compound and related limonoids on the production of superoxide anions and nitric oxide (NO), key mediators in inflammation.

Table 1: Inhibition of Superoxide Anion (O₂⁻) Generation by Limonoids from S. macrophylla

CompoundIC₅₀ (μM)
Swietemacrophin36.33 ± 4.12
Humilinolide F45.44 ± 5.28
3,6-O,O-diacetylswietenolide38.96 ± 3.86
3-O-tigloylswietenolide29.54 ± 3.55
Swietemahonin E25.18 ± 2.94
This compound> 50
LY294002 (Positive Control)2.56 ± 0.21
Data from a study on fMet-Leu-Phe (fMLP)-induced O₂⁻ generation in human neutrophils.[7]

Table 2: Inhibition of Nitric Oxide (NO) Generation by Limonoids from S. macrophylla

CompoundIC₅₀ (μM)
Swietemacrophin36.32 ± 3.98
Humilinolide F> 50
3,6-O,O-diacetylswietenolide> 50
3-O-tigloylswietenolide28.14 ± 2.88
Swietemahonin E32.55 ± 3.01
This compound15.28 ± 1.54
Quercetin (Positive Control)12.55 ± 1.15
Data from a study on lipopolysaccharide (LPS)-induced NO generation in RAW264.7 murine macrophages.[7]

Antidiabetic and Hepatoprotective Mechanisms

This compound has demonstrated potential in managing diabetes and related complications like nonalcoholic fatty liver disease (NAFLD).[3][4][6] Its mechanisms involve improving glucose metabolism, protecting pancreatic β-cells, and activating antioxidant pathways in the liver.[8][9][10]

Signaling Pathways
  • PI3K/Akt/Nrf2 Signaling: this compound protects against oxidative stress-induced liver injury by activating the PI3K/Akt signaling pathway.[9] Activated Akt leads to the nuclear translocation of Nrf2, which in turn upregulates the expression of HO-1, enhancing the antioxidant capacity of cells.[9] This pathway is crucial for its hepatoprotective effects.[9] Studies also suggest this compound can activate the Akt/GSK-3β/Nrf2 pathway to inhibit ferroptosis and improve diabetic nephropathy.[11]

  • Pancreatic β-Cell Protection: In pancreatic INS-1 cells, this compound protects against oxidative stress-induced apoptosis by up-regulating the anti-apoptotic protein Bcl-2 and down-regulating the pro-apoptotic protein Bax.[10][12] It also enhances the expression of pancreatic duodenal homeobox factor-1 (PDX-1), a key transcription factor for β-cell function and insulin secretion.[10]

  • α-Glucosidase Inhibition: Extracts from Swietenia seeds have been shown to strongly inhibit α-glucosidase, an enzyme responsible for breaking down carbohydrates in the intestine.[13][14] This action can help to lower postprandial blood glucose levels.[15]

dot

G This compound's Hepatoprotective & Antidiabetic Pathways cluster_0 Hepatoprotective Pathway cluster_1 Pancreatic β-Cell Pathway Swietenine1 This compound PI3K_Akt PI3K/Akt Swietenine1->PI3K_Akt Activates Nrf2_1 Nrf2 PI3K_Akt->Nrf2_1 Activates HO1_1 HO-1 Nrf2_1->HO1_1 Upregulates OxidativeStress Oxidative Stress HO1_1->OxidativeStress Inhibits LiverProtection Liver Protection OxidativeStress->LiverProtection Swietenine2 This compound Bcl2 Bcl-2 Swietenine2->Bcl2 Upregulates Bax Bax Swietenine2->Bax Downregulates PDX1 PDX-1 Swietenine2->PDX1 Upregulates Apoptosis β-Cell Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis InsulinSecretion Insulin Secretion PDX1->InsulinSecretion

Caption: this compound's mechanisms in liver and pancreatic β-cells.

Quantitative Data: In Vivo Effects in Diabetic Mice

An in vivo study using diabetic mice demonstrated this compound's ability to reverse metabolic dysregulation.

Table 3: Effect of this compound (80 mg/kg) on Biochemical Parameters in Diabetic Mice

ParameterNormal ControlDiabetic ControlThis compound Treated
Blood Glucose (mg/dL)--98.67 ± 9.11
Cholesterol (mg/dL)--49.00 ± 5.06
Triglycerides (mg/dL)--81.83 ± 3.55
ALT (IU/L)28.83 ± 1.1796.00 ± 4.9441.67 ± 6.05
AST (IU/L)70.08 ± 1.20137.80 ± 5.1977.33 ± 5.24
ALP (IU/L)68.25 ± 3.95169.00 ± 4.4376.00 ± 3.58
Data from a study on high-fat diet/streptozotocin-induced diabetic mice.[3]

Anticancer and Cytotoxic Mechanisms

Preliminary studies indicate that extracts from S. macrophylla containing this compound possess cytotoxic and pro-apoptotic activity against various cancer cell lines.

Induction of Apoptosis and Cell Cycle Arrest

The ethyl acetate fraction of S. macrophylla seeds (SMEAF) has been shown to be most potent against the HCT 116 human colon carcinoma cell line.[16] The mechanism involves the induction of apoptosis, evidenced by:

  • Increased Sub-G1 Population: Cell cycle analysis reveals a significant increase in the sub-G1 cell population, which is indicative of apoptotic cells with fragmented DNA.[16]

  • Mitochondrial Dysfunction: Treatment with SMEAF leads to a collapse of the mitochondrial membrane potential.[16]

  • Phosphatidylserine Externalization: Annexin V/PI staining confirms the externalization of phosphatidylserine, an early marker of apoptosis.[16]

  • Depletion of Glutathione: A decrease in the total intracellular glutathione (GSH) levels suggests the induction of oxidative stress, which can trigger apoptosis.

dot

G Proposed Cytotoxic Mechanism of S. macrophylla Extract SMEAF S. macrophylla Extract (Containing this compound) GSH Intracellular Glutathione (GSH) Depletion SMEAF->GSH MMP Mitochondrial Membrane Potential Collapse SMEAF->MMP PS Phosphatidylserine Externalization MMP->PS DNA_Frag DNA Fragmentation MMP->DNA_Frag Apoptosis Apoptosis PS->Apoptosis SubG1 Increased Sub-G1 Cell Population DNA_Frag->SubG1 SubG1->Apoptosis

Caption: Key events in apoptosis induced by S. macrophylla extract.

Quantitative Data: Cytotoxicity

The cytotoxic effect of the S. macrophylla ethyl acetate fraction (SMEAF) was found to be dose- and time-dependent.

Table 4: IC₅₀ Values of SMEAF against HCT 116 Colon Carcinoma Cells

Incubation TimeIC₅₀ (μg/mL)
24 hours156.30 ± 10.25
48 hours64.05 ± 7.45
72 hours35.35 ± 0.50
Data from an MTT assay on the HCT 116 cell line.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound.

Western Blotting for Protein Expression and Phosphorylation

This protocol is used to detect and quantify specific proteins, such as Akt, p-Akt, NF-κB, Nrf2, Bcl-2, and Bax, in cell lysates.[10][17][18]

dot

G Experimental Workflow: Western Blotting start Start: Cell Culture & This compound Treatment lysis Cell Lysis (RIPA buffer with protease/ phosphatase inhibitors) start->lysis quant Protein Quantification (BCA or Bradford Assay) lysis->quant sds SDS-PAGE (Separation by size) quant->sds transfer Protein Transfer (to PVDF or Nitrocellulose membrane) sds->transfer block Blocking (5% non-fat milk or BSA in TBST) transfer->block primary Primary Antibody Incubation (e.g., anti-p-Akt) (Overnight at 4°C) block->primary wash1 Washing (3x with TBST) primary->wash1 secondary Secondary Antibody Incubation (HRP-conjugated) (1 hour at RT) wash1->secondary wash2 Washing (3x with TBST) secondary->wash2 detect Chemiluminescent Detection (ECL Substrate) wash2->detect end End: Image Acquisition & Analysis detect->end

Caption: Step-by-step workflow for the Western Blotting protocol.

Methodology:

  • Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to preserve protein integrity and phosphorylation status.[17]

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the BCA or Bradford assay to ensure equal loading.[17]

  • SDS-PAGE: Equal amounts of protein (e.g., 20-50 µg) are denatured in loading buffer, then separated by size on a polyacrylamide gel via electrophoresis.[18][19]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[19][20]

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least one hour to prevent non-specific antibody binding.[19][20]

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C with gentle shaking.[17][20] After washing, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for one hour at room temperature.[17][20]

  • Detection: The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal with an imaging system.[17] Densitometry analysis is used to quantify the protein levels, often normalizing to a loading control like β-actin or total protein levels.[20]

Cell Cycle Analysis by Flow Cytometry

This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to quantify apoptotic cells (sub-G1 peak) based on DNA content.[21][22]

Methodology:

  • Cell Harvest: Both adherent and suspension cells are collected from the culture vessel.

  • Washing: Cells are washed with cold PBS to remove media components.[23]

  • Fixation: Cells are fixed to permeabilize the membrane and preserve the DNA. A common method is to slowly add the cell suspension to ice-cold 70% ethanol while vortexing gently, followed by incubation for at least 2 hours at 4°C.[18][23]

  • Staining: The fixed cells are washed again with PBS and then resuspended in a staining solution containing a fluorescent DNA-binding dye, most commonly Propidium Iodide (PI).[21][23] The solution must also contain RNase A to degrade RNA, ensuring that PI only binds to DNA.[23]

  • Incubation: Cells are incubated in the staining solution for 15-30 minutes at room temperature, protected from light.[23]

  • Data Acquisition: The fluorescence intensity of individual cells is measured using a flow cytometer. The data is then used to generate a histogram where the x-axis represents DNA content (fluorescence intensity) and the y-axis represents the number of cells.[21]

  • Analysis: The resulting histogram is analyzed to determine the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases. A distinct peak to the left of the G0/G1 peak, known as the sub-G1 peak, represents apoptotic cells with fragmented DNA.[21]

α-Glucosidase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is relevant to its potential as an antidiabetic agent.[13]

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing the α-glucosidase enzyme solution and various concentrations of the test compound (this compound) or a positive control (e.g., acarbose).

  • Substrate Addition: The reaction is initiated by adding a substrate, typically p-nitrophenyl-α-D-glucopyranoside (pNPG).[13]

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period. During this time, α-glucosidase cleaves pNPG to release p-nitrophenol.

  • Reaction Termination: The reaction is stopped by adding a basic solution, such as sodium carbonate (Na₂CO₃).

  • Measurement: The amount of p-nitrophenol produced is quantified by measuring the absorbance at 400-405 nm using a spectrophotometer.[13]

  • Calculation: The percentage of enzyme inhibition is calculated by comparing the absorbance of the sample wells with that of the control wells (containing no inhibitor). The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.

References

Pharmacological Profile of Swietenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swietenine, a prominent tetranortriterpenoid isolated from the seeds of Swietenia macrophylla, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its anti-inflammatory, hypoglycemic, and antioxidant properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Swietenia macrophylla King, commonly known as mahogany, has a long history of use in traditional medicine for treating various ailments, including diabetes and inflammation.[1][2] this compound is a major bioactive constituent isolated from its seeds.[3] This document aims to consolidate the current scientific knowledge on the pharmacological effects and mechanisms of action of this compound, providing a valuable resource for the scientific community.

Pharmacological Activities

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects, primarily through the modulation of key inflammatory pathways. In vitro studies have shown that this compound can inhibit the production of nitric oxide (NO), a mediator in the inflammatory response.[4]

Mechanism of Action: The anti-inflammatory effect of this compound is mediated by the downregulation of pro-inflammatory cytokines and mediators, and the activation of the cytoprotective NRF2/HO-1 pathway.[3][5] this compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interferon-γ (IFN-γ), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3][6] Furthermore, it downregulates the expression of inflammatory mediators like nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2).[3]

Hypoglycemic and Antidiabetic Activity

Numerous studies have highlighted the potential of this compound as an oral hypoglycemic agent.[7][8] It has been shown to be effective in animal models of type 2 diabetes.

Mechanism of Action: The hypoglycemic activity of this compound is attributed to several mechanisms. It promotes glucose utilization and activates peroxisome proliferator-activated receptor-γ (PPARγ).[9] this compound also enhances the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, which increases glucose uptake by muscle cells.[9][10] Additionally, it has been shown to improve insulin secretion and protect pancreatic β-cells from oxidative stress-induced apoptosis.[11] In diabetic rats, oral administration of this compound has been found to significantly reduce fasting blood glucose levels and improve lipid profiles.[1][7][12] It also exhibits a synergistic effect with metformin, a commonly used antidiabetic drug.[12]

Antioxidant Activity

This compound possesses significant antioxidant properties, which contribute to its therapeutic effects. The antioxidant mechanism is closely linked to its anti-inflammatory and cytoprotective actions.

Mechanism of Action: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[6][13] This activation leads to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[3][5][6] By enhancing the cellular antioxidant defense system, this compound helps to mitigate oxidative stress, which is implicated in the pathogenesis of various chronic diseases, including diabetes and inflammation.[11][14]

Other Pharmacological Activities

Preliminary studies suggest that this compound may also possess other therapeutic properties, including:

  • Antihypertrophic Activity: this compound has been shown to attenuate isoprenaline-induced myocardial hypertrophy in vivo and in vitro, suggesting its potential in cardiovascular protection.[15]

  • Antimalarial Activity: While research on this compound specifically is limited, extracts of Swietenia species containing limonoids have shown antimalarial activity.[16][17]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from various pharmacological studies on this compound.

Table 1: In Vitro Anti-inflammatory Activity of this compound

ParameterCell LineStimulantIC50 Value (µM)Reference
NO Production InhibitionRAW 264.7LPS36.32 ± 2.84[4]

Table 2: In Vivo Hypoglycemic and Hypolipidemic Effects of this compound in Diabetic Rats

Dose (mg/kg/day)DurationFasting Blood Glucose ReductionCholesterol Reduction (mg/dL)Triglyceride Reduction (mg/dL)Reference
255 daysSignificant17.2529.12[1][16]
505 daysSignificant (Dose-dependent)24.3531.58[1][7][16]
10, 20, 40-Significant (20 & 40 mg/kg)Significant (20 & 40 mg/kg)Significant (20 & 40 mg/kg)[12]
80 (alternate days)8 weeksSignificantSignificantSignificant[13][18]

Experimental Protocols

Evaluation of Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol is based on methodologies described in studies investigating the anti-inflammatory effects of this compound.[3][4]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour).

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli to the cell culture medium.

  • Nitric Oxide (NO) Assay: After a 24-hour incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: To investigate the mechanism of action, protein expression levels of key inflammatory mediators (e.g., NF-κB, COX-2) and antioxidant proteins (e.g., Nrf2, HO-1) are determined by Western blot analysis.

Evaluation of Hypoglycemic Activity in Streptozotocin-Induced Diabetic Rats

This protocol is a generalized representation based on studies evaluating the antidiabetic effects of this compound.[7][12]

  • Animal Model: Type 2 diabetes is induced in neonatal rats by a single intraperitoneal injection of streptozotocin (STZ).

  • Animal Grouping and Treatment: After the induction of diabetes, the rats are randomly divided into several groups: a normal control group, a diabetic control group, and treatment groups receiving different doses of this compound (e.g., 25 and 50 mg/kg body weight) or a standard antidiabetic drug (e.g., metformin) orally for a specified period.

  • Blood Glucose Monitoring: Fasting blood glucose levels are measured at regular intervals from tail vein blood samples using a glucometer.

  • Biochemical Analysis: At the end of the treatment period, blood samples are collected for the analysis of serum lipid profiles (total cholesterol, triglycerides, LDL, HDL) and liver and kidney function markers.

  • Histopathological Examination: Organs such as the pancreas, liver, and kidneys may be collected for histopathological examination to assess any morphological changes.

Signaling Pathways and Experimental Workflows

Signaling Pathways

anti_inflammatory_pathway cluster_0 This compound's Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) & Mediators (COX-2, iNOS) NFkB->Pro_inflammatory Upregulates Inflammation Inflammation Pro_inflammatory->Inflammation Swietenine_inhibit This compound Swietenine_inhibit->NFkB Inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

antioxidant_pathway cluster_1 This compound's Antioxidant Mechanism Swietenine_activate This compound Nrf2 Nrf2 Swietenine_activate->Nrf2 Activates ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Antioxidant_enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_enzymes Upregulates Cytoprotection Cytoprotection & Reduced Oxidative Stress Antioxidant_enzymes->Cytoprotection

Caption: this compound's activation of the NRF2/HO-1 antioxidant pathway.

Experimental Workflow

experimental_workflow cluster_2 General Pharmacological Evaluation Workflow for this compound start Isolation & Purification of this compound in_vitro In Vitro Assays (e.g., Anti-inflammatory, Antioxidant) start->in_vitro in_vivo In Vivo Animal Models (e.g., Diabetic Rats) start->in_vivo mechanism Mechanism of Action Studies (Western Blot, qPCR) in_vitro->mechanism in_vivo->mechanism toxicity Toxicological Evaluation mechanism->toxicity data_analysis Data Analysis & Interpretation toxicity->data_analysis conclusion Conclusion on Pharmacological Profile data_analysis->conclusion

Caption: A generalized workflow for the pharmacological evaluation of this compound.

Toxicology and Safety Profile

Acute oral toxicity studies of Swietenia macrophylla seed extracts have been conducted in rats. A single dose of 2 g/kg body weight did not show any signs of toxicity or mortality during the 14-day observation period.[19][20][21] This dose in rats is equivalent to a human dose of 325 mg/kg body weight.[19][20][21] However, another study identified a toxic component, Febrifugin, in the edible part of the nut, which induced acute toxicity in zebrafish.[22] While this compound itself is generally considered the primary bioactive and therapeutic compound, further toxicological studies on the purified compound are warranted to establish a comprehensive safety profile for potential clinical applications.

Conclusion and Future Directions

This compound, a tetranortriterpenoid from Swietenia macrophylla, exhibits a promising pharmacological profile, particularly in the areas of anti-inflammatory, hypoglycemic, and antioxidant activities. Its mechanisms of action involve the modulation of key signaling pathways such as NF-κB and NRF2/HO-1. The available data suggests that this compound holds significant potential for the development of novel therapeutic agents for the management of chronic diseases like diabetes and inflammatory disorders.

Future research should focus on:

  • Comprehensive preclinical toxicology and safety pharmacology studies of purified this compound.

  • Pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion.

  • Further elucidation of the molecular targets and signaling pathways involved in its various pharmacological effects.

  • Well-designed clinical trials to evaluate its efficacy and safety in humans.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this compound.

References

A Toxicological Profile of Swietenine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Swietenine, a prominent tetranortriterpenoid isolated from the seeds of Swietenia macrophylla King (Meliaceae), is a compound of significant interest for its therapeutic potential, particularly in managing diabetes and its complications.[1][2][3] As with any potential therapeutic agent, a thorough understanding of its toxicological profile is paramount for safe and effective drug development. This technical guide provides a comprehensive overview of the existing toxicological data on this compound and its source material, S. macrophylla seeds. The available evidence from in vivo acute toxicity studies in rodent models suggests a low systemic toxicity profile, with a high lethal dose (LD50) exceeding 2000 mg/kg for the seed extract.[1] However, in vitro studies reveal dose-dependent cytotoxicity against various cell lines, with more pronounced effects observed in cancer cells. Mechanistic studies have primarily elucidated this compound's therapeutic actions, including the activation of the cytoprotective AKT/Nrf2/HO-1 signaling pathway and the down-regulation of the pro-inflammatory NF-κB pathway.[4][5] This guide consolidates quantitative data, details key experimental protocols, and visualizes critical workflows and pathways to serve as a foundational resource for researchers. It also highlights significant data gaps, notably the absence of chronic toxicity and genotoxicity studies, underscoring the need for further investigation to establish a complete safety profile for this compound.

In Vivo Toxicity Studies

The assessment of systemic toxicity through in vivo models is a critical first step in evaluating the safety of a new chemical entity. Studies on this compound and its source material have primarily focused on acute oral toxicity.

Acute Oral Toxicity

Acute toxicity studies on the seeds of Swietenia macrophylla (SMS), from which this compound is derived, have been conducted in rodent models. A key study administered a single oral dose of 2 g/kg body weight (bw) of SMS to Sprague Dawley rats.[6][7] Over a 14-day observation period, the study reported no mortalities, signs of toxicity, or significant alterations in the general behavior of the animals.[6][7] Furthermore, there were no significant changes in body weight, food and water consumption, relative organ weights, or key hematological and biochemical parameters compared to the control group.[6][7] Histopathological examination of vital organs, including the liver, kidneys, and lungs, revealed no significant architectural changes.[6][8] The study concluded that the LD50 for the seed extract is greater than 2000 mg/kg, and the rat dose of 2 g/kg bw is equivalent to a human dose of 325 mg/kg bw, suggesting a wide safety margin for acute exposure.[1][6] Another study on the ethyl acetate fraction of the seed extract at a dose of 2 g/kg bw in mice also reported no morbidity or mortality over 14 days.[9][10] Purified this compound has been reported to be non-toxic at its therapeutic doses of 25 and 50 mg/kg in animal models.[1]

Table 1: Summary of In Vivo Acute Toxicity Data
Test SubstanceSpecies/StrainDoseRoute of AdministrationObservation PeriodKey Findings & LD50
Swietenia macrophylla Seed PowderRat (Sprague Dawley)2 g/kg bwOral14 DaysNo mortality or signs of toxicity observed.[6][7][8]
Swietenia macrophylla Seed ExtractNot Specified>2000 mg/kgNot SpecifiedNot SpecifiedLD50 > 2000 mg/kg.[1]
Ethyl Acetate Fraction of S. macrophylla SeedMouse (Balb/c)2 g/kg bwOral14 DaysNo mortality or morbidity observed.[9][10]
This compound (Purified)Rat25 mg/kg & 50 mg/kgOralNot SpecifiedReported as non-toxic at these therapeutic doses.[1][3]
Sub-acute and Chronic Toxicity

A comprehensive review of the available literature indicates a significant data gap in the sub-acute and chronic toxicological evaluation of this compound and S. macrophylla extracts.[9] Long-term studies are essential to determine the potential for cumulative toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL) for repeated dosing, which is critical for developing drugs intended for chronic use.

Experimental Protocols & Workflows

Standardized protocols are crucial for the reproducibility and reliability of toxicological data. The following sections detail the methodologies used in the key cited studies.

Protocol: Acute Oral Toxicity in Rodents

This protocol is based on the methodology described for the acute toxicity testing of S. macrophylla seeds in Sprague Dawley rats, which aligns with general principles of OECD guideline 425.[6][7]

  • Test Animals: Healthy, young adult (8-week old) male and female Sprague Dawley rats, acclimatized for at least one week before the study.

  • Housing: Housed in standard conditions with controlled temperature and a 12-hour light/dark cycle, with ad libitum access to standard pellet diet and water.

  • Groups: A minimum of two groups: a control group receiving the vehicle (e.g., olive oil) and a treatment group.

  • Dose Administration: The test substance (S. macrophylla seed powder) is suspended in the vehicle and administered as a single oral gavage at a dose of 2 g/kg bw. Animals are fasted overnight prior to dosing.

  • Observation Period: Animals are observed for 14 consecutive days.

  • Parameters Monitored:

    • Mortality and Clinical Signs: Observed continuously for the first few hours post-dosing and daily thereafter for any signs of toxicity (e.g., changes in skin, fur, eyes, and behavior).

    • Body Weight: Recorded on Day 0 (prior to dosing), Day 7, and Day 14.

    • Food and Water Intake: Monitored weekly.

    • Necropsy and Histopathology: At the end of the 14-day period, all animals are euthanized. A complete necropsy is performed, and the relative weights of vital organs (liver, kidneys, heart, lungs, spleen, etc.) are calculated. Organs are preserved in 10% neutral buffered formalin for histopathological examination.

    • Hematology and Clinical Biochemistry: Blood samples are collected for analysis of hematological parameters (e.g., RBC, WBC, hemoglobin) and biochemical markers of organ function (e.g., ALT, AST for liver; BUN, creatinine for kidney).

start Animal Acclimatization (Sprague Dawley Rats, 1 Week) grouping Random Group Assignment (Control & Treatment) start->grouping dosing Single Oral Gavage (Control: Vehicle | Treatment: 2 g/kg SMS) grouping->dosing observe 14-Day Observation Period (Monitor Clinical Signs, Body Weight, Intake) dosing->observe collect Terminal Sample Collection (Blood, Organs) observe->collect analysis Data Analysis (Hematology, Biochemistry, Histopathology) collect->analysis end Final Report (Determine LD50, Identify Toxic Effects) analysis->end

Diagram 1: General workflow for in vivo acute oral toxicity testing.

In Vitro Toxicity Studies

In vitro assays using cell cultures are fundamental for high-throughput screening and for elucidating mechanisms of toxicity at the cellular level.

Cytotoxicity

The cytotoxic potential of this compound and S. macrophylla extracts has been evaluated against a panel of cell lines. The results indicate that the cytotoxicity is dependent on the type of extract, the concentration, and the cell line used. Non-polar extracts (chloroform, ethyl acetate, hexane) of S. macrophylla seeds were found to be more cytotoxic to HepG2 human liver cancer cells than more polar extracts (ethanol, methanol).[9] The ethyl acetate fraction exhibited an IC50 value of 35.5 µg/mL against HCT-116 colon carcinoma cells.[11]

Several limonoid compounds isolated from the seeds, including swietenolide and this compound acetate, demonstrated hepatotoxic effects towards the HuH-7 human liver cancer cell line, with IC50 values ranging from 68 to 116 µM.[9] Purified this compound itself was found to be cytotoxic to RAW 264.7 murine macrophage cells at concentrations above 25 µM.[4] Conversely, a saponin isolated from the seeds showed much lower toxicity against 3T3-L1 pre-adipocytes (IC50: 148.90 µg/mL) and RAW 264.7 cells (IC50: 84.78 µg/mL), suggesting a better safety profile for this specific compound in these cell lines.[12]

Table 2: Summary of In Vitro Cytotoxicity Data
Test SubstanceCell LineAssayIncubation TimeIC50 / LC50 Value
S. macrophylla Ethyl Acetate FractionHCT 116 (Colon Carcinoma)MTT72 h35.5 µg/mL[11]
SwietenolideHuH-7 (Human Liver Cancer)Not SpecifiedNot Specified68 µM[9]
This compound AcetateHuH-7 (Human Liver Cancer)Not SpecifiedNot Specified83 µM[9]
This compoundRAW 264.7 (Murine Macrophage)MTTNot SpecifiedCytotoxic at >25 µM[4]
Saponin Isolate from S. macrophylla3T3-L1 (Pre-adipocyte)MTT24 h148.90 µg/mL[12]
Saponin Isolate from S. macrophyllaRAW 264.7 (Murine Macrophage)MTT24 h84.78 µg/mL[12]
S. macrophylla Leaves Ethanol ExtractBrine Shrimp NaupliiBrine Shrimp Lethality24 h< 500 µg/mL (Considered toxic)[13]
Genotoxicity

There is currently no available data from specific genotoxicity assays, such as the Ames test, micronucleus assay, or chromosomal aberration test, for this compound. This represents a critical gap in its toxicological profile, as genotoxicity assessment is a regulatory requirement for new drug candidates.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability and is a standard tool for cytotoxicity screening.[9][11]

  • Cell Culture: Cells (e.g., HepG2, HCT 116) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test substance (this compound or extract), a vehicle control (e.g., DMSO), and a positive control.

  • Incubation: Cells are incubated with the test substance for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for another 2-4 hours.

  • Formazan Solubilization: During this incubation, metabolically active cells reduce the yellow MTT to a purple formazan precipitate. A solubilizing agent (e.g., DMSO or acidified isopropanol) is then added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically ~570 nm). Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

seed Seed Cells in 96-Well Plate adhere Allow Adherence Overnight (37°C, 5% CO2) seed->adhere treat Treat with Test Compound (Varying Concentrations) adhere->treat incubate Incubate for Defined Period (e.g., 24, 48, 72 hours) treat->incubate mtt Add MTT Reagent (Incubate 2-4 hours) incubate->mtt solubilize Add Solubilizing Agent (e.g., DMSO) mtt->solubilize read Measure Absorbance (Plate Reader, ~570 nm) solubilize->read calculate Calculate % Viability & IC50 read->calculate

Diagram 2: Standard workflow for in vitro cytotoxicity screening using the MTT assay.

Mechanistic Insights: Signaling Pathways

Understanding the molecular pathways modulated by a compound is crucial for interpreting toxicological data. For this compound, the identified pathways are largely associated with its therapeutic, cytoprotective, and anti-inflammatory effects rather than overt toxicity.

Nrf2-Mediated Cytoprotection and Antioxidant Response

Multiple studies have shown that this compound exerts a protective effect against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][14] Nrf2 is a master regulator of the antioxidant response. Under basal conditions, it is kept inactive in the cytoplasm. Upon activation by compounds like this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[4][14] Studies show that this compound's activation of this pathway is mediated, at least in part, through the upstream AKT signaling cascade.[5][15] This mechanism underlies its protective effect in models of nonalcoholic fatty liver disease and oxidative cell injury.[5][14]

This compound This compound akt AKT Activation (Phosphorylation) This compound->akt Activates nrf2_cyto Nrf2 (Cytoplasm) akt->nrf2_cyto Promotes Translocation nrf2_nuc Nrf2 (Nucleus) nrf2_cyto->nrf2_nuc Translocates are Binds to ARE nrf2_nuc->are genes Upregulation of HO-1 & NQO1 are->genes effect Antioxidant & Cytoprotective Effects genes->effect

Diagram 3: this compound's activation of the cytoprotective AKT/Nrf2/HO-1 pathway.
Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of many diseases. This compound has demonstrated anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB dimer is released from its inhibitor, IκBα, and translocates to the nucleus to promote the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6). This compound has been shown to down-regulate these mediators by interfering with the NF-κB activation process.[4] Further studies show it regulates the NF-κB/NLRP3/Caspase-1 signaling pathway, which is crucial in the inflammatory response associated with diabetic nephropathy.[16][17]

lps Inflammatory Stimulus (e.g., LPS) ikb IκBα Degradation lps->ikb nfk_release NF-κB Release & Translocation ikb->nfk_release genes Pro-inflammatory Gene Expression (TNF-α, IL-6) nfk_release->genes This compound This compound This compound->ikb Inhibits

Diagram 4: this compound's inhibitory effect on the NF-κB inflammatory pathway.

Conclusion and Future Directions

The current body of evidence suggests that this compound has a favorable acute toxicity profile in vivo, with no adverse effects observed at high single doses in rodent models. However, its in vitro cytotoxicity, particularly in cancer cell lines and with non-polar extracts of its source material, warrants careful consideration for dose and formulation development. The compound's interaction with key cytoprotective and anti-inflammatory pathways, such as Nrf2 and NF-κB, provides a mechanistic basis for its therapeutic potential and suggests a targeted biological activity rather than indiscriminate toxicity.

Significant gaps in the toxicological data remain. To advance this compound as a viable clinical candidate, future research must prioritize:

  • Sub-acute and Chronic Toxicity Studies: To evaluate the effects of long-term, repeated administration.

  • Genotoxicity Assays: To assess the potential for DNA damage and mutagenesis.

  • Reproductive and Developmental Toxicity Studies: To determine any effects on fertility and embryonic development.

  • Pharmacokinetic and ADME Studies: To understand the absorption, distribution, metabolism, and excretion of this compound, which is crucial for bridging preclinical and clinical dosing.

Addressing these areas will provide the comprehensive safety profile required by regulatory agencies and enable the full therapeutic potential of this compound to be explored responsibly.

References

Swietenine: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swietenine, a prominent tetranortriterpenoid limonoid, has garnered significant scientific interest due to its diverse pharmacological activities, most notably its potential as an oral hypoglycemic agent.[1] This technical guide provides an in-depth overview of the natural sources, abundance, and experimental protocols for the extraction and isolation of this compound. Furthermore, it elucidates the key signaling pathways through which this compound exerts its therapeutic effects, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Natural Sources and Abundance

This compound is primarily isolated from the seeds of plants belonging to the Meliaceae family, commonly known as the mahogany family.

Primary Natural Source

The most significant and widely reported natural source of this compound is the seed of the big-leaved mahogany tree, Swietenia macrophylla King.[2][3] These seeds, often referred to as "sky fruit," have a history of use in traditional medicine across Asia for treating a variety of ailments, including diabetes and hypertension.[3] The presence of this compound is considered a prominent biomarker for the Swietenia genus.[1]

Other Potential Sources

While Swietenia macrophylla is the principal source, other species within the Meliaceae family are known to produce limonoids and may contain this compound or its derivatives. The primary botanical families known for their limonoid content are Meliaceae, Rutaceae, and Simaroubaceae.[1]

Abundance of this compound

Precise quantitative data on the abundance of pure this compound in Swietenia macrophylla seeds is not extensively documented in publicly available literature. However, the yields of crude extracts from the seeds provide an indirect indication of its potential concentration. The extraction yield is highly dependent on the solvent and method used.

Plant MaterialExtraction MethodSolventYield of Crude Extract (% w/w)Reference(s)
Swietenia macrophylla SeedsMaceration96% Ethanol10.03%[4]
Swietenia macrophylla SeedsNot SpecifiedEthanol27%[5]
Swietenia macrophylla SeedsNot SpecifiedMethanol55%[5]
Swietenia macrophylla SeedsSequential ExtractionHexane47%[5]
Swietenia macrophylla SeedsSequential ExtractionChloroform14%[5]
Swietenia macrophylla SeedsSequential ExtractionEthyl Acetate2%[5]
Swietenia macrophylla SeedsSequential ExtractionMethanol13%[5]
Swietenia macrophylla SeedsSoxhlet ExtractionMethanol28.07%[6]
Swietenia mahagoni SeedsMacerationn-Hexane43%[7]

Note: The yield of pure this compound from these crude extracts is expected to be significantly lower and will depend on the efficiency of the subsequent purification steps.

Experimental Protocols

The following sections detail the methodologies for the extraction and isolation of this compound from Swietenia macrophylla seeds, compiled from various scientific reports.

General Experimental Workflow

The overall process for obtaining pure this compound involves the preparation of plant material, extraction with suitable solvents, and purification of the crude extract using chromatographic techniques.

G A Swietenia macrophylla Seeds B Drying and Powdering A->B C Solvent Extraction (Maceration or Soxhlet) B->C D Filtration and Concentration C->D E Crude Extract D->E F Chromatographic Purification (Column Chromatography, Prep-TLC) E->F G Pure this compound F->G G This compound This compound AKT AKT This compound->AKT pAKT p-AKT AKT->pAKT Phosphorylation Nrf2 Nrf2 pAKT->Nrf2 Promotes dissociation Keap1 Keap1 Keap1->Nrf2 Inhibition Nrf2_nuc Nrf2 (nucleus) Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to HO1 HO-1 ARE->HO1 Upregulates NQO1 NQO1 ARE->NQO1 Upregulates Antioxidant_Response Antioxidant and Cytoprotective Effects HO1->Antioxidant_Response NQO1->Antioxidant_Response G This compound This compound SREBP1c SREBP-1c This compound->SREBP1c Downregulates ChREBP ChREBP-β This compound->ChREBP Downregulates ACLY ACLY SREBP1c->ACLY ACC1 ACC1 SREBP1c->ACC1 FASN FASN SREBP1c->FASN ChREBP->ACLY ChREBP->ACC1 ChREBP->FASN Lipogenesis De Novo Lipogenesis ACLY->Lipogenesis ACC1->Lipogenesis FASN->Lipogenesis

References

Methodological & Application

Application Notes and Protocols for Swietenine Extraction and Purification from Swietenia Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of swietenine, a prominent bioactive tetranortriterpenoid from the seeds of Swietenia species, particularly Swietenia macrophylla. The methodologies outlined are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound for further studies in drug discovery and development.

Introduction

This compound is a major secondary metabolite found in the seeds of Swietenia macrophylla, a plant traditionally used for various medicinal purposes. Scientific studies have demonstrated its potential therapeutic effects, including anti-inflammatory, anti-diabetic, and lipid-lowering properties. The underlying mechanisms of action often involve the modulation of key signaling pathways, such as the inhibition of lipogenesis and the activation of the Nrf2 antioxidant response pathway. Accurate and efficient extraction and purification of this compound are crucial for its pharmacological investigation and potential drug development.

Extraction of this compound from Swietenia Seeds

The initial step in isolating this compound involves its extraction from the seed material. Soxhlet extraction is a commonly employed and efficient method for this purpose. The choice of solvent significantly impacts the yield and the profile of co-extracted compounds.

Experimental Protocol: Soxhlet Extraction

This protocol provides a generalized procedure for the Soxhlet extraction of this compound.

Materials and Equipment:

  • Dried seeds of Swietenia macrophylla

  • Grinder or blender

  • Soxhlet extraction apparatus

  • Heating mantle

  • Round bottom flask

  • Cellulose extraction thimbles

  • Rotary evaporator

  • Solvents (e.g., 90% Methanol, 96% Ethanol, or Ethyl Acetate)

  • Vacuum oven or desiccator

Procedure:

  • Seed Preparation:

    • Wash the Swietenia macrophylla seeds to remove any foreign particles and dirt.

    • Dry the seeds in an oven at approximately 40-100°C for 24 hours to reduce moisture content.

    • Grind the dried seeds into a fine powder (e.g., mesh 40).

  • Soxhlet Extraction:

    • Accurately weigh the powdered seed material and place it into a cellulose extraction thimble.

    • Load the thimble into the main chamber of the Soxhlet extractor.

    • Fill a round bottom flask with the chosen solvent (e.g., 90% methanol) to about two-thirds of its volume.

    • Assemble the Soxhlet apparatus with the flask on a heating mantle, the extractor in the middle, and a condenser on top.

    • Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the seed powder.

    • Allow the extraction to proceed for a sufficient duration (typically several hours) until the solvent in the siphon arm runs clear, indicating a complete extraction. The process can take between 16 to 20 hours.[1]

  • Solvent Removal:

    • After extraction, allow the apparatus to cool down.

    • Dismantle the setup and transfer the solvent containing the extracted compounds from the round bottom flask to a rotary evaporator.

    • Concentrate the extract under reduced pressure at a temperature of approximately 50-55°C until most of the solvent is removed.

    • Dry the resulting crude extract completely in a vacuum oven or desiccator to obtain a solid or semi-solid residue.

Quantitative Data: Extraction Yield

The yield of the crude extract can vary depending on the solvent used and the specific batch of seeds.

Extraction MethodSolventExtractive Value (% w/w)Reference
Soxhlet Extraction90% Methanol15%[2]
Soxhlet ExtractionPetroleum Ether12.42%[3]
Maceration96% EthanolNot specified[4]

Purification of this compound

The crude extract obtained contains a mixture of compounds. Further purification is necessary to isolate this compound with high purity. Flash chromatography is an effective technique for the initial purification, followed by methods like preparative High-Performance Liquid Chromatography (HPLC) for obtaining highly pure this compound.

Experimental Protocol: Flash Chromatography

This protocol describes the purification of this compound from the crude extract using a flash chromatography system.

Materials and Equipment:

  • Crude extract from Swietenia seeds

  • Flash chromatography system

  • Silica gel cartridges (e.g., FlashPure ID HP Silica Flash Cartridge)

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol)

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the crude extract in a minimal amount of a suitable solvent (e.g., the initial mobile phase solvent mixture).

    • Alternatively, the crude extract can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Column Equilibration:

    • Equilibrate the silica gel cartridge with the initial mobile phase (e.g., n-hexane).

  • Chromatographic Separation:

    • Load the prepared sample onto the equilibrated column.

    • Begin the elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate and then methanol). A typical gradient could be a step-wise or linear gradient from 100% n-hexane to a mixture of n-hexane/ethyl acetate and finally to ethyl acetate/methanol.

    • Collect fractions of the eluate continuously.

  • Fraction Analysis:

    • Monitor the separation by analyzing the collected fractions using TLC.

    • Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system (e.g., a mixture of n-hexane and ethyl acetate).

    • Visualize the spots under a UV lamp.

    • Combine the fractions that show a single spot corresponding to the Rf value of pure this compound.

  • Solvent Removal and Purity Assessment:

    • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

    • Assess the purity of the isolated this compound using analytical techniques such as HPLC or LC-MS. A purity of >95% can be achieved with this method.[5]

Quantitative Data: this compound Content and Purity

The amount of this compound in the extract and the final purity can be determined using analytical HPLC.

Analytical MethodSampleThis compound ContentPurityReference
RP-HPLCStandardized Ethanolic Extract (SMEE)27.5 µg/mg of SMEE (2.75%)Not specified for isolated compound[6]
Q-TOF LC/MSPurified from Ethyl Acetate ExtractNot specified> 95%[5]

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

Inhibition of Lipogenesis Pathway

This compound has been found to inhibit the de novo lipogenesis pathway, which is the process of synthesizing fatty acids. This is particularly relevant in the context of metabolic diseases like non-alcoholic fatty liver disease (NAFLD).

Lipogenesis_Inhibition cluster_upstream Upstream Signals cluster_transcription Transcription Factors cluster_enzymes Lipogenic Enzymes cluster_synthesis Fatty Acid Synthesis Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c activates Glucose Glucose ChREBP ChREBP-β Glucose->ChREBP activates ACLY ACLY SREBP1c->ACLY ACC1 ACC1 SREBP1c->ACC1 FASN FASN SREBP1c->FASN ChREBP->ACLY ChREBP->ACC1 ChREBP->FASN FattyAcids Fatty Acid Synthesis FASN->FattyAcids This compound This compound This compound->SREBP1c inhibits This compound->ChREBP inhibits

Caption: this compound inhibits the lipogenesis pathway.

Activation of Nrf2 Antioxidant Pathway

This compound has also been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative damage.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto releases Cul3 Cul3-Rbx1 E3 Ligase Nrf2_Keap1->Cul3 ubiquitination Nrf2_cyto->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates Proteasome Proteasomal Degradation Cul3->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE sMaf sMaf sMaf->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription This compound This compound This compound->Nrf2_Keap1 disrupts Oxidative_Stress Oxidative Stress Oxidative_Stress->Nrf2_Keap1 disrupts

Caption: this compound activates the Nrf2 antioxidant pathway.

Experimental Workflow

The overall process from raw material to purified this compound and its subsequent biological evaluation is summarized in the following workflow.

Swietenine_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Evaluation Seeds Swietenia Seeds Grinding Grinding Seeds->Grinding Extraction Soxhlet Extraction Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Flash_Chromatography Flash Chromatography Crude_Extract->Flash_Chromatography Fractions Collected Fractions Flash_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Purified_this compound Purified this compound (>95% purity) TLC_Analysis->Purified_this compound pool pure fractions Purity_Analysis Purity Analysis (HPLC, LC-MS) Purified_this compound->Purity_Analysis Biological_Assays Biological Assays (in vitro / in vivo) Purified_this compound->Biological_Assays

Caption: Workflow for this compound extraction and analysis.

References

High-Performance Liquid Chromatography (HPLC) Method for Swietenine Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed framework for the development and application of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Swietenine. This compound, a prominent limonoid found in the seeds of Swietenia macrophylla (Meliaceae), has garnered significant interest for its potential therapeutic properties.[1][2] Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of extracts, and in various stages of drug development.

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The separation is based on the partitioning of this compound between a nonpolar stationary phase (C18 column) and a polar mobile phase. A gradient elution with a mixture of acetonitrile and water is employed to achieve optimal separation of this compound from other components in the sample matrix. Quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector is required.

Table 1: Proposed HPLC Chromatographic Conditions for this compound Analysis

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210-230 nm (Optimize based on UV spectrum)
Injection Volume 10 µL
Run Time Approximately 30 minutes

Table 2: Proposed Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of HPLC-grade methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (from Swietenia macrophylla seeds):

    • Grind the dried seeds into a fine powder.

    • Accurately weigh approximately 1 g of the powdered seeds into a flask.

    • Extract with 50 mL of methanol using sonication for 30 minutes, followed by maceration for 24 hours at room temperature.

    • Filter the extract through a Whatman No. 1 filter paper.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

    • Accurately weigh 10 mg of the crude extract and dissolve it in 10 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

Method Validation

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.The peak for this compound should be well-resolved from other peaks in the chromatogram.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 for a calibration curve of at least five concentrations.
Range The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.To be determined based on the linearity study.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102% for spiked samples at three different concentration levels.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2% for repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in flow rate, column temperature, and mobile phase composition.

Data Presentation

All quantitative data from the method validation should be summarized in clearly structured tables for easy comparison and assessment of the method's performance.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis seed_powder Powdered S. macrophylla Seeds extraction Methanol Extraction (Sonication & Maceration) seed_powder->extraction filtration1 Filtration extraction->filtration1 evaporation Solvent Evaporation filtration1->evaporation crude_extract Crude Extract evaporation->crude_extract dissolution Dissolution in Methanol crude_extract->dissolution filtration2 0.45 µm Syringe Filtration dissolution->filtration2 hplc_injection HPLC Injection filtration2->hplc_injection separation C18 Column Separation (Gradient Elution) hplc_injection->separation detection UV Detection (210-230 nm) separation->detection chromatogram Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification (vs. Standard Curve) peak_integration->quantification

Caption: Workflow for this compound analysis from sample preparation to quantification.

HPLC Method Validation Logical Flow

validation_flow method_development Method Development specificity Specificity method_development->specificity robustness Robustness method_development->robustness linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision lod_loq LOD & LOQ linearity->lod_loq validated_method Validated Method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method

Caption: Logical flow for the validation of the HPLC method for this compound analysis.

References

Quantification of Swietenine in Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swietenine is a prominent tetranortriterpenoid found primarily in plants of the Swietenia genus, such as Swietenia macrophylla (broad-leaved mahogany) and Swietenia mahagoni (West Indian mahogany).[1] This bioactive compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antidiabetic, anti-inflammatory, and antioxidant properties. As research into the therapeutic potential of this compound progresses, accurate and reproducible quantification in plant extracts is paramount for standardization, quality control, and the development of novel phytopharmaceuticals.

These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Additionally, quantitative data from existing literature is summarized to serve as a benchmark for researchers.

Data Presentation: Quantitative Analysis of this compound and Other Phytochemicals

The concentration of this compound and other phytochemicals can vary significantly depending on the plant part, species, and the extraction method employed. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: this compound Content in Swietenia macrophylla Seed Extract

Plant MaterialExtraction MethodSolventAnalytical MethodThis compound ContentReference
S. macrophylla SeedsMacerationEthanolRP-HPLC27.5 µg/mg of extract (2.75% w/w)[2]

Table 2: Total Phytochemical Content in Various Swietenia Extracts

Plant SpeciesPlant PartExtraction SolventPhytochemical ClassQuantitative Value (per gram of dry extract)Reference
S. macrophyllaSeedMethanolTotal Phenols24 mg Gallic Acid Equivalent (GAE)[3]
Total Tannins11.5 mg Gallic Acid Equivalent (GAE)[3]
Total Alkaloids27.25 mg Atropine Equivalent (AE)[3]
Total Flavonoids19.5 mg Quercetin Equivalent (QE)[3]
S. macrophyllaLeafMethanolTotal PhenolsHigh[3]
Total Alkaloids14.5 mg Atropine Equivalent (AE)[3]
S. macrophyllaBark70% EthanolTotal Phenols123.16 mg Gallic Acid Equivalent (GAE)[2]
50% EthanolTotal Flavonoids8.40 mg Quercetin Equivalent (QE)[2]
S. mahagoniLeafAcetoneCatechin752.64 µg/g[4]
Rutin585.24 µg/g[4]

Experimental Protocols

Sample Preparation: Extraction of this compound

The initial and critical step in the quantification of this compound is its efficient extraction from the plant matrix. The choice of solvent and extraction technique significantly impacts the yield.

a. Maceration Protocol

Maceration is a simple and widely used technique for the extraction of thermolabile compounds.

  • Materials and Reagents:

    • Dried and powdered plant material (seeds, leaves, or bark)

    • Ethanol (95% or absolute) or Methanol

    • Orbital shaker

    • Filter paper (Whatman No. 1 or equivalent)

    • Rotary evaporator

  • Procedure:

    • Weigh 10 g of the finely powdered plant material and place it in a conical flask.

    • Add 100 mL of the chosen solvent (e.g., ethanol).

    • Seal the flask and place it on an orbital shaker at room temperature for 24-48 hours.

    • Filter the mixture through filter paper to separate the extract from the plant debris.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C.

    • Dry the resulting crude extract in a desiccator to a constant weight.

    • Store the dried extract at 4°C in an airtight container until further analysis.

b. Soxhlet Extraction Protocol

Soxhlet extraction is a continuous extraction method that can provide higher yields but may not be suitable for heat-sensitive compounds.

  • Materials and Reagents:

    • Dried and powdered plant material

    • Soxhlet apparatus

    • Extraction thimble

    • Ethanol, Methanol, or Hexane

    • Heating mantle

    • Rotary evaporator

  • Procedure:

    • Accurately weigh about 10 g of the powdered plant material and place it in an extraction thimble.

    • Place the thimble in the main chamber of the Soxhlet extractor.

    • Fill the distillation flask with 250 mL of the desired solvent.

    • Assemble the Soxhlet apparatus and heat the flask using a heating mantle.

    • Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube becomes colorless.

    • After extraction, cool the flask and concentrate the extract using a rotary evaporator.

    • Dry and store the extract as described in the maceration protocol.

G General Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 Analytical Quantification A Plant Material (Seeds, Leaves, Bark) B Drying and Grinding A->B C Extraction (Maceration/Soxhlet) B->C D Filtration and Concentration C->D E Crude Extract D->E F Sample Preparation for Analysis (Dissolving and Filtering) E->F G HPLC or LC-MS/MS Analysis F->G H Data Acquisition and Processing G->H I Quantification using Calibration Curve H->I J J I->J Final Result (this compound Concentration)

Experimental Workflow for this compound Quantification.

Analytical Method: HPLC-DAD Protocol

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust and reliable method for the quantification of this compound.

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and DAD detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid is common).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210-220 nm.

    • Injection Volume: 10-20 µL.

  • Preparation of Standard and Sample Solutions:

    • Standard Stock Solution: Accurately weigh 1 mg of pure this compound standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

    • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Accurately weigh 10 mg of the dried plant extract and dissolve it in 10 mL of methanol. Sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the working standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Analytical Method: LC-MS/MS Protocol

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity for the quantification of this compound, especially in complex matrices.

  • Instrumentation and Conditions:

    • LC System: A UHPLC or HPLC system.

    • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Ionization Mode: Positive ESI mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.

  • Preparation of Solutions:

    • Prepare standard and sample solutions as described in the HPLC-DAD protocol, but at lower concentrations if necessary, due to the higher sensitivity of the instrument.

  • Analysis and Quantification:

    • Optimize the mass spectrometer parameters (e.g., capillary voltage, cone voltage, collision energy) for this compound by infusing a standard solution.

    • Develop a Multiple Reaction Monitoring (MRM) method with at least two transitions for this compound (one for quantification and one for confirmation).

    • Analyze the standard solutions to generate a calibration curve.

    • Analyze the sample solutions.

    • Quantify this compound based on the peak area of the selected MRM transition and the calibration curve.

Signaling Pathways Modulated by this compound

This compound's therapeutic effects are attributed to its modulation of specific cellular signaling pathways. Understanding these pathways is crucial for drug development professionals.

Anti-inflammatory and Antidiabetic Signaling Pathway of this compound

This compound has been shown to exert its anti-inflammatory and antidiabetic effects through the modulation of the NF-κB/NLRP3 inflammasome and the NRF2/HO-1 pathways.

G Anti-inflammatory and Antidiabetic Signaling of this compound cluster_0 Inflammatory Stimuli (e.g., LPS, High Glucose) cluster_1 NF-κB Pathway cluster_2 This compound Intervention cluster_3 NRF2 Pathway A Inflammatory Stimuli B NF-κB Activation A->B C Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) B->C D NLRP3 Inflammasome Activation B->D K K C->K Inflammation E Caspase-1 Activation D->E F IL-1β, IL-18 Release E->F F->K G This compound G->B G->D H NRF2 Activation G->H I HO-1, NQO1 Upregulation H->I J Antioxidant and Cytoprotective Effects I->J L L J->L Reduced Oxidative Stress and Inflammation

This compound's Anti-inflammatory and Antidiabetic Mechanism.

This diagram illustrates that this compound inhibits the activation of the NF-κB pathway and the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines. Concurrently, it activates the NRF2 pathway, leading to the upregulation of antioxidant and cytoprotective genes like HO-1.

Conclusion

The protocols and data presented in these application notes provide a comprehensive resource for the quantification of this compound in plant extracts. The selection of an appropriate extraction and analytical method will depend on the specific research goals, available instrumentation, and the complexity of the plant matrix. Validated and standardized quantification methods are essential for ensuring the quality and consistency of Swietenia extracts and for advancing the research and development of this compound-based therapeutics.

References

Swietenine In Vitro Cell Culture Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swietenine, a prominent tetranortriterpenoid isolated from the seeds of Swietenia macrophylla (Meliaceae), has garnered significant scientific interest for its diverse pharmacological activities. Traditionally used in folk medicine for various ailments, recent in vitro studies have begun to elucidate the molecular mechanisms underlying its therapeutic potential. These investigations have revealed cytotoxic effects against various cancer cell lines, potent anti-inflammatory properties, and protective effects against oxidative stress.

This document provides a comprehensive overview of in vitro cell culture assay protocols related to this compound. It is intended to serve as a practical guide for researchers and professionals in drug development, offering detailed methodologies for key experiments, a summary of quantitative data from published studies, and visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound's In Vitro Bioactivity

The following tables summarize the key quantitative data from in vitro studies on this compound and related extracts from Swietenia macrophylla.

Table 1: Cytotoxicity of this compound and S. macrophylla Extracts against Cancer Cell Lines

Compound/ExtractCell LineAssayIC50 ValueIncubation TimeReference
This compoundHCT116 (Colon Carcinoma)-10 µM-[1][2]
SwietenolideHCT116 (Colon Carcinoma)-5.6 µM-[1][2]
S. macrophylla Ethyl Acetate Fraction (SMEAF)HCT116 (Colon Carcinoma)MTT35.35 ± 0.50 µg/mL72 h[3][4][5]
S. macrophylla Ethyl Acetate Fraction (SMEAF)KB (Nasopharyngeal Carcinoma)MTT> 100 µg/mL72 h[5]
S. macrophylla Ethyl Acetate Fraction (SMEAF)Ca Ski (Cervical Carcinoma)MTT> 100 µg/mL72 h[5]
S. macrophylla Ethyl Acetate Fraction (SMEAF)MCF-7 (Breast Carcinoma)MTT> 100 µg/mL72 h[5]
S. macrophylla Chloroform ExtractHepG2 (Liver Carcinoma)MTTMost cytotoxic extract24, 48, 72 h[6]
SwietenolideHuH-7 (Human Liver Cancer)-68 ± 1 µM-[6]
This compound AcetateHuH-7 (Human Liver Cancer)-83 ± 3 µM-[6]

Table 2: Anti-inflammatory Effects of this compound

Cell LineStimulantParameter MeasuredEffect of this compoundReference
RAW 264.7 (Macrophage)LPSNO ProductionDose-dependent inhibition[7][8]
RAW 264.7 (Macrophage)LPSIL-1β, IFN-γ, TNF-α, IL-6Downregulation[7][8]
RAW 264.7 (Macrophage)LPSNF-κB, COX-2Downregulation[7][8]
RAW 264.7 (Macrophage)LPSNRF2, HO-1Upregulation[7][8]
Human Mesangial Cells-NF-κB, NLRP3, Caspase-1Inhibition[9]
Human Mesangial Cells-IL-1β, IL-18Reduction[9]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the biological activities of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Target cancer cell lines (e.g., HCT116, HepG2)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[3]

  • This compound or S. macrophylla extract

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[6] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare serial dilutions of this compound or the extract in serum-free medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant, typically below 0.5%.[6] After overnight incubation, remove the culture medium and treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.[6] Include untreated cells as a negative control.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm.[3]

  • Calculation: Calculate the percentage of cell viability using the following formula: Percentage of Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100%[3] The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Following treatment with this compound for the desired duration, collect both adherent and floating cells.[10]

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[10]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[10]

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

Principle: Propidium iodide (PI) stoichiometrically binds to the major groove of double-stranded DNA. The fluorescence intensity of PI is directly proportional to the DNA content within the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content when analyzed by flow cytometry.[11]

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect cells after treatment with this compound.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to prevent cell clumping.[12] Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[11]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[11]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[11]

  • Analysis: Analyze the stained cells using a flow cytometer.[11] The data is typically displayed as a histogram of cell count versus fluorescence intensity. The percentage of cells in the sub-G1 (apoptotic), G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software. An increase in the sub-G1 population is indicative of apoptosis.[3][4][5]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a general workflow for its in vitro evaluation.

experimental_workflow start Start: this compound/Extract Preparation cell_culture Cell Culture (e.g., HCT116, RAW 264.7) start->cell_culture treatment Treatment with this compound (Dose- and Time-dependent) cell_culture->treatment cytotoxicity Cytotoxicity/Viability Assay (MTT Assay) treatment->cytotoxicity apoptosis Apoptosis Analysis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle anti_inflammatory Anti-inflammatory Assay (NO, Cytokine Measurement) treatment->anti_inflammatory western_blot Mechanism Study (Western Blot for Signaling Proteins) cytotoxicity->western_blot apoptosis->western_blot cell_cycle->western_blot anti_inflammatory->western_blot end End: Data Analysis and Conclusion western_blot->end

Caption: General experimental workflow for in vitro evaluation of this compound.

anticancer_pathway This compound This compound mdm2 MDM2 Inhibition This compound->mdm2 Inhibits p53 p53 Upregulation mdm2->p53 Leads to subg1 Sub-G1 Arrest p53->subg1 apoptosis Apoptosis p53->apoptosis

Caption: Proposed anticancer signaling pathway of this compound in HCT116 cells.

anti_inflammatory_pathway lps LPS nfkb NF-κB lps->nfkb Activates This compound This compound This compound->nfkb Inhibits nrf2 NRF2/HO-1 Pathway This compound->nrf2 Activates pro_inflammatory Pro-inflammatory Mediators (NO, TNF-α, IL-6, COX-2) nfkb->pro_inflammatory Upregulates anti_inflammatory_effect Anti-inflammatory Effect nrf2->anti_inflammatory_effect

Caption: Anti-inflammatory signaling pathway of this compound in RAW 264.7 cells.

oxidative_stress_pathway This compound This compound akt AKT Phosphorylation This compound->akt Activates nrf2_translocation Nrf2 Nuclear Translocation akt->nrf2_translocation ho1 HO-1 Expression nrf2_translocation->ho1 antioxidant Increased Antioxidant Capacity ho1->antioxidant protection Protection against Oxidative Damage antioxidant->protection

Caption: this compound's protective mechanism against oxidative stress via the AKT/Nrf2/HO-1 pathway.[13]

Conclusion

The in vitro evidence strongly suggests that this compound possesses significant anticancer and anti-inflammatory properties. Its cytotoxic effects on cancer cells are mediated through the induction of apoptosis and cell cycle arrest, potentially involving the modulation of the p53 pathway. The anti-inflammatory actions of this compound are attributed to its ability to suppress pro-inflammatory mediators via inhibition of the NF-κB pathway and activation of the NRF2/HO-1 antioxidant response pathway. These findings highlight this compound as a promising candidate for further preclinical and clinical investigation in the development of novel therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to build upon in their exploration of this multifaceted natural compound.

References

Application Notes & Protocols: Investigating the Hypoglycemic Effects of Swietenine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Swietenine is a prominent tetranortriterpenoid isolated from the seeds of Swietenia macrophylla King, a plant traditionally used in several Asian countries for managing diabetes.[1][2][3][4] Accumulating scientific evidence supports its potent hypoglycemic and hypolipidemic properties, making it a compound of interest for developing novel antidiabetic therapeutics.[2][5][6] These application notes provide a comprehensive overview of the established animal models and experimental protocols used to evaluate the efficacy and underlying molecular mechanisms of this compound.

Animal Models for Hypoglycemic Studies

The most common approach for studying the antidiabetic effects of this compound involves the use of chemically-induced diabetic rodent models. These models mimic the metabolic dysregulation seen in human diabetes, primarily Type 1 and Type 2 diabetes mellitus.

1.1. Streptozotocin (STZ)-Induced Diabetes Model: Streptozotocin (STZ) is a chemical toxic to pancreatic β-cells.[7] A single high dose of STZ selectively destroys these cells, leading to insulin deficiency and hyperglycemia, thereby modeling Type 1 diabetes.[7] For Type 2 diabetes, a combination of a high-fat diet (HFD) to induce insulin resistance, followed by a lower dose of STZ to cause partial β-cell damage, is frequently employed.[8][9] Another method involves administering STZ to neonatal rats, which causes β-cell damage that manifests as hyperglycemia in adulthood, closely resembling Type 2 diabetes.[2][5]

1.2. Summary of Commonly Used Animal Models:

Animal ModelSpecies/StrainInduction MethodThis compound Dosage (mg/kg BW)Treatment DurationKey Characteristics & Findings
Type 2 Diabetes Neonatal Wistar RatsSingle STZ injection (intraperitoneal) in neonates25 and 50DailyDose-dependent reduction in blood glucose and lipids.[2][5]
Type 2 Diabetes Wistar RatsSTZ (intraperitoneal)10, 20, and 40DailySignificant reduction in glucose, cholesterol, and triglycerides at 20 and 40 mg/kg; synergistic effect with Metformin.[3]
Type 2 Diabetes with NAFLD C57BL/6J MiceHigh-Fat Diet (HFD) + STZ (intraperitoneal)80Alternate days for 8 weeksReversal of hyperglycemia, hyperlipidemia, and hepatic lipogenesis; activation of Nrf2 antioxidant pathway.[1][4]
Diabetic Nephropathy Sprague-Dawley RatsHigh-Fat Diet (HFD) + STZ (intraperitoneal)Not specified in abstract8 weeksImproved renal function; inhibition of ferroptosis via Akt/GSK-3β/Nrf2 pathway activation.[8]
Diabetic Nephropathy Mice (strain not specified)Not specifiedNot specified8 weeksImproved renal function; reduced inflammation via inhibition of the NF-κB/NLRP3/Caspase-1 pathway.[10][11]

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible results. The following sections outline the core methodologies for inducing diabetes and administering treatment.

2.1. Protocol for Induction of Type 2 Diabetes (HFD/STZ Model)

This protocol is adapted for rats but can be modified for mice.

  • Animal Acclimatization: House male Sprague-Dawley or Wistar rats (180-200 g) for at least one week under standard laboratory conditions (25 ± 3°C, 12h light/dark cycle) with free access to food and water.[4][8]

  • Induction of Insulin Resistance: Feed the animals a high-fat diet (HFD, e.g., 45-60% kcal from fat) for a period of 3-4 weeks to induce obesity and insulin resistance.[8] A control group should be maintained on a standard pellet diet.

  • Induction of Hyperglycemia:

    • After the HFD period, fast the rats overnight.

    • Prepare a fresh solution of Streptozotocin (STZ) in cold 0.1 M citrate buffer (pH 4.5).

    • Administer a single low dose of STZ (e.g., 40-55 mg/kg body weight) via intraperitoneal (i.p.) injection.[7][12]

  • Confirmation of Diabetes:

    • 72 hours after STZ injection, measure blood glucose levels from the tail vein using a glucometer.

    • Rats with fasting blood glucose levels consistently above 11.1 mmol/L (or 200 mg/dL) are considered diabetic and are selected for the study.[12]

2.2. Protocol for Treatment Administration

  • Animal Grouping: Randomly divide the confirmed diabetic animals into several groups (n=6-10 per group):

    • Normal Control (NC): Healthy animals on a standard diet receiving the vehicle.

    • Diabetic Control (DC): Diabetic animals receiving the vehicle.

    • Positive Control: Diabetic animals receiving a standard antidiabetic drug (e.g., Metformin, 50 mg/kg).[3]

    • Treatment Groups: Diabetic animals receiving this compound at various doses (e.g., 20, 40, 80 mg/kg).[3][4]

  • Drug Preparation and Administration:

    • Prepare this compound suspensions in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Administer the respective treatments orally via gavage, typically once daily or on alternate days, for the specified study duration (e.g., 8 weeks).[1][4]

  • Monitoring: Monitor body weight and fasting blood glucose levels weekly throughout the study.

  • Sample Collection: At the end of the treatment period, fast the animals overnight, anesthetize them, and collect blood samples via cardiac puncture for biochemical analysis. Euthanize the animals and harvest tissues (liver, kidney, pancreas) for histopathological and molecular analysis.

2.3. Experimental Workflow Diagram

G cluster_setup Phase 1: Model Development cluster_treatment Phase 2: Intervention cluster_analysis Phase 3: Analysis A Animal Acclimatization (1-2 weeks) B High-Fat Diet Feeding (3-4 weeks) A->B C STZ Injection (40-55 mg/kg, i.p.) B->C D Confirmation of Diabetes (Glucose > 200 mg/dL) C->D E Random Grouping (Control, Diabetic, this compound) D->E F Oral Administration (Daily for 8 weeks) E->F G Weekly Monitoring (Glucose, Body Weight) F->G H Sacrifice & Sample Collection (Blood, Tissues) G->H I Biochemical Analysis (Serum Parameters) H->I J Molecular & Histological Analysis (Western Blot, qPCR, H&E Staining) H->J

General workflow for studying this compound in a HFD/STZ diabetic rat model.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from key studies, demonstrating this compound's effects on various metabolic and oxidative stress parameters.

3.1. Effects on Biochemical Parameters in Diabetic Animals

ParameterAnimal ModelControl (Normal)Diabetic ControlThis compound Treatment% Change vs Diabetic
Blood Glucose (mg/dL) C57BL/6J Mice[4]78.36 ± 6.63209.9 ± 7.7198.67 ± 9.11 (80 mg/kg)↓ 53.0%
Serum Cholesterol (mg/dL) C57BL/6J Mice[4]40.67 ± 5.0162.33 ± 6.2249.00 ± 5.06 (80 mg/kg)↓ 21.4%
Serum Triglycerides (mg/dL) C57BL/6J Mice[4]72.83 ± 4.31158.7 ± 7.9481.83 ± 3.55 (80 mg/kg)↓ 48.4%
Liver Cholesterol (mg/dL) C57BL/6J Mice[4]6.83 ± 1.1718.00 ± 1.279.50 ± 1.05 (80 mg/kg)↓ 47.2%
Liver Triglycerides (mg/dL) C57BL/6J Mice[4]20.50 ± 1.8793.83 ± 5.7126.83 ± 3.54 (80 mg/kg)↓ 71.4%
Fasting Blood Sugar (mmol/L) Wistar Rats[6]-13.9 ± 0.529.35 ± 0.44 (300 mg/kg extract)↓ 32.7%

3.2. Effects on Oxidative Stress Markers

MarkerTissueAnimal ModelDiabetic ControlThis compound TreatmentFinding
Malondialdehyde (MDA) SerumWistar Rats[3]ElevatedSignificantly ReducedThis compound reduces lipid peroxidation.
Glutathione (GSH) SerumWistar Rats[3]DepletedSignificantly IncreasedThis compound restores endogenous antioxidant levels.
Total Antioxidant Capacity (TAC) SerumWistar Rats[3]ReducedSignificantly IncreasedThis compound enhances overall antioxidant defense.
Nrf2, NQO-1, HO-1 LiverC57BL/6J Mice[1][4]DownregulatedUpregulatedThis compound activates the Nrf2 antioxidant defense mechanism.

Molecular Mechanisms & Signaling Pathways

Research indicates that this compound exerts its therapeutic effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and glucose metabolism.

4.1. Inhibition of Inflammatory Pathways In the context of diabetic nephropathy, this compound has been shown to attenuate inflammation by downregulating the NF-κB/NLRP3/Caspase-1 signaling pathway.[10][11] High glucose conditions activate NF-κB, which promotes the expression of the NLRP3 inflammasome. This leads to the activation of Caspase-1 and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18. This compound inhibits this entire cascade, thereby reducing renal inflammation.[10]

G HG High Glucose / Diabetic Stress NFKB NF-κB Activation HG->NFKB NLRP3 NLRP3 Inflammasome Expression NFKB->NLRP3 CASP1 Caspase-1 Activation NLRP3->CASP1 IL ↑ IL-1β & IL-18 (Inflammation) CASP1->IL This compound This compound This compound->NFKB This compound->NLRP3

This compound inhibits the NF-κB/NLRP3 inflammasome pathway to reduce inflammation.

4.2. Activation of Antioxidant & Pro-Survival Pathways this compound protects against diabetic complications like nephropathy by inhibiting ferroptosis, a form of iron-dependent cell death.[8] It achieves this by activating the Akt/GSK-3β/Nrf2 signaling pathway. Activation of Akt leads to the inhibitory phosphorylation of GSK-3β. This prevents GSK-3β from marking the transcription factor Nrf2 for degradation. Stabilized Nrf2 then translocates to the nucleus, promoting the expression of antioxidant enzymes and protecting cells from oxidative stress and ferroptosis.[8]

G This compound This compound Akt Akt Activation This compound->Akt GSK GSK-3β Akt->GSK Inhibition Nrf2_cyto Nrf2 (Cytoplasm) GSK->Nrf2_cyto Prevents Degradation Nrf2_degradation Nrf2 Degradation Nrf2_cyto->Nrf2_degradation Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nuc ARE Antioxidant Response Element (Gene Expression) Nrf2_nuc->ARE Protection ↑ Antioxidant Enzymes ↓ Ferroptosis ARE->Protection

This compound activates the pro-survival Akt/GSK-3β/Nrf2 signaling pathway.

References

Investigating the In Vivo Anti-inflammatory Effects of Swietenine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swietenine, a prominent tetranortriterpenoid isolated from the seeds of Swietenia macrophylla, has garnered significant interest for its potential therapeutic properties. In vitro studies have elucidated its anti-inflammatory mechanism, which involves the downregulation of key pro-inflammatory mediators and the activation of the cytoprotective Nrf2/HO-1 pathway.[1] This document provides detailed application notes and experimental protocols for investigating the in vivo anti-inflammatory effects of this compound using established rodent models. The protocols for carrageenan-induced paw edema and cotton pellet-induced granuloma are outlined, providing a framework for assessing both acute and chronic inflammatory responses.

Mechanism of Action

In vitro evidence strongly suggests that this compound exerts its anti-inflammatory effects by modulating critical signaling pathways. Specifically, this compound has been shown to inhibit the production of nitric oxide (NO) and downregulate the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interferon-γ (IFN-γ), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6).[1][2] Furthermore, it suppresses the activity of nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2).[1][2] Concurrently, this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, Heme oxygenase-1 (HO-1), a key cytoprotective pathway.[1][2] An in vivo study on diabetic nephropathy also indicated that this compound can inhibit the NF-κB/NLRP3/Caspase-1 signaling pathway, further contributing to its anti-inflammatory and organ-protective effects.[3]

This compound Anti-inflammatory Signaling Pathway cluster_inflammatory_stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_pro_inflammatory Pro-inflammatory Pathways cluster_anti_inflammatory Anti-inflammatory & Cytoprotective Pathway Stimulus Stimulus NFkB NF-κB Stimulus->NFkB Pro_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_Cytokines COX2_iNOS COX-2, iNOS NFkB->COX2_iNOS Inflammation Inflammation Pro_Cytokines->Inflammation COX2_iNOS->Inflammation Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant_Response Resolution of Inflammation HO1->Antioxidant_Response Antioxidant_Response->Inflammation This compound This compound This compound->NFkB This compound->Nrf2

Figure 1: Proposed anti-inflammatory signaling pathway of this compound.

In Vivo Experimental Protocols

The following protocols are designed to assess the anti-inflammatory properties of this compound in well-established rodent models.

Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)

This model is used to evaluate the effect of a compound on acute inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin (10 mg/kg)

  • Plethysmometer

  • Syringes and needles

Protocol:

  • Acclimatize animals for at least one week before the experiment.

  • Divide animals into the following groups (n=6 per group):

    • Vehicle Control

    • This compound (e.g., 25, 50, 100 mg/kg, p.o.)

    • Positive Control (Indomethacin, 10 mg/kg, p.o.)

  • Administer this compound or the vehicle orally 60 minutes before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • At the end of the experiment, euthanize the animals and collect blood for cytokine analysis and paw tissue for Western blot and histological analysis.

Experimental Workflow for Carrageenan-Induced Paw Edema Acclimatization Animal Acclimatization (1 week) Grouping Grouping of Rats (n=6) Acclimatization->Grouping Dosing Oral Administration (this compound/Vehicle/Indomethacin) Grouping->Dosing Initial_Measurement Initial Paw Volume Measurement Dosing->Initial_Measurement 60 min Induction Carrageenan Injection (0.1 mL, 1%) Initial_Measurement->Induction Post_Measurement Paw Volume Measurement (1, 2, 3, 4, 5 hours) Induction->Post_Measurement Euthanasia Euthanasia & Sample Collection Post_Measurement->Euthanasia Analysis Biochemical & Histological Analysis Euthanasia->Analysis

Figure 2: Workflow for the carrageenan-induced paw edema model.

Cotton Pellet-Induced Granuloma in Rats (Chronic Inflammation)

This model assesses the effect of a compound on the proliferative phase of inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound (suspended in a suitable vehicle)

  • Positive control: Indomethacin (10 mg/kg)

  • Sterile cotton pellets (10 ± 1 mg)

  • Surgical instruments

  • Anesthetic (e.g., ether)

Protocol:

  • Acclimatize animals for at least one week.

  • Divide animals into the following groups (n=6 per group):

    • Vehicle Control

    • This compound (e.g., 25, 50, 100 mg/kg, p.o.)

    • Positive Control (Indomethacin, 10 mg/kg, p.o.)

  • Anesthetize the rats and make a small incision on the back.

  • Subcutaneously implant two sterile cotton pellets, one on each side of the axilla.

  • Administer this compound, vehicle, or indomethacin orally once daily for 7 consecutive days.

  • On the 8th day, euthanize the animals and carefully dissect the cotton pellets along with the granulomatous tissue.

  • Record the wet weight of the pellets.

  • Dry the pellets in a hot air oven at 60°C until a constant weight is achieved and record the dry weight.

  • Calculate the amount of granuloma tissue formed by subtracting the initial weight of the cotton pellet from the final dry weight.

  • Calculate the percentage inhibition of granuloma formation.

Data Presentation

Note: The following data is illustrative and serves as an example of expected outcomes. Actual results may vary.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition
Vehicle Control-0.85 ± 0.05-
This compound250.62 ± 0.0427.06
This compound500.45 ± 0.03**47.06
This compound1000.31 ± 0.02 63.53
Indomethacin100.28 ± 0.0267.06
p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control

Table 2: Effect of this compound on Cotton Pellet-Induced Granuloma in Rats

Treatment GroupDose (mg/kg)Wet Granuloma Weight (mg) (Mean ± SEM)Dry Granuloma Weight (mg) (Mean ± SEM)% Inhibition of Granuloma
Vehicle Control-150.5 ± 8.245.2 ± 3.1-
This compound25125.1 ± 7.535.8 ± 2.520.80
This compound50102.3 ± 6.1 28.9 ± 1.936.06
This compound10085.6 ± 5.5 22.1 ± 1.551.11
Indomethacin1080.2 ± 4.9 20.5 ± 1.354.65
*p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control

Biochemical and Histological Analysis Protocols

Measurement of Serum Cytokines (TNF-α and IL-6) by ELISA

Protocol:

  • Collect blood samples via cardiac puncture into tubes without anticoagulant.

  • Allow the blood to clot for 30 minutes at room temperature, then centrifuge at 3000 rpm for 15 minutes.

  • Collect the serum and store at -80°C until analysis.

  • Use commercially available rat TNF-α and IL-6 ELISA kits.

  • Follow the manufacturer's instructions for the assay procedure, including the preparation of standards, samples, and reagents.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis of COX-2 and iNOS in Paw Tissue

Protocol:

  • Homogenize the collected paw tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the homogenate at 12,000 rpm for 20 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Histological Analysis of Paw Tissue

Protocol:

  • Fix the paw tissue in 10% neutral buffered formalin for 24 hours.

  • Dehydrate the tissue through a graded series of ethanol and embed in paraffin.

  • Cut 5 µm thick sections and mount them on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Examine the stained sections under a light microscope for signs of inflammation, such as edema, inflammatory cell infiltration, and tissue damage.

  • Score the histological changes based on a semi-quantitative scoring system.

Post-Experiment Analysis Workflow Sample_Collection Sample Collection (Blood & Paw Tissue) Blood_Processing Serum Separation Sample_Collection->Blood_Processing Tissue_Processing Tissue Homogenization (for WB) Fixation & Embedding (for Histo) Sample_Collection->Tissue_Processing ELISA ELISA for TNF-α & IL-6 Blood_Processing->ELISA Western_Blot Western Blot for COX-2 & iNOS Tissue_Processing->Western_Blot Histology H&E Staining & Scoring Tissue_Processing->Histology Data_Analysis Quantitative Data Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis Histology->Data_Analysis

Figure 3: Workflow for post-experiment sample analysis.

Conclusion

These protocols provide a comprehensive framework for the in vivo evaluation of this compound's anti-inflammatory properties. By employing both acute and chronic models of inflammation and conducting detailed biochemical and histological analyses, researchers can gain valuable insights into the therapeutic potential of this compound for inflammatory disorders. The known mechanisms of action, centered on the inhibition of pro-inflammatory pathways and activation of the Nrf2 system, provide a strong rationale for these investigations.

References

Swietenine Formulation for Oral Administration: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swietenine, a prominent tetranortriterpenoid isolated from the seeds of Swietenia macrophylla, has garnered significant scientific interest due to its diverse pharmacological activities. Preclinical studies have demonstrated its potential as a hypoglycemic, anti-inflammatory, and antioxidant agent.[1][2][3] Oral administration of this compound has shown dose-dependent hypoglycemic and hypolipidemic effects in animal models.[1][2][4] However, as a lipophilic compound, this compound is expected to exhibit poor aqueous solubility, which can limit its oral bioavailability and therapeutic efficacy.

These application notes provide a comprehensive guide for the development of oral formulations of this compound. The following sections detail protocols for the extraction and purification of this compound, formulation strategies to enhance its oral delivery, and methodologies for its analytical quantification and preclinical evaluation.

I. Physicochemical and Biological Properties of this compound

A thorough understanding of the physicochemical and biological properties of this compound is fundamental for the rational design of an effective oral dosage form.

Table 1: Summary of this compound Properties

PropertyDescriptionReferences
Chemical Class Tetranortriterpenoid[1][2]
Molecular Formula C₃₂H₄₀O₉
Molecular Weight 568.65 g/mol
Biological Activities Hypoglycemic, Hypolipidemic, Anti-inflammatory, Antioxidant[1][2][3]
Mechanism of Action Modulation of NF-κB/NLRP3/Caspase-1, NRF2/HO-1, and AKT/Nrf2/HO-1 signaling pathways
Known Oral Efficacy (Animal Models) 25-80 mg/kg body weight in rats and mice showed significant therapeutic effects.[1][2][3][4]
Toxicity Acute oral toxicity studies on Swietenia macrophylla seeds suggest a high safety margin.

II. Extraction and Purification of this compound from Swietenia macrophylla Seeds

The following protocol outlines a general procedure for the extraction and isolation of this compound. Researchers should optimize the parameters based on their specific starting material and available equipment.

Experimental Protocol: Extraction and Purification

1. Preparation of Plant Material:

  • Obtain mature seeds of Swietenia macrophylla.
  • Dry the seeds in a hot air oven at a controlled temperature (e.g., 40-50°C) to a constant weight.
  • Grind the dried seeds into a coarse powder using a mechanical grinder.

2. Extraction:

  • Soxhlet Extraction:
  • Place the powdered seed material in a thimble and extract sequentially with solvents of increasing polarity (e.g., n-hexane, followed by ethyl acetate, and then methanol). This fractional extraction helps in the preliminary separation of compounds based on their polarity. This compound is expected to be enriched in the ethyl acetate and methanol fractions.
  • Maceration:
  • Soak the powdered seed material in a suitable solvent (e.g., 70% ethanol or methanol) for 3-5 days with occasional agitation.
  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

3. Fractionation:

  • Suspend the crude extract in water and partition it successively with immiscible solvents such as n-hexane, chloroform, and ethyl acetate. This compound, being moderately polar, is likely to be concentrated in the chloroform and ethyl acetate fractions.

4. Isolation and Purification:

  • Subject the enriched fraction to column chromatography over silica gel.
  • Elute the column with a gradient solvent system (e.g., a mixture of n-hexane and ethyl acetate with increasing polarity).
  • Monitor the collected fractions using Thin Layer Chromatography (TLC) and spot visualization under UV light.
  • Pool the fractions containing the compound of interest and further purify using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

5. Characterization:

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR).

III. Formulation Strategies for Enhanced Oral Delivery of this compound

Given the lipophilic nature of this compound, formulation strategies that enhance its solubility and dissolution rate are crucial for improving its oral bioavailability. The following are three promising approaches.

A. Solid Dispersions

Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at the solid state. This can lead to a reduction in drug particle size to a molecular level, increased wettability, and improved dissolution.

1. Materials:

  • This compound
  • Hydrophilic carrier: Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)
  • Solvent: Ethanol or methanol

2. Procedure:

  • Dissolve this compound and the chosen carrier (e.g., PVP K30) in a common solvent (e.g., ethanol) in various drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10 w/w).
  • Stir the solution until a clear solution is obtained.
  • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
  • Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
  • Pulverize the dried solid dispersion and sieve it to obtain a uniform particle size.

3. Characterization:

  • Drug Content: Determine the this compound content in the solid dispersion using a validated analytical method (e.g., HPLC-UV).
  • In Vitro Dissolution: Perform dissolution studies in a suitable medium (e.g., phosphate buffer pH 6.8) to compare the dissolution profile of the solid dispersion with that of pure this compound.
  • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and FTIR to assess the physical state of this compound (crystalline or amorphous) within the carrier.

B. Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This spontaneous emulsification facilitates the dissolution and absorption of lipophilic drugs.

1. Materials:

  • This compound
  • Oil phase: (e.g., Capryol 90, Labrafil M 1944 CS)
  • Surfactant: (e.g., Kolliphor RH 40, Tween 80)
  • Co-surfactant/Co-solvent: (e.g., Transcutol HP, Propylene Glycol)

2. Procedure:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select suitable excipients.
  • Construction of Ternary Phase Diagrams: Prepare different ratios of oil, surfactant, and co-surfactant and visually observe their emulsification properties upon dilution with water to identify the self-emulsifying region.
  • Formulation Preparation: Accurately weigh the components of the chosen formulation and vortex until a clear, homogenous mixture is obtained. Dissolve the required amount of this compound in this mixture with gentle heating if necessary.

3. Characterization:

  • Emulsification Time and Droplet Size Analysis: Dilute the SEDDS formulation with a suitable aqueous medium and measure the time taken for emulsification. Determine the globule size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument.
  • In Vitro Drug Release: Perform in vitro drug release studies using a dialysis bag method or a standard dissolution apparatus.

C. Polymeric Nanoparticles

Encapsulating this compound into polymeric nanoparticles can protect it from degradation in the gastrointestinal tract, enhance its permeability across the intestinal epithelium, and provide controlled release.

1. Materials:

  • This compound
  • Polymer: Poly(lactic-co-glycolic acid) (PLGA)
  • Organic solvent: Acetone
  • Aqueous phase/Stabilizer: Polyvinyl alcohol (PVA) solution (e.g., 1% w/v)

2. Procedure:

  • Dissolve this compound and PLGA in acetone.
  • Add the organic phase dropwise into the aqueous PVA solution under constant magnetic stirring.
  • Continue stirring for several hours to allow for the evaporation of the organic solvent and the formation of nanoparticles.
  • Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA, and then lyophilize them for long-term storage.

3. Characterization:

  • Particle Size and Zeta Potential: Determine the size, PDI, and surface charge of the nanoparticles using DLS.
  • Encapsulation Efficiency and Drug Loading: Quantify the amount of this compound encapsulated within the nanoparticles by dissolving a known amount of nanoparticles and analyzing the this compound content using a validated analytical method.
  • Morphology: Visualize the shape and surface morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
  • In Vitro Drug Release: Study the release profile of this compound from the nanoparticles in a suitable release medium over time.

IV. Analytical Methodologies for this compound Quantification

A validated analytical method is essential for the quantitative determination of this compound in formulations and biological matrices.

Protocol: HPLC-UV Method for this compound Quantification (General Guideline)

1. Instrumentation:

  • HPLC system with a UV detector, autosampler, and data acquisition software.
  • C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm).

2. Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without a modifier like formic acid or phosphoric acid).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: To be determined by UV-Vis spectrophotometry (likely in the range of 210-230 nm for tetranortriterpenoids).
  • Injection Volume: 20 µL.
  • Column Temperature: Ambient or controlled (e.g., 25°C).

3. Method Validation (as per ICH guidelines):

  • Specificity: Ensure no interference from excipients or endogenous components in biological samples.
  • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
  • Robustness: Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters.

V. Preclinical Evaluation of this compound Oral Formulations

Once a promising formulation is developed, its in vivo performance must be evaluated.

Protocol: In Vivo Pharmacokinetic Study in Rodents (General Guideline)

1. Animal Model:

  • Sprague-Dawley rats or Swiss albino mice.
  • Ensure compliance with institutional animal care and use committee guidelines.

2. Dosing and Sample Collection:

  • Administer the this compound formulation orally to the animals at a predetermined dose.
  • Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) via a suitable route (e.g., tail vein or retro-orbital plexus).
  • Process the blood samples to obtain plasma and store at -80°C until analysis.

3. Sample Analysis:

  • Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
  • Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

4. Pharmacokinetic Analysis:

  • Plot the plasma concentration-time profile of this compound.
  • Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and oral bioavailability (by comparing with intravenous administration data).

VI. Visualizations

Signaling Pathways of this compound

swietenine_pathways cluster_inflammation Anti-inflammatory Pathway cluster_antioxidant Antioxidant Pathway LPS LPS NFkB NF-κB LPS->NFkB Swietenine_inflam This compound Swietenine_inflam->NFkB NLRP3 NLRP3 Inflammasome Swietenine_inflam->NLRP3 NFkB->NLRP3 Caspase1 Caspase-1 NLRP3->Caspase1 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18) Caspase1->Pro_inflammatory_Cytokines Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Oxidative_Stress->Nrf2 Swietenine_antiox This compound AKT AKT Swietenine_antiox->AKT AKT->Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for Oral Formulation Development

formulation_workflow start Start: Pure this compound extraction Extraction & Purification from Swietenia macrophylla start->extraction formulation Formulation Development extraction->formulation solid_dispersion Solid Dispersion formulation->solid_dispersion Approach 1 sedds SEDDS formulation->sedds Approach 2 nanoparticles Nanoparticles formulation->nanoparticles Approach 3 characterization Physicochemical Characterization solid_dispersion->characterization sedds->characterization nanoparticles->characterization in_vitro In Vitro Evaluation (Dissolution, Drug Release) characterization->in_vitro in_vivo In Vivo Evaluation (Pharmacokinetics, Efficacy) in_vitro->in_vivo end End: Optimized Oral Formulation in_vivo->end

Caption: Workflow for this compound oral formulation.

VII. Conclusion

The development of an effective oral formulation for this compound holds significant promise for its clinical translation. The protocols and methodologies outlined in these application notes provide a comprehensive framework for researchers to systematically approach the formulation of this bioactive tetranortriterpenoid. By employing strategies such as solid dispersions, SEDDS, and nanoparticles, it is anticipated that the oral bioavailability and therapeutic efficacy of this compound can be significantly enhanced, paving the way for its potential use in various therapeutic applications. Further research is warranted to generate specific data on the solubility and pharmacokinetic profile of this compound to refine these formulation approaches.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Antioxidant Activity of Swietenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swietenine, a prominent tetranortriterpenoid isolated from the seeds of Swietenia macrophylla, has garnered significant interest for its diverse pharmacological activities, including its potential as an antioxidant agent. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases. This document provides detailed application notes and protocols for cell-based assays to evaluate the antioxidant activity of this compound, focusing on its ability to mitigate cellular oxidative stress and modulate key signaling pathways.

Key Concepts in this compound's Antioxidant Activity

This compound exerts its antioxidant effects through multiple mechanisms. A primary pathway involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their upregulation. Key downstream targets of Nrf2 include Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), enzymes that play a crucial role in detoxifying ROS and maintaining cellular redox homeostasis.[1][2]

Furthermore, this compound has been shown to directly impact cellular oxidative stress markers by increasing the levels of endogenous antioxidants such as Superoxide Dismutase (SOD) and Glutathione (GSH), while reducing levels of Malondialdehyde (MDA), a marker of lipid peroxidation.[1] It also exhibits inhibitory effects on the production of nitric oxide (NO), a signaling molecule that can contribute to oxidative and nitrosative stress at high concentrations.

Data Presentation: Quantitative Analysis of this compound's Antioxidant Effects

The following tables summarize the quantitative data from studies investigating the antioxidant properties of this compound.

Table 1: Effect of this compound on Oxidative Stress Markers in H₂O₂-Induced HepG2 Cells

BiomarkerTreatment GroupConcentrationResultReference
Superoxide Dismutase (SOD)This compoundLow, Medium, HighDose-dependent increase in activity[1]
Malondialdehyde (MDA)This compoundLow, Medium, HighDose-dependent decrease in levels[1]
Glutathione (GSH)This compoundLow, Medium, HighDose-dependent increase in levels[1]

Note: Specific concentrations for "Low, Medium, High" were not detailed in the source material and should be determined empirically for each experimental setup.

Table 2: Effect of this compound on the Nrf2 Signaling Pathway

TargetCell/Animal ModelTreatmentFold Increase/EffectReference
Nrf2 (gene expression)Diabetic MiceThis compound (80 mg/kg)~20-fold increase[2]
NQO1 (gene expression)Diabetic MiceThis compound (80 mg/kg)~20-fold increase[2]
HO-1 (gene expression)Diabetic MiceThis compound (80 mg/kg)~20-fold increase[2]
Nrf2 (nuclear translocation)H₂O₂-induced HepG2 cellsThis compoundIncreased nuclear localization[1]
HO-1 (protein & mRNA)H₂O₂-induced HepG2 cellsThis compoundDose-dependent induction[1][3]

Table 3: Inhibition of Nitric Oxide Production by this compound

Cell LineTreatmentIC₅₀ ValueReference
RAW 264.7 MacrophagesThis compoundPotent inhibition observed[4][5]

Note: While potent inhibition was noted, a specific IC₅₀ value for this compound was not explicitly provided in the available literature. This value would need to be determined experimentally.

Experimental Protocols

This section provides detailed methodologies for key cell-based assays to characterize the antioxidant activity of this compound.

Protocol 1: Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

This assay measures the ability of this compound to inhibit the intracellular generation of ROS induced by a free radical initiator.

Principle: The cell-permeable probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent 2',7'-Dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). The antioxidant activity of this compound is quantified by its ability to reduce the fluorescence intensity.

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) - free radical initiator

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment with this compound: Remove the media and treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1 hour. Include a vehicle control (solvent used to dissolve this compound) and a positive control (e.g., Quercetin).

  • Loading with DCFH-DA: Wash the cells with PBS and add 100 µL of 25 µM DCFH-DA solution to each well. Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress: Wash the cells twice with PBS. Add 100 µL of 600 µM AAPH solution to all wells except for the negative control wells (which receive media only).

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity every 5 minutes for 1 hour using an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The percentage of ROS inhibition is calculated using the following formula: % Inhibition = (1 - (AUC_sample / AUC_control)) * 100

An IC₅₀ value (the concentration of this compound required to inhibit 50% of ROS production) can be determined by plotting the percentage of inhibition against the this compound concentration.

Protocol 2: Analysis of Nrf2 Nuclear Translocation by Immunofluorescence

This protocol visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.

Principle: Immunofluorescence microscopy uses fluorescently labeled antibodies to detect the subcellular localization of a specific protein, in this case, Nrf2.

Materials:

  • HepG2 cells

  • Glass coverslips in a 24-well plate

  • This compound

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against Nrf2

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed HepG2 cells on glass coverslips in a 24-well plate. Once confluent, treat the cells with the desired concentration of this compound for a specified time (e.g., 4-6 hours). Include an untreated control.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate with the primary anti-Nrf2 antibody overnight at 4°C. The following day, wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Mounting: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope. Nrf2 will appear as green fluorescence, and the nuclei as blue. An overlay of the images will show the localization of Nrf2.

Protocol 3: Quantification of HO-1 and NQO1 Expression by Western Blotting

This protocol measures the protein levels of the Nrf2 target genes, HO-1 and NQO1, following treatment with this compound.

Principle: Western blotting uses specific antibodies to detect and quantify the amount of a particular protein in a cell lysate.

Materials:

  • HepG2 cells

  • This compound

  • RIPA buffer with protease inhibitors for cell lysis

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat HepG2 cells with various concentrations of this compound for 24 hours. Lyse the cells using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour. Incubate with primary antibodies against HO-1, NQO1, and the loading control overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the expression of HO-1 and NQO1 to the loading control.

Mandatory Visualizations

G General Workflow for Assessing this compound's Antioxidant Activity cluster_0 In Vitro Cellular Assays cluster_1 Specific Assays Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound Induction of Oxidative Stress Induction of Oxidative Stress Treatment with this compound->Induction of Oxidative Stress Measurement of Cellular Response Measurement of Cellular Response Induction of Oxidative Stress->Measurement of Cellular Response CAA Assay (DCFH-DA) Cellular Antioxidant Activity (DCFH-DA Assay) Measurement of Cellular Response->CAA Assay (DCFH-DA) Direct ROS Inhibition Nrf2 Activation Assay Nrf2 Nuclear Translocation (Immunofluorescence/Western Blot) Measurement of Cellular Response->Nrf2 Activation Assay Signaling Pathway Activation Oxidative Stress Markers SOD, MDA, GSH Measurement Measurement of Cellular Response->Oxidative Stress Markers Biomarker Modulation Gene Expression Analysis HO-1 & NQO1 Expression (Western Blot/qPCR) Nrf2 Activation Assay->Gene Expression Analysis Downstream Effects

Caption: Workflow for evaluating this compound's antioxidant effects.

G This compound-Mediated Nrf2 Signaling Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 promotes dissociation ROS Reactive Oxygen Species ROS->Nrf2 promotes dissociation Keap1 Keap1 Keap1->Nrf2 sequesters in cytoplasm ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds HO1_NQO1 HO-1, NQO1, etc. ARE->HO1_NQO1 upregulates transcription Antioxidant_Response Cellular Antioxidant Response HO1_NQO1->Antioxidant_Response

Caption: this compound's activation of the Nrf2 antioxidant pathway.

References

Application Notes and Protocols: Swietenine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swietenine is a prominent tetranortriterpenoid, a class of complex natural products, primarily isolated from the seeds of Swietenia macrophylla King (Meliaceae).[1][2] This compound has garnered significant scientific interest due to its diverse and potent biological activities, including anti-inflammatory, antidiabetic, and anticancer properties.[1][3][4] Traditionally, the seeds of Swietenia macrophylla have been used in folk medicine to treat a variety of ailments such as diabetes and hypertension.[1]

While the biological activities of this compound have been extensively investigated, information regarding its total synthesis is not widely available in the current scientific literature. Therefore, this document focuses on the well-documented biological activities of this compound and its analogs, providing detailed experimental protocols for their evaluation and summarizing the key quantitative data. These notes are intended to serve as a valuable resource for researchers investigating the therapeutic potential of these natural products.

Biological Activities of this compound and Its Analogs

This compound and its naturally occurring analogs exhibit a broad spectrum of pharmacological effects. The primary activities that have been extensively studied are:

  • Anti-inflammatory Activity: this compound has been shown to possess significant anti-inflammatory properties. It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and downregulates the expression of pro-inflammatory cytokines including IL-1β, IFN-γ, TNF-α, and IL-6.[5] The mechanism of this anti-inflammatory action is partly attributed to the activation of the Nrf2 pathway.[3][5]

  • Antidiabetic and Hypolipidemic Effects: Numerous studies have demonstrated the potent antidiabetic activity of this compound.[1][3][4][6] It has been shown to reduce blood glucose levels, improve lipid profiles by lowering cholesterol and triglycerides, and potentiate the effects of metformin, a common antidiabetic drug.[3][6] The proposed mechanism involves the inhibition of lipogenesis.[3]

  • Anticancer Activity: this compound and its analog swietenolide have shown in vitro anti-colorectal cancer activity.[7] Their cytotoxic effects are mediated through the inhibition of the Mouse Double Minute 2 (MDM2) homolog, a key regulator of the p53 tumor suppressor pathway.[2][7]

  • Anti-hypertrophic Activity: Recent studies have indicated that this compound may be a promising agent against cardiac hypertrophy. It has been shown to attenuate isoprenaline-induced myocardial hypertrophy in both in vivo and in vitro models.[8]

Quantitative Data from Biological Studies

The following tables summarize the key quantitative data from various biological studies on this compound and its analogs.

Table 1: Anti-inflammatory Activity of this compound and its Analogs

CompoundAssayTarget/Cell LineIC50 (µM)Reference
This compoundNO Production InhibitionLPS-stimulated RAW 264.7 cells36.32 ± 2.84[9]
SwietemacrophinSuperoxide Anion GenerationfMLP-stimulated human neutrophils-[10]
Humilinolide FSuperoxide Anion GenerationfMLP-stimulated human neutrophils27.13 ± 1.82[10]
3,6-O,O-diacetylswietenolideSuperoxide Anion GenerationfMLP-stimulated human neutrophils29.36 ± 1.75[10]
3-O-tigloylswietenolideSuperoxide Anion GenerationfMLP-stimulated human neutrophils35.58 ± 2.12[10]
Swietemahonin ESuperoxide Anion GenerationfMLP-stimulated human neutrophils-[10]
Swietemahonin ENO Production InhibitionLPS-stimulated RAW 264.7 cells29.70 ± 2.11[9]

Table 2: In Vivo Antidiabetic and Hypolipidemic Effects of this compound in Streptozotocin-induced Diabetic Rats

Treatment GroupDose (mg/kg bw)Blood Glucose (mg/dL)Cholesterol (mg/dL)Triglycerides (mg/dL)Reference
Normal Control-98.67 ± 9.1149.00 ± 5.0681.83 ± 3.55[3]
Diabetic Control->150--[3]
This compound80Reversed to near normalReversed to near normalReversed to near normal[3]
This compound20Significant reductionSignificant reductionSignificant reduction[6]
This compound40Significant reductionSignificant reductionSignificant reduction[6]
Metformin50Significant reductionSignificant reductionSignificant reduction[6]

Table 3: In Vitro Anticancer Activity of this compound and Swietenolide

CompoundCell LineIC50 (µM)Selectivity Index (SI)Reference
This compoundHCT116 (human colon carcinoma)106.6[2]
SwietenolideHCT116 (human colon carcinoma)5.612.8[2]

Experimental Protocols

This section provides detailed protocols for key experiments used to evaluate the biological activities of this compound.

Protocol 1: In Vivo Antidiabetic Activity in a Rat Model

Objective: To evaluate the antihyperglycemic and hypolipidemic activity of this compound in a streptozotocin (STZ)-induced diabetic rat model.

Materials:

  • Male Wistar rats (250-300g)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • This compound (dissolved in a suitable vehicle)

  • Metformin (standard drug)

  • Glucometer and test strips

  • Kits for measuring cholesterol, triglycerides, and other biochemical parameters.

Procedure:

  • Induction of Diabetes:

    • Fast the rats overnight.

    • Inject a single intraperitoneal (i.p.) dose of STZ (55 mg/kg body weight) dissolved in cold citrate buffer.[11]

    • Three days after STZ injection, measure fasting blood glucose levels. Rats with blood glucose levels above 200 mg/dL are considered diabetic and selected for the study.[11]

  • Animal Grouping and Treatment:

    • Divide the diabetic rats into groups (n=10 per group):

      • Group 1: Diabetic control (vehicle only)

      • Group 2: this compound (e.g., 20 mg/kg bw, orally)

      • Group 3: this compound (e.g., 40 mg/kg bw, orally)

      • Group 4: Metformin (e.g., 50 mg/kg bw, orally)

    • A group of non-diabetic rats serves as the normal control.

    • Administer the treatments daily for a specified period (e.g., 8 weeks).[3]

  • Data Collection and Analysis:

    • Monitor blood glucose levels and body weight at regular intervals.

    • At the end of the treatment period, collect blood samples for biochemical analysis (cholesterol, triglycerides, liver enzymes, etc.).[3][6]

    • Sacrifice the animals and collect tissues (e.g., liver, pancreas) for histological and molecular analysis (e.g., RT-qPCR, Western blot).[3]

    • Statistically analyze the data to determine the significance of the observed effects.

Protocol 2: In Vitro Anti-inflammatory Assay (NO Production)

Objective: To determine the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess reagent (for NO measurement)

  • MTT assay kit (for cytotoxicity assessment)

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A group of cells without LPS stimulation serves as the negative control.

  • Measurement of Nitric Oxide:

    • After 24 hours, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

  • Cytotoxicity Assay:

    • After collecting the supernatant, perform an MTT assay on the remaining cells to assess the cytotoxicity of this compound at the tested concentrations. This is crucial to ensure that the inhibition of NO production is not due to cell death.[9]

  • Data Analysis:

    • Calculate the percentage inhibition of NO production for each concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the LPS-induced NO production.

Protocol 3: Gene and Protein Expression Analysis (RT-qPCR and Western Blot)

Objective: To investigate the effect of this compound on the expression of specific genes and proteins involved in inflammation or lipogenesis.

Materials:

  • Treated cells or tissues

  • RNA extraction kit (e.g., QIAzol)

  • cDNA synthesis kit

  • SYBR Green or TaqMan probes for RT-qPCR

  • Primers for target genes (e.g., Nrf2, HO-1, FASN, SREBP1c) and a housekeeping gene (e.g., GAPDH)

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies against target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure - RT-qPCR:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells or tissues using an RNA extraction kit according to the manufacturer's protocol.[3]

    • Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.[3]

  • Real-Time Quantitative PCR:

    • Perform RT-qPCR using a real-time PCR system with specific primers for the target genes and a housekeeping gene for normalization.

    • Analyze the relative gene expression using the ΔΔCt method.

Procedure - Western Blot:

  • Protein Extraction and Quantification:

    • Lyse the cells or tissues in protein lysis buffer and collect the supernatant containing the total protein.

    • Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways modulated by this compound and a general workflow for its biological evaluation.

Swietenine_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_activation->Pro_inflammatory_Cytokines iNOS iNOS NFkB_activation->iNOS Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation NO NO iNOS->NO NO->Inflammation This compound This compound This compound->NFkB_activation Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates ARE ARE Nrf2->ARE HO1_NQO1 HO-1, NQO1 ARE->HO1_NQO1 Antioxidant_Response Antioxidant Response HO1_NQO1->Antioxidant_Response Antioxidant_Response->Inflammation Inhibits

Caption: this compound's Anti-inflammatory and Antioxidant Signaling Pathway.

Swietenine_Lipogenesis_Inhibition_Pathway Insulin High Insulin (in Diabetes) SREBP1c SREBP1c Insulin->SREBP1c ACLY ACLY SREBP1c->ACLY ACC1 ACC1 SREBP1c->ACC1 FASN FASN SREBP1c->FASN ChREBPb ChREBPβ ChREBPb->ACC1 ChREBPb->FASN De_Novo_Lipogenesis De Novo Lipogenesis ACLY->De_Novo_Lipogenesis ACC1->De_Novo_Lipogenesis FASN->De_Novo_Lipogenesis This compound This compound This compound->SREBP1c Inhibits This compound->ChREBPb Inhibits

Caption: this compound's Inhibitory Effect on the Lipogenesis Pathway.

Biological_Evaluation_Workflow Start Isolation of this compound from Swietenia macrophylla seeds In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Studies Start->In_Vivo Cell_Assays Cell-based Assays (e.g., Anti-inflammatory, Anticancer) In_Vitro->Cell_Assays Enzyme_Assays Enzyme Assays In_Vitro->Enzyme_Assays Animal_Models Disease Animal Models (e.g., Diabetes, Hypertrophy) In_Vivo->Animal_Models Toxicity Toxicity Studies In_Vivo->Toxicity Mechanism Mechanism of Action Studies (e.g., Western Blot, RT-qPCR) Cell_Assays->Mechanism Animal_Models->Mechanism Data Data Analysis and Conclusion Mechanism->Data

References

Using Swietenine as a Molecular Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swietenine, a tetranortriterpenoid isolated from the seeds of Swietenia macrophylla, has emerged as a valuable molecular probe for investigating cellular stress and inflammatory pathways. Its primary mechanism of action involves the modulation of two critical signaling cascades: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response, and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a key mediator of inflammation.[1][2] This dual activity makes this compound a powerful tool for studying the interplay between oxidative stress and inflammation in various pathological conditions, including diabetic nephropathy, nonalcoholic fatty liver disease, and neuroinflammation.[3][4][5]

These application notes provide detailed protocols for utilizing this compound to probe the Nrf2 and NF-κB signaling pathways in cellular models. While the direct molecular binding partner of this compound is still under investigation, its consistent effects on these pathways allow for its use as a reliable tool compound to elicit and study specific cellular responses.

Data Presentation: Quantitative Activity of this compound

The following tables summarize the reported in vitro and in vivo quantitative data for this compound, providing a baseline for experimental design.

Table 1: In Vitro Efficacy of this compound

AssayCell LineEffectIC50 / Effective ConcentrationReference
Nitric Oxide (NO) Production InhibitionRAW 264.7 MacrophagesAnti-inflammatoryIC50: 36.32 ± 2.84 µM[1]
Nitric Oxide (NO) Production InhibitionBV-2 MicrogliaAnti-neuroinflammatoryIC50: 16.5 µM (for a related limonoid)[4]
Superoxide Anion Generation InhibitionHuman NeutrophilsAnti-inflammatory- (other related limonoids showed IC50 ≤ 45.44 µM)[1]
Nrf2 Pathway ActivationHepa-1c1c7CytoprotectiveDose-dependent increase in NQO1 activity[2]
Nrf2 Pathway ActivationHepG2Antioxidant ResponseDose-dependent increase in Nrf2 & HO-1[6]
NF-κB Pathway InhibitionRAW 264.7 MacrophagesAnti-inflammatoryDose-dependent downregulation of NF-κB[2][5]
NF-κB/NLRP3 Inflammasome InhibitionHuman Mesangial CellsAnti-inflammatoryDownregulation of NF-κB and NLRP3[7]
CytotoxicityRAW 264.7 Macrophages-Non-cytotoxic at concentrations up to 25 µM[5]

Table 2: In Vivo Dosage of this compound

Animal ModelCondition StudiedEffective DoseRoute of AdministrationReference
Streptozotocin-induced Diabetic RatsHyperglycemia & Antioxidant Activity20 and 40 mg/kg body weightOral[8]
Neonatal-Streptozotocin Induced Diabetic RatsHypoglycemic & Hypolipidemic25 and 50 mg/kg body weightOral[8]
High-Fat Diet/Streptozotocin-induced Diabetic MiceNonalcoholic Fatty Liver Disease (NAFLD)80 mg/kg body weightOral[9]

Signaling Pathways and Experimental Workflows

This compound's Dual Mechanism of Action

This compound modulates cellular homeostasis by activating the Nrf2 antioxidant response and inhibiting the NF-κB inflammatory pathway.

swietenine_mechanism This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 Inhibits? ikk IKK Complex This compound->ikk Inhibits nrf2 Nrf2 keap1_nrf2->nrf2 Release are Antioxidant Response Element (ARE) nrf2->are Translocation & Binding antioxidant_genes HO-1, NQO1, etc. are->antioxidant_genes Transcription proinflammatory_genes TNF-α, IL-6, COX-2 ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) ikb->nfkb Release nfkb->proinflammatory_genes Transcription

This compound's dual action on Nrf2 and NF-κB pathways.
Experimental Workflow: Probing Nrf2 Activation

This workflow outlines the key steps to measure this compound-induced Nrf2 activation by quantifying the nuclear translocation of Nrf2.

nrf2_workflow start Seed Cells (e.g., HepG2) treat Treat with this compound (e.g., 10-40 µM, 4-8 hours) start->treat fractionate Nuclear & Cytoplasmic Fractionation treat->fractionate quantify Protein Quantification (BCA Assay) fractionate->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer (PVDF membrane) sds_page->transfer immunoblot Immunoblotting (Anti-Nrf2, Anti-Lamin B) transfer->immunoblot detect ECL Detection & Imaging immunoblot->detect analyze Densitometry Analysis (Fold Change vs. Control) detect->analyze end Result: Nrf2 Nuclear Accumulation analyze->end

Workflow for Western blot analysis of Nrf2 activation.

Experimental Protocols

Protocol 1: Measuring Nrf2 Nuclear Translocation via Western Blot

This protocol details the use of this compound to induce the Nrf2 antioxidant response, measured by the accumulation of Nrf2 protein in the nucleus.

1. Materials

  • Cell Line: HepG2 or Hepa-1c1c7 cells.

  • Reagents:

    • This compound (stock solution in DMSO, e.g., 10 mM).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Phosphate-Buffered Saline (PBS), ice-cold.

    • Nuclear and Cytoplasmic Extraction Kit (e.g., from Thermo Fisher Scientific or Active Motif).

    • Protease and phosphatase inhibitor cocktails.

    • BCA Protein Assay Kit.

    • Laemmli sample buffer (4x).

  • Antibodies:

    • Primary: Rabbit anti-Nrf2, Mouse anti-Lamin B (nuclear marker), Rabbit anti-β-Actin (cytoplasmic marker).

    • Secondary: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2).

    • Microcentrifuge.

    • SDS-PAGE and Western blotting equipment.

    • Chemiluminescence imaging system.

2. Procedure

  • Day 1: Cell Seeding

    • Culture HepG2 cells to ~80% confluency.

    • Seed cells in 6-well plates at a density that will reach 80-90% confluency on the day of the experiment.

    • Incubate overnight at 37°C, 5% CO2.

  • Day 2: this compound Treatment and Protein Extraction

    • Prepare fresh dilutions of this compound in complete culture medium to achieve final concentrations (e.g., 0, 10, 20, 40 µM). Keep the final DMSO concentration below 0.1%.

    • Remove old medium from cells and add the this compound-containing medium. Include a vehicle control (DMSO only).

    • Incubate for a predetermined time course (e.g., 4, 6, or 8 hours).

    • After incubation, wash cells twice with ice-cold PBS.

    • Perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol, ensuring protease and phosphatase inhibitors are added to the lysis buffers.

    • Store extracted protein fractions at -80°C.

  • Day 3: Western Blot Analysis

    • Determine the protein concentration of both nuclear and cytoplasmic fractions using a BCA assay.

    • Normalize samples by diluting to the same final concentration (e.g., 1 µg/µL).

    • Prepare protein samples for loading by adding Laemmli buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) onto a 10% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-Nrf2 and anti-Lamin B for nuclear fractions; anti-β-Actin for cytoplasmic fractions) overnight at 4°C, diluted according to the manufacturer's recommendation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify band intensity using software like ImageJ. Normalize the Nrf2 signal to the Lamin B signal for each nuclear sample. Calculate the fold change in nuclear Nrf2 relative to the vehicle-treated control.

Protocol 2: Quantifying NF-κB Inhibition Using a Luciferase Reporter Assay

This protocol uses a reporter cell line to quantify the inhibitory effect of this compound on the NF-κB signaling pathway.

1. Materials

  • Cell Line: HEK293 or RAW 264.7 cells stably expressing an NF-κB-driven luciferase reporter construct.

  • Reagents:

    • This compound (stock solution in DMSO, e.g., 10 mM).

    • Complete cell culture medium.

    • NF-κB pathway activator: Lipopolysaccharide (LPS) for RAW 264.7 cells (e.g., final concentration 1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α) for HEK293 cells (e.g., final concentration 10 ng/mL).

    • Luciferase Assay System (e.g., from Promega).

  • Equipment:

    • White, opaque 96-well cell culture plates.

    • Plate-reading luminometer.

    • Cell culture incubator.

2. Procedure

  • Day 1: Cell Seeding

    • Trypsinize and count the NF-κB reporter cells.

    • Seed cells into a white, opaque 96-well plate at a density of 5 x 104 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Day 2: Treatment and Luminescence Measurement

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range would be 1 µM to 50 µM.

    • Carefully remove the medium from the wells.

    • Add 50 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.

    • Incubate the plate for 1 hour at 37°C to allow for pre-treatment.

    • Prepare the NF-κB activator (LPS or TNF-α) at 2x the final concentration in complete medium.

    • Add 50 µL of the activator solution to all wells except for the "unstimulated" control wells (add 50 µL of medium instead).

    • Incubate the plate for 6-8 hours at 37°C.

    • Remove the plate from the incubator and allow it to cool to room temperature.

    • Prepare the Luciferase Assay Reagent according to the manufacturer's instructions.

    • Add 100 µL of the prepared reagent to each well.

    • Immediately measure the luminescence using a plate-reading luminometer.

    • Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the stimulated control. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Prospective Application: Fluorescently Labeled this compound

While a fluorescently labeled version of this compound is not commercially available, its synthesis would create a novel molecular probe for imaging cellular stress responses. A fluorescent tag (e.g., a BODIPY or fluorescein derivative) could potentially be conjugated to a hydroxyl group on the this compound molecule.

Hypothetical Application: A cell-permeable, fluorescent this compound analog could be used to:

  • Visualize Subcellular Localization: Determine where this compound accumulates within the cell using confocal microscopy, providing clues about its direct molecular targets.

  • Monitor Pathway Dynamics: In combination with fluorescently tagged pathway proteins (e.g., GFP-Nrf2), Förster Resonance Energy Transfer (FRET) could be used to study the dynamics of this compound's interaction with the signaling complex in real-time in living cells.

This would transform this compound from a tool compound that elicits a response to a direct probe for visualizing and measuring the molecular events that initiate that response.

References

Troubleshooting & Optimization

Swietenine Solubility Enhancement: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the aqueous solubility of Swietenine, a tetranortriterpenoid with known poor solubility. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a tetranortriterpenoid isolated from plants of the Swietenia genus, notably Swietenia macrophylla.[1][2][3] It has demonstrated a range of biological activities, including anti-inflammatory and hypoglycemic effects.[1][3][4][5][6][7] However, its complex, lipophilic structure leads to poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy in preclinical studies.

Q2: What is the reported aqueous solubility of pure this compound?

Q3: What are the most promising strategies for improving the aqueous solubility of this compound?

A3: Based on established methods for poorly soluble natural products, the most promising strategies for this compound include:

  • Cyclodextrin Inclusion Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level.

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range to increase its surface area.

Q4: How can I quantify the improvement in this compound solubility?

A4: The improvement in solubility is typically quantified by determining the concentration of this compound in a saturated aqueous solution before and after applying an enhancement technique. A common and reliable method for quantifying this compound is High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8][9]

Q5: Are there any known signaling pathways associated with this compound's biological activity?

A5: Yes, studies on this compound and extracts of Swietenia macrophylla have implicated the involvement of the Nrf2/HO-1 and PI3K/Akt/Nrf2 signaling pathways, which are crucial in the cellular response to oxidative stress.[4][5][10][[“]][12][13][14][15][16][17] Understanding these pathways is important when studying the biological effects of solubilized this compound.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of cyclodextrin inclusion complex. Inefficient complexation; Incorrect stoichiometry; Inappropriate preparation method.Optimize the drug-to-cyclodextrin molar ratio (commonly 1:1). Try different preparation methods such as kneading, co-evaporation, or freeze-drying. Ensure adequate mixing and reaction time.
Precipitation of this compound from a solubilized formulation upon standing. The formulation is a supersaturated, thermodynamically unstable system; Recrystallization of the amorphous drug.For solid dispersions, ensure the polymer can effectively inhibit crystallization. For nanoparticle formulations, optimize stabilizer concentration. For all formulations, proper drying to remove residual solvents is critical.
Inconsistent results in solubility measurements. Equilibrium not reached; Inaccurate quantification method; Degradation of this compound.For shake-flask solubility studies, ensure sufficient equilibration time (24-48 hours). Validate your analytical method (e.g., HPLC-UV) for linearity, accuracy, and precision. Assess the stability of this compound under your experimental conditions.
Difficulty in preparing a stable nanoparticle suspension. Inappropriate stabilizer or concentration; High polydispersity; Aggregation of nanoparticles.Screen different stabilizers (e.g., polymers, surfactants). Optimize the concentration of the chosen stabilizer. Employ high-energy homogenization or sonication to reduce particle size and improve uniformity.

Quantitative Data on Solubility Enhancement

While specific data for pure this compound is limited, the following table provides an illustrative example of how to present solubility enhancement data. Researchers should generate their own data following the experimental protocols provided.

Formulation Aqueous Solubility of this compound (µg/mL) Fold Increase in Solubility
Pure this compound[To be experimentally determined]1 (Baseline)
This compound-HP-β-CD Inclusion Complex (1:1 molar ratio)[Hypothetical Value: e.g., 50][e.g., ~10-fold]
This compound-PVP K30 Solid Dispersion (1:5 drug-to-polymer ratio)[Hypothetical Value: e.g., 150][e.g., ~30-fold]
This compound Nanoparticles[Hypothetical Value: e.g., 250][e.g., ~50-fold]

Note: The values in this table are hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.

Experimental Protocols & Workflows

Cyclodextrin Inclusion Complexation

This method involves encapsulating the non-polar this compound molecule within the hydrophobic core of a cyclodextrin, a cyclic oligosaccharide. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher water solubility and safety profile.

  • Molar Ratio Calculation: Determine the required masses of this compound and HP-β-CD for a 1:1 molar ratio.

  • Preparation: Place the accurately weighed HP-β-CD in a mortar.

  • Wetting: Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to the HP-β-CD and triturate to form a homogeneous paste.

  • Incorporation: Gradually add the accurately weighed this compound to the paste and continue kneading for a specified time (e.g., 60 minutes).

  • Drying: The resulting paste is dried in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Sieving: The dried complex is passed through a sieve to obtain a fine powder.

  • Characterization: The formation of the inclusion complex should be confirmed using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).[18][19][20][21]

  • Solubility Assessment: Determine the aqueous solubility of the complex using the shake-flask method and quantify the this compound concentration via HPLC-UV.

G cluster_prep Preparation cluster_proc Processing cluster_analysis Analysis A Weigh this compound & HP-β-CD (1:1 molar ratio) B Triturate HP-β-CD with Water-Ethanol to form a paste A->B C Gradually add this compound and knead for 60 min B->C D Dry the paste in an oven (40-50°C) C->D E Sieve the dried complex D->E F Characterize complex (FTIR, DSC, XRD) E->F G Determine aqueous solubility (Shake-flask & HPLC-UV) F->G G cluster_prep Preparation cluster_proc Processing cluster_analysis Analysis A Weigh this compound & PVP K30 (e.g., 1:5 ratio) B Dissolve both in a common solvent (e.g., Ethanol) A->B C Evaporate solvent using a rotary evaporator B->C D Dry the solid film in a vacuum oven C->D E Pulverize and sieve the dried dispersion D->E F Characterize dispersion (DSC, XRD, FTIR) E->F G Assess solubility and dissolution rate F->G G cluster_prep Phase Preparation cluster_proc Processing cluster_analysis Analysis A Organic Phase: Dissolve this compound & PLGA in Ethyl Acetate C Emulsification: Add organic to aqueous phase under high shear A->C B Aqueous Phase: Dissolve PVA in Water B->C D Evaporate organic solvent to form nanoparticles C->D E Centrifuge, wash, and lyophilize nanoparticles D->E F Characterize nanoparticles (Size, Zeta, Morphology) E->F G Determine solubility and in vitro release profile F->G G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds HO1 HO-1 Gene ARE->HO1 activates Transcription Transcription & Translation HO1->Transcription Cytoprotection Cytoprotective Proteins (e.g., HO-1) Transcription->Cytoprotection G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ext_Signal External Stimulus (e.g., Growth Factors) PI3K PI3K Ext_Signal->PI3K activates Akt Akt PI3K->Akt activates Nrf2_Keap1 Nrf2-Keap1 Complex Akt->Nrf2_Keap1 promotes dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates Transcription Transcription Antioxidant_Genes->Transcription

References

Stability of Swietenine under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Swietenine under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the experimental study of this compound's stability.

Question: My this compound solution is showing rapid degradation, even under mild conditions. What could be the cause?

Answer: Several factors could be contributing to the rapid degradation of this compound:

  • pH Instability: this compound, like other tetranortriterpenoids, is susceptible to hydrolysis, especially under acidic or alkaline conditions.[1] Ensure your solution is buffered to a pH where this compound is most stable, likely in the neutral to slightly acidic range.

  • Oxidative Stress: Exposure to oxygen can accelerate degradation.[2] Consider degassing your solvents or working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Light Exposure: Photodegradation can occur, especially with prolonged exposure to UV light.[3] It is advisable to protect your samples from light by using amber vials or covering them with aluminum foil.

  • Solvent Purity: Impurities in solvents can catalyze degradation reactions. Always use high-purity, HPLC-grade solvents.

Question: I am observing multiple degradation peaks in my HPLC chromatogram. How can I identify them?

Answer: Identifying degradation products is a critical step in stability studies. Here's a suggested workflow:

  • Literature Review: Research the degradation pathways of structurally similar compounds, such as other limonoids or tetranortriterpenoids.[1] This can provide clues about the expected degradation products.

  • LC-MS/MS Analysis: Liquid chromatography coupled with tandem mass spectrometry is a powerful tool for identifying unknown compounds. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the degradation peaks, you can deduce their molecular structures.

  • Forced Degradation: Perform forced degradation studies under specific conditions (e.g., strong acid, strong base, oxidation) to intentionally generate degradation products.[2] This can help in assigning structures to the peaks observed in your stability samples.

Question: How can I prevent the precipitation of this compound in my aqueous stability samples?

Answer: this compound has low aqueous solubility. To prevent precipitation:

  • Co-solvents: Use a co-solvent system. A small percentage of an organic solvent like methanol, ethanol, or acetonitrile can significantly improve solubility. However, be mindful that the co-solvent itself could influence stability.

  • pH Adjustment: The solubility of this compound may be pH-dependent. Experiment with different pH values to find the optimal solubility without compromising stability.

  • Concentration: Work with concentrations of this compound that are below its saturation point in the chosen solvent system.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to investigate the intrinsic stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the this compound stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a temperature-controlled oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in the solvent used for the stock solution, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in methanol) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples by HPLC at appropriate time intervals.

3. Analysis:

  • Quantify the remaining this compound and the formation of degradation products using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to separate this compound from its degradation products.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar degradation products. A typical gradient might be:

      • Solvent A: 0.1% Formic acid in Water

      • Solvent B: Acetonitrile

      • Gradient Program: Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B over the run time.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determine the λmax of this compound using a UV-Vis spectrophotometer.

    • Column Temperature: 30°C.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

Table 1: Hypothetical Degradation of this compound at Different pH Values (at 60°C for 24 hours)

pH% this compound RemainingMajor Degradation Products
2.045%Hydrolysis of ester groups, potential rearrangement of the furan ring[1]
4.075%Minor hydrolysis products
7.092%Minimal degradation
9.060%Hydrolysis of ester groups[1]
12.025%Significant hydrolysis and potential epimerization

Table 2: Hypothetical Degradation of this compound at Different Temperatures (at pH 7.0 for 48 hours)

Temperature% this compound RemainingObservations
25°C98%Stable
40°C90%Minor degradation
60°C78%Noticeable degradation
80°C55%Significant thermal degradation

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to thermal Thermal (80°C, solid) stock->thermal Expose to photo Photolytic (ICH Q1B) stock->photo Expose to sampling Sampling at Time Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralization (for acid/base samples) sampling->neutralize If applicable hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc neutralize->hplc data Data Analysis (% Degradation, Kinetics) hplc->data signaling_pathway cluster_akt AKT/Nrf2/HO-1 Pathway This compound This compound AKT AKT This compound->AKT Activates Nrf2 Nrf2 AKT->Nrf2 Phosphorylates Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE ARE Nrf2->ARE Translocates to nucleus and binds to HO1 HO-1 ARE->HO1 Induces transcription of Antioxidant Antioxidant Response HO1->Antioxidant

References

Technical Support Center: Overcoming Resistance to Swietenine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to swietenine in cancer cell lines during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

This compound, a tetranortriterpenoid isolated from Swietenia macrophylla seeds, exhibits anticancer activity through multiple mechanisms. Its primary modes of action include:

  • Induction of Apoptosis: this compound can induce programmed cell death (apoptosis) in cancer cells.[1][2] This is often characterized by DNA fragmentation, activation of caspases (like caspase-3), and changes in mitochondrial membrane potential.[2][3][4] It can also modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3][4]

  • Cell Cycle Arrest: It has been shown to cause an increase in the sub-G1 population of cells, indicating cell cycle arrest, which can precede apoptosis.[1][2]

  • Modulation of Signaling Pathways: this compound has been observed to influence several key signaling pathways involved in cancer cell proliferation and survival, including:

    • PI3K/Akt Pathway: this compound can affect the phosphorylation of Akt, a central protein in a pathway that promotes cell survival and proliferation.[5][6][7]

    • NF-κB Pathway: It can down-regulate the NF-κB pathway, which is often constitutively active in cancer cells and promotes inflammation and cell survival.[8][9][10][11][12]

    • Nrf2 Pathway: this compound can activate the Nrf2 antioxidant response pathway, which, while generally protective, could potentially contribute to chemoresistance in some contexts.[5][7][10][11][13]

    • MDM2-p53 Pathway: It may inhibit the Mouse Double Minute 2 homolog (MDM2), a negative regulator of the p53 tumor suppressor protein, thereby potentially stabilizing p53 and promoting its tumor-suppressive functions.[14]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound have not been extensively documented, based on general principles of chemoresistance, several possibilities can be hypothesized:[15][16][17][18][19]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[16][20]

  • Alterations in Target Pathways:

    • Mutations or altered expression of proteins in the PI3K/Akt or NF-κB pathways could render them less sensitive to inhibition by this compound.[15][16]

    • Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bad) can make cells more resistant to apoptosis induction.[15][16]

  • Enhanced DNA Repair: If this compound's cytotoxic effects involve inducing DNA damage, an upregulation of DNA repair mechanisms within the cancer cells could counteract its efficacy.[15][19]

  • Activation of Pro-Survival Autophagy: Cancer cells can use autophagy as a survival mechanism under stress, which could potentially counteract the pro-apoptotic effects of this compound.[15][16]

  • Epithelial-Mesenchymal Transition (EMT): Cells undergoing EMT can acquire stem-cell-like properties and increased resistance to various therapeutic agents.[15][16][17]

Q3: How can I experimentally confirm if my cells have developed resistance to this compound?

To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo assay) to compare the IC50 (half-maximal inhibitory concentration) value of this compound in your potentially resistant cell line with that of the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance.

Troubleshooting Guide for this compound Resistance

This guide provides a systematic approach to troubleshooting and potentially overcoming reduced sensitivity to this compound in your cancer cell line experiments.

Problem 1: Decreased Cytotoxicity of this compound (Increased IC50)
Possible Cause Troubleshooting Steps
Increased Drug Efflux 1. Co-treatment with Efflux Pump Inhibitors: Treat cells with this compound in combination with known P-gp inhibitors (e.g., verapamil, cyclosporine A) and assess if cytotoxicity is restored. 2. Gene/Protein Expression Analysis: Use qPCR or Western blotting to measure the expression levels of ABC transporters (e.g., ABCB1/MDR1) in resistant vs. parental cells.
Altered Apoptosis Signaling 1. Assess Apoptosis Induction: Use Annexin V/PI staining followed by flow cytometry to quantify the percentage of apoptotic cells after this compound treatment in both resistant and parental lines. 2. Analyze Apoptosis-Related Proteins: Perform Western blot analysis for key apoptosis regulators like Bcl-2, Bax, cleaved caspase-3, and PARP.
Activation of Pro-Survival Pathways (e.g., Akt) 1. Pathway Activity Profiling: Use Western blotting to examine the phosphorylation status of key proteins in survival pathways (e.g., phospho-Akt, phospho-ERK) in resistant and parental cells, with and without this compound treatment. 2. Combination Therapy with Pathway Inhibitors: Combine this compound with specific inhibitors of the identified activated pathway (e.g., PI3K inhibitor LY294002) to see if sensitivity is restored.[21]
Problem 2: Cell Morphology Changes and Increased Migration Post-Treatment
Possible Cause Troubleshooting Steps
Epithelial-Mesenchymal Transition (EMT) 1. Analyze EMT Markers: Use Western blotting or immunofluorescence to check for changes in the expression of EMT markers (e.g., decreased E-cadherin, increased N-cadherin, Vimentin, Snail). 2. Migration/Invasion Assays: Perform a wound-healing assay or a Transwell invasion assay to functionally assess if the resistant cells have a more migratory or invasive phenotype compared to parental cells.

Data Presentation

Table 1: Reported In Vitro Cytotoxicity of this compound and Related Compounds

Compound/ExtractCell LineAssayIC50 ValueCitation
This compoundHCT116 (Colon Carcinoma)-10 µM[14]
SwietenolideHCT116 (Colon Carcinoma)-5.6 µM[14]
S. macrophylla Ethyl Acetate FractionHCT116 (Colon Carcinoma)MTT35.35 µg/ml (at 72h)[1][2][22]
Limonoid L1 from S. macrophyllaHCT116 (Colon Carcinoma)-55.87 µg/ml[23]
Chloroxylon swietenia Methanol ExtractMCF-7 (Breast Carcinoma)-20 µg/ml[8]

Note: Direct IC50 values for pure this compound are limited in the provided search results. Researchers should establish a baseline IC50 for their specific cell line and this compound batch.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and IC50 Determination
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Western Blot for Protein Expression Analysis
  • Cell Lysis: Treat cells as required, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, p-Akt, Bcl-2, Bax, ABCB1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

G cluster_this compound This compound cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits NFkB NF-κB Pathway This compound->NFkB Inhibits MDM2_p53 MDM2/p53 Pathway This compound->MDM2_p53 Inhibits MDM2 Survival Decreased Survival/ Proliferation PI3K_Akt->Survival NFkB->Survival Apoptosis Increased Apoptosis MDM2_p53->Apoptosis Stabilizes p53 G start Reduced this compound Efficacy Observed ic50 Confirm Increased IC50 (MTT Assay) start->ic50 efflux Test for Drug Efflux ic50->efflux pathway Analyze Signaling Pathways ic50->pathway apoptosis Assess Apoptosis Levels ic50->apoptosis verapamil Co-treat with Efflux Pump Inhibitor efflux->verapamil western_abc Western Blot for ABC Transporters efflux->western_abc western_pathway Western Blot for p-Akt, p-ERK, etc. pathway->western_pathway combo_inhibitor Combine with specific pathway inhibitors pathway->combo_inhibitor annexin Annexin V/PI Staining apoptosis->annexin western_apoptosis Western Blot for Bcl-2, Bax, Caspase-3 apoptosis->western_apoptosis end Identify Resistance Mechanism verapamil->end western_abc->end western_pathway->end combo_inhibitor->end annexin->end western_apoptosis->end G troubleshooting Troubleshooting Logic Is IC50 increased? Is apoptosis reduced? Are survival pathways activated? Is ABC transporter expression increased? actions Potential Actions Yes: Proceed with resistance investigation Yes: Analyze Bcl-2/Bax ratio Yes: Co-treat with pathway inhibitors Yes: Co-treat with efflux pump inhibitors troubleshooting:q1->actions:a1 If Yes troubleshooting:q2->actions:a2 If Yes troubleshooting:q3->actions:a3 If Yes troubleshooting:q4->actions:a4 If Yes

References

Swietenine In Vivo Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Swietenine in in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a new in vivo experiment?

A good starting point for a new in vivo experiment with this compound would be in the range of 20-50 mg/kg body weight, administered orally. This recommendation is based on multiple studies demonstrating its efficacy for antidiabetic and anti-inflammatory effects in this dosage range in rodent models.[1][2][3][4] For instance, oral administration of this compound at 25 and 50 mg/kg showed significant hypoglycemic and hypolipidemic activity in diabetic rats.[1][3][4] Similarly, doses of 20 and 40 mg/kg were effective in reducing hyperglycemia and oxidative stress markers.[2][5]

Q2: How should I prepare this compound for oral administration in animal models?

For oral gavage, this compound can be suspended in a suitable vehicle. While the provided search results do not specify the exact vehicle used for pure this compound, a common practice for similar hydrophobic compounds is to use a suspension in a vehicle like 0.5% or 1% carboxymethylcellulose (CMC) or a mixture of polyethylene glycol (PEG) and water. It is crucial to ensure a homogenous suspension before each administration.

Q3: What is the known toxicity profile of this compound?

Acute toxicity studies on the whole seeds of Swietenia macrophylla, the natural source of this compound, have shown a high safety margin. In Sprague Dawley rats, a single oral dose of 2 g/kg of ground seeds did not produce any signs of toxicity or mortality over a 14-day observation period.[6][7][8] This dose in rats is equivalent to a human dose of 325 mg/kg.[6][7] However, it is important to note that these studies were conducted on the whole seed extract and not purified this compound. Researchers should always conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) for purified this compound in their specific animal model and experimental conditions. There have been some reports of liver injury in humans consuming raw S. macrophylla seeds.[9]

Q4: Are there any known pharmacokinetic data for this compound?

There is limited publicly available pharmacokinetic data for this compound. Several studies acknowledge this as a critical knowledge gap for determining the optimal dosing regimen.[10][11][12] However, in vitro studies using mouse, rat, and human liver microsomes have shown that this compound is metabolically stable.[13][14] This suggests that it may have a reasonable half-life in vivo, but further dedicated pharmacokinetic studies are required to confirm this and to determine key parameters such as bioavailability, distribution, and clearance.

Troubleshooting Guides

Problem: I am not observing the expected therapeutic effect in my in vivo model.

  • Dosage Optimization: The dosage of this compound is critical for its efficacy. If you are not observing an effect, consider performing a dose-response study to determine the optimal dose for your specific model and endpoint. Doses reported in the literature range from 10 mg/kg to 80 mg/kg.[2][10] A dose of 10 mg/kg was found to be ineffective in one antidiabetic study in rats.[2][5]

  • Route of Administration: Ensure that the oral administration technique is correct and that the full dose is being delivered to the animal. Improper gavage technique can lead to significant variability in drug exposure.

  • Compound Stability and Formulation: Verify the purity and stability of your this compound compound. Ensure that your formulation provides adequate suspension and bioavailability. Consider particle size reduction or the use of different suspending agents if poor absorption is suspected.

  • Animal Model: The choice of animal model is crucial. The antidiabetic effects of this compound have been demonstrated in streptozotocin (STZ)-induced diabetic models in both rats and mice.[1][2][10] Ensure your model is appropriate for the therapeutic effect you are investigating.

Problem: I am observing signs of toxicity in my animals.

  • Reduce the Dose: If you observe signs of toxicity such as significant weight loss, lethargy, or ruffled fur, immediately reduce the dose. The reported toxicity data is for the whole seed extract, and purified this compound may have a different toxicity profile.

  • Monitor Animal Health: Implement a robust animal monitoring plan to detect early signs of toxicity. This should include daily observation, regular body weight measurements, and monitoring of food and water intake.

  • Histopathology: At the end of your study, perform a histopathological examination of key organs (liver, kidney, etc.) to assess for any compound-related toxicity, even in the absence of overt clinical signs.

Data Presentation

Table 1: Summary of In Vivo Dosages of this compound for Antidiabetic Effects

Animal ModelDosage (mg/kg)Route of AdministrationDurationKey FindingsReference(s)
Neonatal-streptozotocin induced type 2 diabetic rats25 and 50OralDailyDose-dependent hypoglycemic and hypolipidemic activity.[1][3][4]
Streptozotocin-induced diabetic rats10, 20, and 40OralDaily20 and 40 mg/kg doses showed significant reduction in glucose, cholesterol, and triglycerides. 10 mg/kg was ineffective.[2][5]
High-fat diet/streptozotocin-induced diabetic mice80OralAlternate days for 8 weeksReversed elevated blood glucose, cholesterol, and triglycerides.[10][11][12]

Experimental Protocols

Protocol 1: Induction of Type 2 Diabetes in Rats using Streptozotocin (STZ)

This protocol is based on methodologies described for evaluating the antidiabetic effects of this compound.[1][2]

  • Animal Model: Male Wistar or Sprague Dawley rats (as specified in the cited literature).

  • Induction Agent: Streptozotocin (STZ) is dissolved in a cold citrate buffer (pH 4.5) immediately before use.

  • Induction Procedure:

    • For neonatal induction (to model Type 2 diabetes), STZ is administered to neonatal pups.[1]

    • For adult induction, rats are fasted overnight. A single intraperitoneal (i.p.) injection of STZ (dose ranges from 40-65 mg/kg, which should be optimized for your lab) is administered.

  • Confirmation of Diabetes:

    • Blood glucose levels are monitored regularly from a tail vein blood sample using a glucometer.

    • Animals are considered diabetic when fasting blood glucose levels are consistently elevated (e.g., >250 mg/dL) a few days after STZ injection.

  • Treatment: Once diabetes is established, animals can be randomized into control and treatment groups for the administration of this compound.

Mandatory Visualization

experimental_workflow cluster_setup Phase 1: Model Induction & Grouping cluster_treatment Phase 2: Treatment Period cluster_analysis Phase 3: Endpoint Analysis A Animal Acclimatization B Induction of Diabetes (e.g., STZ injection) A->B C Confirmation of Hyperglycemia B->C D Randomization into Groups: - Vehicle Control - this compound Low Dose - this compound High Dose - Positive Control C->D E Daily Oral Administration (Vehicle or this compound) D->E F Regular Monitoring: - Blood Glucose - Body Weight - Clinical Signs E->F G Collection of Blood & Tissues F->G H Biochemical Analysis: - Serum Glucose - Lipid Profile - Liver Enzymes G->H I Histopathological Examination G->I

Figure 1: General experimental workflow for evaluating this compound in a diabetic animal model.

signaling_pathway cluster_inflammation Inflammatory Response cluster_swietenine_action This compound Intervention LPS Inflammatory Stimulus (e.g., LPS) NFkB NF-κB LPS->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) NFkB->Cytokines iNOS_COX2 iNOS / COX-2 NFkB->iNOS_COX2 NO Nitric Oxide (NO) iNOS_COX2->NO This compound This compound This compound->NFkB Inhibits This compound->iNOS_COX2 Inhibits Nrf2 Nrf2 This compound->Nrf2 Nrf2->NFkB Inhibits HO1 HO-1 Nrf2->HO1

Figure 2: Proposed anti-inflammatory signaling pathway of this compound.

References

Technical Support Center: Large-Scale Isolation of Swietenine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale isolation of Swietenine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable guidance for optimizing the extraction and purification of this promising tetranortriterpenoid from Swietenia macrophylla seeds.

Frequently Asked Questions (FAQs)

Section 1: General Challenges

Q1: What are the primary challenges in scaling up the isolation of this compound from a lab setting to an industrial scale?

Scaling up natural product isolation presents several key hurdles. As the operational scale increases, process efficiency becomes critical, necessitating significant process development.[1] Key challenges include:

  • Low Concentration: this compound, like many secondary metabolites, is present in relatively low concentrations within the raw plant material, requiring the processing of large amounts of biomass.[2]

  • Complex Mixtures: The crude extracts from Swietenia macrophylla seeds contain a complex mixture of related limonoids (like swietenolide) and other phytochemicals with similar polarities, making separation difficult.[3][4]

  • Solvent Volume and Cost: Large-scale extraction requires substantial volumes of organic solvents, leading to high costs, logistical challenges, and significant environmental disposal concerns.[5]

  • Process Efficiency and Time: Multi-step chromatographic purifications, which are common for isolating this compound, can be time-consuming and may not be efficient for large batches.[1][6]

  • Compound Stability: The stability of this compound during prolonged extraction and purification processes can be a concern, potentially leading to degradation and reduced yield.[2]

Section 2: Extraction and Pre-Purification

Q2: Which solvent system is most effective for the initial extraction of this compound from Swietenia macrophylla seeds?

The choice of solvent significantly impacts the yield and purity of the initial crude extract. Methanol and ethanol are commonly used and have been shown to be effective.[7][8] An aqueous-methanol mixture has been noted as being particularly ideal for extracting potent hypoglycemic compounds from the seeds.[9] Chloroform has also been used to generate extracts from which this compound is isolated.[10]

Data Presentation: Comparison of Extraction Solvents

Solvent SystemSource MaterialTypical OutcomeReference
Methanol (MeOH)Pulverized dried seedsEffective for initial extraction, followed by partitioning with Ethyl Acetate (EtOAc).[7][7]
Ethanol (EtOH)Dried seedsUsed to create an ethanol-soluble fraction for further chromatography.[11][11]
Aqueous-MethanolCoarse seed powderConsidered highly efficient for extracting hypoglycemic compounds.[9][9]
ChloroformDried seedsYielded a crude extract from which this compound, swietenolide, and this compound acetate were isolated.[10][10]

Q3: How can I troubleshoot low yields during the initial solvent extraction phase?

Low extraction yields can often be traced back to the preparation of the raw material or the extraction parameters. Consider the following troubleshooting steps:

  • Particle Size: Ensure the dried seeds are pulverized into a fine, consistent powder. This increases the surface area available for solvent penetration.[7]

  • Solvent-to-Solid Ratio: On a large scale, an insufficient solvent-to-solid ratio can lead to incomplete extraction. Optimization studies are necessary to find the most efficient ratio without excessive solvent waste.

  • Extraction Time and Temperature: Prolonging the extraction time (e.g., maceration for several days) or using methods like Soxhlet extraction can improve yield, but must be balanced against potential degradation of the target compound.[7]

  • Choice of Solvent: As indicated in the table above, the polarity of the solvent is critical. If yields are low, consider sequential extraction with solvents of increasing polarity to selectively isolate different compound classes.[12]

Section 3: Chromatographic Purification

Q4: What is a reliable chromatographic workflow for purifying this compound on a large scale?

A multi-step, bioassay-guided approach is typically required.[13] A common and effective workflow involves a combination of different chromatographic techniques to separate this compound from other closely related limonoids.

Experimental Protocols: General Purification Workflow

  • Initial Extraction: Macerate pulverized, dried S. macrophylla seeds (e.g., 380 g) in methanol (e.g., 3 x 2 L) at room temperature for 3 days.[7]

  • Solvent Partitioning: Concentrate the crude methanol extract under reduced pressure. Partition the residue between ethyl acetate (EtOAc) and water to separate compounds based on polarity. The EtOAc-soluble fraction is typically enriched with this compound.[7]

  • Silica Gel Column Chromatography: Subject the concentrated EtOAc fraction to open-column silica gel chromatography. Elute with a gradient solvent system, such as hexane-chloroform or hexane-ethyl acetate, starting with low polarity and gradually increasing it.[8][14]

  • Fraction Analysis: Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing this compound.

  • Fine Purification: Pool the this compound-rich fractions and perform further purification using methods like preparative TLC, preparative HPLC, or Medium-Pressure Liquid Chromatography (MPLC).[11][14][15] More advanced techniques like Supercritical Fluid Chromatography (SFC) have also been used successfully for separating similar limonoids and can be advantageous for large-scale work due to reduced solvent use and faster separation times.[4]

  • Crystallization: Recrystallize the purified this compound from a suitable solvent (e.g., chloroform) to obtain a highly pure final product.[14]

Mandatory Visualization: Experimental Workflow for this compound Isolation

G cluster_0 Step 1: Raw Material Preparation cluster_1 Step 2: Extraction & Partitioning cluster_2 Step 3: Chromatographic Purification cluster_3 Step 4: Final Product A Dried Swietenia macrophylla Seeds B Pulverized Seed Powder A->B Grinding C Methanol Extraction B->C D Crude Methanol Extract C->D E Partitioning (EtOAc/H2O) D->E F Ethyl Acetate (EtOAc) Fraction (Enriched) E->F Organic Phase G Aqueous Fraction (Discard) E->G Aqueous Phase H Silica Gel Column Chromatography F->H I This compound-Rich Fractions H->I Gradient Elution J Fine Purification (Prep-HPLC / SFC) I->J K Pure this compound J->K L Crystallization K->L M High-Purity This compound Crystals L->M

Caption: A typical experimental workflow for the isolation and purification of this compound.

Q5: My final product is impure and contains other limonoids. How can I improve the separation efficiency?

Co-elution of similar compounds is a major challenge.[4] Here are some strategies:

  • Optimize the Mobile Phase: Systematically vary the solvent ratios in your gradient elution for the silica gel column. Small changes can significantly alter selectivity.

  • Change the Stationary Phase: If silica gel (normal phase) is not providing adequate separation, consider using reversed-phase chromatography (e.g., C18) for the fine purification step, as it separates compounds based on different principles (hydrophobicity).

  • Employ High-Resolution Techniques: For large-scale work, investing in MPLC or Flash Chromatography can provide better resolution and faster run times than traditional gravity columns.[11] Supercritical Fluid Chromatography (SFC) is particularly promising as it offers unique selectivity and is more environmentally friendly.[4]

  • Recrystallization: This is a powerful final step. Experiment with different solvent systems (e.g., chloroform, methanol, ethyl acetate-hexane mixtures) to find conditions that favor the crystallization of this compound while leaving impurities in the solution.[14]

Mandatory Visualization: Troubleshooting Guide for Low Purity

G Start Problem: Impure Final Product Check1 Analyze Impurity Profile (HPLC, LC-MS) Start->Check1 ImpurityType Are impurities structurally related (e.g., other limonoids)? Check1->ImpurityType Solution1 Optimize Chromatography ImpurityType->Solution1 Yes Solution2 Improve Pre-Purification ImpurityType->Solution2 No Yes Yes No No Solution1_Opt1 Adjust Gradient (Slower, shallower) Solution1->Solution1_Opt1 Solution1_Opt2 Change Stationary Phase (e.g., Normal to Reversed-Phase) Solution1->Solution1_Opt2 Solution1_Opt3 Use High-Resolution Technique (e.g., Prep-HPLC, SFC) Solution1->Solution1_Opt3 Solution3 Enhance Final Step Solution1->Solution3 Solution2_Opt1 Refine Solvent Partitioning (e.g., add hexane wash) Solution3_Opt1 Optimize Recrystallization (Test different solvents)

Caption: A logical troubleshooting workflow for addressing issues of product impurity.

Section 4: Biological Context

Q6: What are the known biological signaling pathways affected by this compound?

Understanding the mechanism of action is crucial for drug development professionals. This compound has been shown to modulate key pathways related to inflammation and oxidative stress.

  • NF-κB/NLRP3 Inflammasome Pathway: this compound can down-regulate the expression of NF-κB, which in turn inhibits the activation of the NLRP3 inflammasome and Caspase-1. This leads to a reduction in the release of pro-inflammatory cytokines like IL-1β and IL-18, making it a promising anti-inflammatory agent.[16]

  • Nrf2 Pathway: this compound has been reported to be an activator of Nrf2 (Nuclear factor erythroid 2-related factor 2).[17] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the upregulation of protective enzymes, helping to combat oxidative stress.[17]

Mandatory Visualization: this compound's Anti-Inflammatory Signaling

G cluster_0 This compound Mechanism of Action This compound This compound NFkB NF-κB This compound->NFkB Inhibits Nrf2 Nrf2 Activation This compound->Nrf2 Activates NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Activates Casp1 Caspase-1 NLRP3->Casp1 Activates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18) Casp1->Cytokines Cleaves/Activates Inflammation Inflammation Cytokines->Inflammation ARE Antioxidant Response Element Nrf2->ARE Antioxidants Antioxidant Enzymes ARE->Antioxidants OxidativeStress Reduced Oxidative Stress Antioxidants->OxidativeStress

Caption: this compound's modulation of the NF-κB and Nrf2 signaling pathways.

References

Minimizing degradation of Swietenine during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Swietenine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during its extraction from Swietenia macrophylla seeds. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your extraction process and maximize the yield and purity of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction that may lead to its degradation.

IssuePotential CauseRecommended Solution
Low this compound Yield High Temperature: this compound, like other tetranortriterpenoids, can degrade at elevated temperatures. Prolonged exposure to heat during methods like Soxhlet extraction can lead to significant loss.- Opt for extraction methods that operate at or near room temperature, such as cold maceration or ultrasound-assisted extraction (UAE) with a cooling bath.- If using heat-based methods like Soxhlet or microwave-assisted extraction (MAE), minimize the extraction time and use the lowest effective temperature.
Inappropriate Solvent: The polarity of the extraction solvent may not be optimal for this compound, leading to inefficient extraction.- Based on literature, ethanol and methanol have been effectively used.[1] Chloroform has also been used in sequential extractions.[1]- Consider using a solvent system of intermediate polarity. A mixture of ethanol and water may be effective.
Alkaline or Strongly Acidic Conditions: Tetranortriterpenoids can be unstable in highly alkaline or strongly acidic environments, which can be created by the solvent or the plant matrix itself.- Maintain a neutral or mildly acidic pH during extraction. Buffering the extraction solvent to a pH between 4 and 6 may improve stability, as has been observed with similar compounds. - Avoid using strongly basic or acidic solutions for extraction or subsequent processing steps.
Presence of Impurities in Extract Non-selective Extraction Method: Methods like Soxhlet extraction can co-extract a wide range of compounds, leading to a complex and impure final product.- Employ more selective extraction techniques like supercritical fluid extraction (SFE) with CO2, which can offer higher selectivity.- Implement a multi-step purification process after extraction, such as column chromatography or preparative HPLC.
Incomplete Solvent Removal: Residual solvent can interfere with downstream applications and analytical measurements.- Use a rotary evaporator under reduced pressure and controlled temperature to efficiently remove the solvent.- For final drying, a high-vacuum pump or freeze-drying (lyophilization) can be used to remove trace amounts of solvent.
Inconsistent Results Variability in Plant Material: The concentration of this compound can vary in Swietenia macrophylla seeds due to factors like geographic origin, harvest time, and storage conditions.- Source plant material from a consistent and reliable supplier.- Whenever possible, analyze a small batch of the raw material to determine the initial this compound content before large-scale extraction.
Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent-to-solid ratio can lead to significant differences in yield.- Carefully control and document all extraction parameters for each experiment.- Use automated extraction systems where possible to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor leading to this compound degradation during extraction?

A1: Based on studies of similar tetranortriterpenoids, high temperature is a primary factor contributing to degradation. Prolonged exposure to heat can lead to the breakdown of the molecule. Additionally, strongly acidic or alkaline conditions can also cause degradation.

Q2: Which extraction method is recommended for minimizing this compound degradation?

A2: For minimizing degradation, methods that operate at lower temperatures and have shorter extraction times are preferable. Ultrasound-Assisted Extraction (UAE) performed in a temperature-controlled bath and Supercritical Fluid Extraction (SFE) are excellent choices.[2] Cold maceration is a simple, low-temperature method, but it may result in lower yields due to its longer extraction time. Microwave-Assisted Extraction (MAE) can be efficient but requires careful control of power and temperature to prevent localized overheating.

Q3: What is the ideal pH for the extraction solvent to maintain this compound stability?

A3: While specific studies on this compound's pH stability are limited, related tetranortriterpenoids are most stable in mildly acidic conditions (pH 4-6). It is advisable to avoid strongly alkaline or acidic solvents.

Q4: How does light affect the stability of this compound?

A4: Exposure to UV light can cause the degradation of many phytochemicals. While specific data on this compound is scarce, it is a good laboratory practice to protect the extraction setup and the resulting extract from direct light, for example, by using amber glassware or covering the apparatus with aluminum foil.

Q5: How can I quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method for quantifying this compound. A validated HPLC-UV method would involve using a C18 column and a mobile phase typically consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water, with UV detection at a wavelength where this compound shows maximum absorbance.

Quantitative Data Summary

The following table summarizes the yield of extracts from Swietenia macrophylla seeds using different extraction methods. It is important to note that these values represent the total extract yield and not specifically the yield of this compound, as direct comparative data for this compound is limited in the available literature.

Extraction MethodSolventExtraction TimeTemperatureExtract Yield (% w/w)Reference
Soxhlet Extraction Ethanol (95%)6 hoursBoiling point of solvent28.52 ± 0.16[3]
Soxhlet Extraction Methanol6 hoursBoiling point of solvent28.07[4]
Ultrasound-Assisted Extraction (UAE) Ethanol14.4 minutes60 ± 5 °C27.68 ± 0.3[5]
Microwave-Assisted Extraction (MAE) Ethanol6 minutesNot specified (460 W)43.69 ± 0.09[6]
Supercritical Fluid Extraction (SC-CO2) Carbon Dioxide2 hours55.29 °C28.88 ± 0.21[3]
Maceration (Cold) Ethanol (96%)72 hoursRoom TemperatureNot specified, but generally lower than hot methods[2]

Experimental Protocols

Detailed methodologies for key extraction techniques are provided below.

Protocol 1: Ultrasound-Assisted Extraction (UAE) for Minimized Degradation

This protocol is optimized for high yield in a shorter time with controlled temperature to minimize this compound degradation.

Materials and Equipment:

  • Dried and powdered Swietenia macrophylla seeds

  • Ethanol (96% or absolute)

  • Ultrasonic bath or probe sonicator with temperature control

  • Beaker or extraction vessel

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

  • Rotary evaporator

  • High-vacuum pump or freeze-dryer

Procedure:

  • Preparation: Weigh 10 g of finely ground Swietenia macrophylla seed powder and place it into a 250 mL beaker.

  • Solvent Addition: Add 100 mL of ethanol to the beaker (solid-to-solvent ratio of 1:10 g/mL).

  • Ultrasonication: Place the beaker in an ultrasonic bath filled with water. Maintain the water bath temperature at 25-30°C to prevent thermal degradation. If using a probe sonicator, use a cooling jacket.

  • Extraction: Sonicate the mixture for 30 minutes. Continuous stirring with a magnetic stirrer during sonication is recommended to ensure uniform extraction.

  • Filtration: After sonication, filter the mixture through a Buchner funnel with Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C under reduced pressure.

  • Drying: Dry the concentrated extract under a high-vacuum pump or by freeze-drying to obtain the final crude extract.

  • Storage: Store the dried extract in an airtight, light-protected container at -20°C.

Protocol 2: Cold Maceration for Heat-Sensitive Extraction

This method avoids heat entirely, making it suitable for thermolabile compounds, although it requires a longer extraction time.

Materials and Equipment:

  • Dried and powdered Swietenia macrophylla seeds

  • Ethanol (96% or absolute)

  • Erlenmeyer flask or a sealed container

  • Orbital shaker

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation: Place 20 g of ground Swietenia macrophylla seed powder into a 500 mL Erlenmeyer flask.

  • Solvent Addition: Add 200 mL of ethanol to the flask (1:10 g/mL ratio) and seal it to prevent solvent evaporation.

  • Maceration: Place the flask on an orbital shaker and agitate at room temperature (20-25°C) for 72 hours. Ensure the flask is protected from light.

  • Filtration: After 72 hours, filter the mixture to separate the extract.

  • Solvent Evaporation: Concentrate the extract using a rotary evaporator at a maximum temperature of 40°C.

  • Drying and Storage: Dry the extract as described in Protocol 1 and store appropriately.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis & Purification Seed Swietenia macrophylla Seeds Grinding Grinding & Sieving Seed->Grinding UAE Ultrasound-Assisted Extraction Grinding->UAE Maceration Cold Maceration Grinding->Maceration Soxhlet Soxhlet Extraction (Higher Degradation Risk) Grinding->Soxhlet Filtration Filtration UAE->Filtration Maceration->Filtration Soxhlet->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Drying Drying (Vacuum/Freeze-drying) Concentration->Drying Crude_Extract Crude this compound Extract Drying->Crude_Extract HPLC HPLC-UV Quantification Crude_Extract->HPLC Purification Purification (e.g., Chromatography) Crude_Extract->Purification

Caption: General workflow for the extraction and analysis of this compound.

Degradation_Factors cluster_factors Factors Influencing Degradation This compound This compound Integrity Degradation Degradation Products Temp High Temperature Temp->Degradation promotes pH Extreme pH (Alkaline/Strongly Acidic) pH->Degradation promotes Light UV Light Exposure Light->Degradation promotes Time Prolonged Extraction Time Time->Degradation promotes

Caption: Key factors that can lead to the degradation of this compound.

References

Technical Support Center: Swietenine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of swietenine. This resource provides researchers, scientists, and drug development professionals with targeted guidance to address common chromatographic challenges, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it identified?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1][2] In ideal chromatography, peaks should be symmetrical and Gaussian in shape.[1][3] Peak tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the analytical method.[1][2]

Tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value close to 1.0 indicates a symmetrical peak, while a value greater than 1.2 suggests significant tailing.[1][4]

Q2: What are the primary causes of peak tailing when analyzing compounds like this compound?

A2: The most common cause of peak tailing is the presence of more than one mechanism for analyte retention.[4] For complex molecules like this compound, which possess multiple functional groups, peak tailing in reversed-phase HPLC can often be attributed to:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase. A frequent cause is the interaction of polar functional groups on the analyte with residual silanol groups on the silica-based column packing.[4][5][6] Basic compounds, in particular, tend to interact strongly with these acidic silanol groups.[4][7]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of either the analyte or the residual silanols on the column, promoting secondary interactions and causing peak tailing.[3][8][9]

  • Column Issues: Degradation of the column, formation of voids in the packing material, or contamination can all lead to distorted peak shapes.[1][10]

  • System and Sample Effects: Issues such as extra-column band broadening (e.g., from long tubing), sample overload, or a mismatch between the sample solvent and the mobile phase can also contribute to peak tailing.[1][5][7]

Q3: Can the chemical properties of this compound itself contribute to peak tailing?

Troubleshooting Guide for this compound HPLC Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues during the HPLC analysis of this compound.

Step 1: Initial Assessment and System Check

Before making significant changes to your method, it's crucial to rule out common system-level problems.

Question Possible Cause Recommended Action
Are all peaks in the chromatogram tailing? This often points to a physical or system-wide issue rather than a chemical interaction specific to this compound.[14]* Check for extra-column volume: Ensure tubing between the injector, column, and detector is as short and narrow in diameter as possible.[3][15] * Inspect fittings: Look for loose or improper connections that could create dead volume.[7] * Column void: A void at the head of the column can cause peak distortion.[1] Consider replacing the column.
Has the peak tailing appeared suddenly? This could indicate column degradation or contamination.* Flush the column: Use a strong solvent to wash the column. For reversed-phase columns, 100% acetonitrile or methanol is often effective.[1] * Replace the guard column and frits: These components can become clogged over time.
Step 2: Method Optimization for this compound

If system-level issues are ruled out, the next step is to optimize the analytical method to address chemical interactions.

Mobile Phase Adjustments

The mobile phase pH is a critical parameter for controlling peak shape, especially for ionizable compounds.[8][16][17]

  • Lowering the Mobile Phase pH: For basic compounds that interact with acidic silanol groups, lowering the pH (e.g., to pH 2-3) can protonate the silanols, reducing their interaction with the analyte and improving peak shape.[1][4] While the specific acidic/basic nature of this compound is not detailed, this is a common starting point for troubleshooting tailing of complex natural products.

  • Buffer Concentration: Ensure your mobile phase is adequately buffered (typically 10-50 mM) to maintain a stable pH.[1]

Column Chemistry

The choice of HPLC column can have a significant impact on peak shape.

  • End-Capped Columns: Use a high-quality, end-capped C18 column. End-capping chemically modifies the stationary phase to cover many of the residual silanol groups, thereby minimizing secondary interactions.[3][4]

  • Alternative Stationary Phases: If tailing persists on a standard C18 column, consider columns with different surface chemistries, such as those with polar-embedded groups, which can provide alternative selectivity and improved peak shape for polar compounds.[1]

Sample Considerations

  • Sample Overload: Injecting too much sample can saturate the column and lead to peak tailing.[5] Try reducing the injection volume or diluting the sample.[1][15]

  • Sample Solvent: The solvent used to dissolve the sample should be as weak as or weaker than the mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[1][7]

Quantitative Data Summary

The following table illustrates the potential impact of mobile phase pH on the asymmetry factor of a problematic peak, based on general chromatographic principles.

Mobile Phase pHAsymmetry Factor (As)Peak Shape
7.02.35Severe Tailing
5.01.80Moderate Tailing
3.01.33Improved Symmetry
2.51.15Good Symmetry

Note: This data is illustrative, based on a similar scenario with basic drug compounds, to demonstrate the trend.[4] Actual results for this compound may vary.

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

  • Disconnect the column from the detector.

  • Reverse the direction of flow through the column.

  • Flush the column with a series of solvents of increasing strength. For a reversed-phase C18 column, a typical sequence is:

    • Mobile phase without buffer salts

    • 100% Water

    • Isopropanol

    • Methylene chloride

    • Isopropanol

    • 100% Water

    • Mobile phase

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

Protocol 2: Mobile Phase pH Adjustment

  • Prepare the aqueous component of the mobile phase.

  • Add a suitable buffer (e.g., phosphate or acetate buffer).

  • Adjust the pH of the aqueous portion using a calibrated pH meter. For acidic conditions, add a small amount of an acid like phosphoric acid or formic acid.

  • Filter the aqueous buffer through a 0.45 µm or 0.22 µm filter.

  • Mix the aqueous and organic components of the mobile phase in the desired ratio.

  • Degas the mobile phase before use.

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting this compound HPLC peak tailing.

TroubleshootingWorkflow start Peak Tailing Observed (As > 1.2) check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue System-Level Issue check_all_peaks->system_issue Yes compound_specific_issue This compound-Specific Issue check_all_peaks->compound_specific_issue No check_connections Check fittings and tubing for dead volume system_issue->check_connections check_column_void Inspect/replace column for voids system_issue->check_column_void solution Symmetrical Peak Achieved check_connections->solution check_column_void->solution optimize_mobile_phase Optimize Mobile Phase compound_specific_issue->optimize_mobile_phase optimize_column Evaluate Column Chemistry compound_specific_issue->optimize_column optimize_sample Adjust Sample Conditions compound_specific_issue->optimize_sample lower_ph Lower mobile phase pH (e.g., to 2.5-3.0) optimize_mobile_phase->lower_ph check_buffer Ensure adequate buffer concentration (10-50 mM) optimize_mobile_phase->check_buffer lower_ph->solution check_buffer->solution use_endcapped Use high-purity, end-capped column optimize_column->use_endcapped use_endcapped->solution reduce_load Reduce injection volume/concentration optimize_sample->reduce_load match_solvent Match sample solvent to mobile phase optimize_sample->match_solvent reduce_load->solution match_solvent->solution

Caption: Troubleshooting workflow for HPLC peak tailing.

References

Swietenine Interference in Biological Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with swietenine. The information provided will help identify and mitigate potential interference in various biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a tetranortriterpenoid limonoid isolated from the seeds of Swietenia macrophylla. It has been reported to possess a range of biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer effects. Its mechanisms of action often involve the modulation of key signaling pathways such as NF-κB and Nrf2.[1][2]

Q2: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?

A2: Pan-Assay Interference Compounds (PAINS) are molecules that show activity in multiple, unrelated high-throughput screening (HTS) assays through non-specific mechanisms, leading to false-positive results. Common mechanisms of PAINS include compound aggregation, redox cycling, and interference with assay detection methods (e.g., fluorescence).[3][4] While there are no direct reports classifying this compound as a PAIN, its complex structure and physicochemical properties, characteristic of many natural products, warrant careful consideration for potential assay interference.

Q3: What are the common causes of false positives when screening natural products like this compound?

A3: Natural products are a rich source of bioactive compounds, but they can also be a source of assay artifacts. Common causes of false positives include:

  • Assay Interference: The compound may directly interfere with the assay's detection method, such as having intrinsic fluorescence or quenching the fluorescent signal of a reporter molecule.

  • Non-specific Activity: Some compounds can act promiscuously, interacting with multiple targets non-specifically. This can be due to the formation of aggregates that sequester proteins.[5]

  • Reactivity: The compound may be chemically reactive, leading to covalent modification of target proteins or assay components.

  • Contaminants: Impurities in the natural product sample could be responsible for the observed activity.

Q4: My initial screen with this compound shows promising activity. What are the next steps to validate this hit?

A4: Hit validation is a critical step to ensure that the observed activity is real and specific to the target of interest. A multi-step validation process is recommended:

  • Confirm the dose-response relationship: Repeat the assay to ensure the activity is reproducible and dependent on the concentration of this compound.

  • Perform counter-screens: Conduct experiments to rule out common interference mechanisms like autofluorescence, light scattering, and direct inhibition of reporter enzymes (e.g., luciferase).

  • Use orthogonal assays: Confirm the biological activity using a different assay that relies on a distinct detection technology.[3]

  • Test for aggregation: Assess the compound's tendency to form aggregates under assay conditions.[3][6]

Troubleshooting Guides

This section provides specific troubleshooting guidance for common issues that may arise when testing this compound in various biological assays.

Issue 1: Unexpected Activity in Fluorescence-Based Assays

Fluorescence-based assays are susceptible to interference from compounds that are themselves fluorescent (autofluorescence) or can absorb the excitation or emission light of the fluorophore (quenching).

Troubleshooting Workflow:

  • Check for Autofluorescence:

    • Protocol: Run a control experiment with this compound in the assay buffer without the fluorescent probe or biological components.

    • Interpretation: If you observe a significant fluorescent signal from the this compound-only wells, the compound is autofluorescent.

  • Check for Fluorescence Quenching:

    • Protocol: Run a control experiment with the fluorescent probe and this compound in the assay buffer.

    • Interpretation: If the fluorescence signal is significantly lower in the presence of this compound compared to the probe-only control, the compound is quenching the signal.

  • Mitigation Strategies:

    • If autofluorescence is an issue, subtract the signal from the this compound-only control from the experimental wells.

    • If quenching is observed, it may be necessary to use a different fluorescent probe with a distinct spectral profile or switch to a non-fluorescence-based assay format (e.g., absorbance or luminescence).

G start Unexpected Activity in Fluorescence Assay check_autofluor Run Compound-Only Control (No Fluorophore) start->check_autofluor is_autofluor Is there a signal? check_autofluor->is_autofluor autofluor_yes Compound is Autofluorescent is_autofluor->autofluor_yes Yes check_quenching Run Compound + Fluorophore Control (No Enzyme/Cells) is_autofluor->check_quenching No subtract_bg Subtract Background Signal from Experimental Wells autofluor_yes->subtract_bg subtract_bg->check_quenching is_quenching Is signal reduced? check_quenching->is_quenching quenching_yes Compound is a Quencher is_quenching->quenching_yes Yes valid_hit Activity is Likely Real Proceed with further validation is_quenching->valid_hit No consider_orthogonal Consider Orthogonal Assay (e.g., Luminescence, Absorbance) quenching_yes->consider_orthogonal

Troubleshooting workflow for fluorescence assay interference.
Issue 2: False-Positive Results in Cell Viability Assays (e.g., MTT)

Colorimetric assays like the MTT assay rely on the enzymatic reduction of a substrate to a colored formazan product. Interference can occur if the test compound affects this process non-specifically.

Troubleshooting Workflow:

  • Check for Direct Reduction of MTT:

    • Protocol: In a cell-free system, incubate this compound directly with the MTT reagent in the assay medium.

    • Interpretation: If a color change is observed, this compound is directly reducing the MTT, leading to a false-positive signal for cell viability.

  • Check for Interference with Formazan Crystal Solubilization:

    • Protocol: After the MTT incubation step in a standard cell-based assay, add the solubilization buffer and then add this compound.

    • Interpretation: If the presence of this compound affects the final absorbance reading, it may be interfering with the solubilization of the formazan crystals.

  • Use an Orthogonal Viability Assay:

    • Recommendation: Confirm the results using a non-enzymatic cell viability assay, such as a trypan blue exclusion assay or a plate-based cytotoxicity assay that measures the release of a cytosolic enzyme (e.g., LDH).

Issue 3: Suspected Non-Specific Inhibition due to Aggregation

At certain concentrations, some compounds can form aggregates that non-specifically inhibit enzymes by sequestering the protein. This is a common artifact in high-throughput screening. While one study has suggested that this compound may have anti-aggregation properties against bovine serum albumin (BSA), this does not exclude the possibility of self-aggregation in different buffer systems.[7][8]

Troubleshooting Workflow:

  • Detergent-Based Assay:

    • Protocol: Perform the enzyme inhibition assay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100).

    • Interpretation: A significant decrease in the inhibitory activity of this compound in the presence of the detergent suggests that the inhibition is aggregation-based.[6][9]

  • Dynamic Light Scattering (DLS):

    • Protocol: Use DLS to directly measure the formation of particles in a solution of this compound at the concentrations used in the assay.

    • Interpretation: The detection of particles is a strong indication of aggregation.

G start Initial Hit from Primary Screen counterscreen Perform Counterscreens (e.g., fluorescence, redox) start->counterscreen interference Assay Interference Identified? counterscreen->interference stop_or_modify Stop or Modify Assay interference->stop_or_modify Yes orthogonal_assay Confirm with Orthogonal Assay interference->orthogonal_assay No activity_confirmed Activity Confirmed? orthogonal_assay->activity_confirmed activity_confirmed->stop_or_modify No aggregation_check Check for Aggregation (e.g., add detergent) activity_confirmed->aggregation_check Yes is_aggregator Is it an Aggregator? aggregation_check->is_aggregator false_positive Likely False Positive (Non-specific inhibitor) is_aggregator->false_positive Yes sar_studies Proceed with SAR and Mechanism of Action Studies is_aggregator->sar_studies No G cluster_0 Cytoplasm cluster_1 Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk Activates ikb IκB ikk->ikb Phosphorylates nfkb_ikb NF-κB-IκB Complex ikb->nfkb_ikb nfkb_p65 NF-κB (p65/p50) nfkb_p65->nfkb_ikb nfkb_nuc NF-κB (p65/p50) nfkb_p65->nfkb_nuc Translocates nfkb_ikb->nfkb_p65 Releases dna DNA nfkb_nuc->dna Binds gene_exp Pro-inflammatory Gene Expression dna->gene_exp promiscuous Promiscuous Inhibitor (e.g., Aggregator) promiscuous->tlr4 Interferes with receptor binding promiscuous->ikk Non-specific enzyme inhibition

References

Technical Support Center: Strategies to Reduce the Toxicity of Swietenine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Swietenine and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies aimed at mitigating the toxicity of these promising compounds.

Section 1: Understanding and Mitigating General Toxicity

This section covers fundamental questions about the toxicity of this compound derivatives and initial strategies for its reduction.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is showing unexpected cytotoxicity in my cell-based assay. What are the common causes?

A1: Unexpected cytotoxicity can stem from several factors:

  • Compound Solubility: this compound and its derivatives are often lipophilic and can precipitate in aqueous cell culture media. These precipitates can cause physical stress to cells, leading to false-positive cytotoxicity readings. Ensure your compound is fully dissolved in the final media concentration.

  • Solvent Toxicity: Dimethyl sulfoxide (DMSO) is a common solvent, but concentrations above 0.5-1% can be toxic to many cell lines. Always include a vehicle control (media with the same concentration of DMSO as your test wells) to differentiate between solvent and compound toxicity.

  • Compound Instability: Some derivatives may be unstable in culture media, degrading into more toxic byproducts. Stability can be assessed over time using techniques like HPLC.

  • Assay Interference: The compound itself might interfere with the assay reagents. For example, in an MTT assay, a colored compound can alter absorbance readings, or a reducing agent can directly convert the MTT reagent, mimicking cellular activity.[1][2]

Q2: What are the primary strategies to reduce the toxicity of my this compound derivative?

A2: There are several approaches you can take:

  • Structural Modification: While some modifications can increase toxicity, others may reduce it by altering metabolic pathways or target interactions. For example, altering lipophilicity can change how the compound interacts with cell membranes and metabolic enzymes.

  • Nanoencapsulation: Formulating the derivative into nanoparticles, such as lipid-based or polymeric nanoparticles, can control its release, improve its solubility, and reduce off-target toxicity.[3][4] This method has been shown to decrease the cytotoxicity of other natural products.[3]

  • Co-administration with Antioxidants: If oxidative stress is a suspected mechanism of toxicity, co-administration with antioxidants like N-acetylcysteine may offer protection. This compound itself has been shown to have antioxidant properties, which may be a contributing factor to its therapeutic effects.[5][6]

Q3: How can I improve the solubility of my this compound derivative in cell culture media to avoid precipitation-induced toxicity?

A3: Improving solubility is a critical step. Here are some troubleshooting tips:

  • Optimize DMSO Concentration: Use the lowest effective concentration of DMSO. While preparing your stock solution, you can gently warm the mixture to 37°C to aid dissolution.[7]

  • Use of Pluronic F-68: This non-ionic surfactant can help to maintain the solubility of lipophilic compounds in aqueous solutions at low, non-toxic concentrations.

  • Serum in Media: For some experiments, the presence of serum can aid in solubilizing lipophilic compounds through protein binding. However, be aware that serum components can also interact with your compound and affect its activity.

  • Solubility Testing: Before conducting your cytotoxicity assay, perform a solubility test by preparing your highest concentration of the compound in the final cell culture media and visually inspecting for precipitates after a few hours of incubation at 37°C.[7]

Section 2: Structure-Toxicity Relationships (STR)

Understanding how chemical modifications affect toxicity is key to designing safer derivatives.

Quantitative Data: Structure-Toxicity of this compound Derivatives

The following table summarizes the toxicity of various this compound and Swietenolide derivatives as determined by the Artemia salina (brine shrimp) lethality assay. A lower LC50 value indicates higher toxicity.

Compound Parent Compound Modification LC50 (ppm) Reference
Swietenolide--> 500[8]
6-O-BenzoylswietenolideSwietenolideBenzoylation at C-64.3[8]
3,6-O,O-DipropionylswietenolideSwietenolidePropionylation at C-3 and C-628.5[8]
This compound--> 500[8]
6-O-Benzoylthis compoundThis compoundBenzoylation at C-67.5[8]
3-O-Benzoyl-3-detigloylisothis compoundThis compoundBenzoylation and other modifications3.9[8]
FAQs on Structure-Toxicity Relationships

Q4: Based on the available data, what types of chemical modifications tend to increase the toxicity of this compound derivatives?

A4: Studies on this compound and related limonoids suggest that acylation, particularly the addition of benzoyl groups, can significantly increase toxicity.[8][9] For instance, 6-O-benzoylthis compound and 6-O-benzoylswietenolide are substantially more toxic to Artemia salina than their parent compounds.[8] This suggests that increasing the lipophilicity and potentially altering the binding affinity to biological targets through these modifications can enhance cytotoxic effects.

Q5: Are there any known modifications that could decrease toxicity?

A5: While the direct evidence for toxicity-reducing modifications on the this compound scaffold is limited, general principles of drug design can be applied. Strategies could include:

  • Introducing Polar Groups: Adding hydrophilic moieties like hydroxyl or carboxyl groups can decrease lipophilicity, potentially reducing membrane-associated toxicity and facilitating faster clearance.

  • Blocking Metabolic Activation Sites: If a specific part of the molecule is found to be metabolized into a toxic intermediate, modifying that site could prevent the formation of the toxic species. This requires a detailed understanding of the compound's metabolism.

Section 3: Metabolic Pathways and Detoxification

The toxicity of a compound is heavily influenced by its metabolic fate. Understanding these pathways is crucial for predicting and mitigating adverse effects.

Overview of Limonoid Metabolism

This compound belongs to the limonoid class of tetranortriterpenoids. The metabolism of limonoids is not fully elucidated, but studies on related compounds like limonin provide some insights:

  • Phase I Metabolism (Activation/Modification): This phase is primarily mediated by Cytochrome P450 (CYP) enzymes. For instance, the limonoid, limonin, has been shown to be a potent inhibitor of CYP3A4.[10] This suggests that this compound derivatives could also interact with CYP enzymes, potentially leading to drug-drug interactions or the formation of reactive metabolites. The major CYP isoforms involved in the metabolism of most drugs are from the CYP1, CYP2, and CYP3 families.[11]

  • Phase II Metabolism (Detoxification/Excretion): This phase involves conjugation reactions that increase the water solubility of compounds, facilitating their excretion.

    • Glucuronidation: This is a major detoxification pathway for many compounds, including terpenoids.[12] It is catalyzed by UDP-glucuronosyltransferases (UGTs). While the specific UGTs that metabolize this compound are unknown, UGT1A and UGT2B subfamilies are primarily responsible for drug glucuronidation.[13][14]

    • Glutathione Conjugation: Limonoids have been found to induce the activity of Glutathione S-transferase (GST), a key Phase II enzyme that conjugates compounds with glutathione for detoxification.[10][15]

Signaling Pathway: Detoxification via Nrf2 Activation

// Nodes this compound [label="this compound Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Keap1 [label="Keap1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#FBBC05", fontcolor="#202124"]; ARE [label="Antioxidant Response\nElement (ARE)", fillcolor="#F1F3F4", fontcolor="#202124"]; PhaseII_Enzymes [label="Phase II Detoxification Enzymes\n(e.g., GST, NQO1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detoxification [label="Enhanced Detoxification &\nToxicity Reduction", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges this compound -> Keap1 [label="Inhibits", color="#EA4335"]; Keap1 -> Nrf2 [label="Inhibition", style=dashed, arrowhead=tee, color="#5F6368"]; Nrf2 -> ARE [label="Translocates to nucleus\nand binds to ARE"]; ARE -> PhaseII_Enzymes [label="Induces transcription"]; PhaseII_Enzymes -> Detoxification [label="Catalyzes"]; }

Caption: Nrf2-mediated detoxification pathway.

FAQs on Metabolism and Detoxification

Q6: My this compound derivative seems to be more toxic in vivo than in vitro. Could metabolism be the cause?

A6: Yes, this is a strong possibility. A compound can be bioactivated by metabolic enzymes (primarily Phase I CYP450s in the liver) into a more toxic, reactive metabolite.[16] Your in vitro model may lack these specific metabolic enzymes, thus not revealing the toxicity that manifests in vivo. It is advisable to conduct metabolic stability assays using liver microsomes to investigate this.

Q7: How can I test if my this compound derivative is metabolized by CYP450 enzymes?

A7: You can perform an in vitro metabolism study using human liver microsomes. The general workflow is as follows:

  • Incubate your derivative with pooled human liver microsomes in the presence of NADPH (a necessary cofactor for CYP activity).

  • Take samples at various time points.

  • Analyze the samples by LC-MS/MS to quantify the disappearance of the parent compound and the appearance of potential metabolites.

  • To identify the specific CYP isoforms involved, you can use a panel of recombinant human CYP enzymes or specific chemical inhibitors for different CYP isoforms.[10]

Section 4: Experimental Protocols and Troubleshooting

This section provides detailed protocols for key toxicity assays and troubleshooting tips for common issues.

Experimental Workflow: In Vitro Cytotoxicity Screening

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; prep_compound [label="Prepare Stock Solution\nof Derivative in DMSO", fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="Seed Cells in\n96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; treat_cells [label="Treat Cells with Serial\nDilutions of Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate for 24-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; mtt_assay [label="Perform MTT Assay", fillcolor="#FBBC05", fontcolor="#202124"]; read_absorbance [label="Read Absorbance\nat 570 nm", fillcolor="#FBBC05", fontcolor="#202124"]; analyze_data [label="Analyze Data &\nCalculate IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> prep_compound; prep_compound -> treat_cells; seed_cells -> treat_cells; treat_cells -> incubate; incubate -> mtt_assay; mtt_assay -> read_absorbance; read_absorbance -> analyze_data; analyze_data -> end; }

Caption: General workflow for MTT cytotoxicity assay.

Protocol: MTT Cell Viability Assay

This protocol is adapted for screening natural products which may have solubility and interference issues.

Materials:

  • Cells of interest

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of your this compound derivative in complete culture medium from your DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of your compound. Include wells for "cells only" (negative control) and "cells + vehicle" (DMSO control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[17] Live cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization:

    • For adherent cells: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well and mix thoroughly on an orbital shaker to dissolve the crystals.[1]

    • For suspension cells: Centrifuge the plate to pellet the cells, carefully remove the supernatant, and then add 100 µL of DMSO.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[13]

Troubleshooting the MTT Assay
Problem Possible Cause Solution
Precipitate in wells Poor compound solubility.See FAQ Q3. Lower the compound concentration. Use a solubility enhancer.
Absorbance increases with compound concentration Compound is colored or directly reduces MTT.Run a control plate without cells to measure the compound's intrinsic absorbance and its ability to reduce MTT.[2] Consider a different viability assay (e.g., CellTiter-Glo).
Inconsistent readings between replicate wells Uneven cell seeding or incomplete formazan solubilization.Ensure a single-cell suspension before seeding. After adding the solubilization solution, pipette up and down or use an orbital shaker to ensure all crystals are dissolved.[1]
Low signal-to-noise ratio Suboptimal cell number or incubation time.Optimize cell seeding density and MTT incubation time for your specific cell line.
Protocol: hERG Channel Inhibition Assay (Conceptual Overview)

Assessing cardiotoxicity risk often involves evaluating a compound's effect on the hERG potassium channel. While patch-clamp electrophysiology is the gold standard, higher-throughput screening assays are available for initial assessment.

Principle: These assays typically use a cell line stably expressing the hERG channel. A fluorescent dye sensitive to a specific ion (like thallium, which can pass through potassium channels) is loaded into the cells. When the channels are opened, the influx of the ion causes a change in fluorescence, which is measured by a plate reader. A hERG channel inhibitor will block this influx, resulting in a reduced fluorescence signal.[2]

General Steps:

  • Cell Plating: Plate hERG-expressing cells in a multi-well plate.

  • Dye Loading: Incubate the cells with a thallium-sensitive fluorescent dye.

  • Compound Incubation: Add the this compound derivative at various concentrations.

  • Stimulation and Reading: Add a stimulus (e.g., a high potassium solution) to open the hERG channels and immediately measure the change in fluorescence over time using a kinetic plate reader.

  • Data Analysis: The rate of fluorescence change is proportional to hERG channel activity. The IC50 for hERG inhibition can be calculated from the dose-response curve.

Troubleshooting hERG Assays
Problem Possible Cause Solution
High background fluorescence Compound is autofluorescent.Measure the fluorescence of the compound alone in the assay buffer. If high, this assay may not be suitable.
False positives/negatives Indirect nature of the assay; compound instability.Confirm hits with a secondary assay, preferably automated or manual patch-clamp electrophysiology.
Poor signal window Suboptimal assay conditions or low hERG expression in cells.Optimize cell number, dye loading time, and stimulus concentration. Ensure the use of a validated cell line.

This technical support center provides a foundational guide for researchers working to reduce the toxicity of this compound derivatives. By understanding the structure-toxicity relationships, metabolic pathways, and potential experimental pitfalls, you can better design safer and more effective therapeutic agents.

References

Validation & Comparative

Swietenine vs. Metformin for Type 2 Diabetes Mellitus: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is intended for an audience of researchers, scientists, and drug development professionals. The information on swietenine is based on preclinical data and has not been evaluated by the Food and Drug Administration. This compound is not an approved drug for the treatment of type 2 diabetes. Metformin is a well-established, FDA-approved medication for type 2 diabetes.

Introduction

Metformin, a biguanide, is a cornerstone of oral therapy for type 2 diabetes mellitus (T2DM), with a well-documented safety and efficacy profile established through extensive clinical trials.[1][2] this compound, a tetranortriterpenoid isolated from the seeds of Swietenia macrophylla, is a natural compound that has demonstrated significant hypoglycemic and hypolipidemic activity in preclinical studies.[3][4] This guide provides a comparative overview of this compound and metformin, focusing on their mechanisms of action, efficacy as demonstrated in experimental studies, and the methodologies used in these investigations.

Efficacy and Performance Data

The following tables summarize the available quantitative data for this compound and metformin. It is crucial to note that the data for this compound is derived from animal models of T2DM, while the data for metformin is from human clinical trials. Direct comparison of the absolute values is not appropriate due to the differences in species and study design.

Table 1: Quantitative Data from Preclinical Studies on this compound in Rodent Models of Type 2 Diabetes
ParameterAnimal ModelTreatment Group (Dose)Baseline Value (Mean ± SD)Post-Treatment Value (Mean ± SD)Percentage ChangeReference
Blood Glucose Streptozotocin-induced diabetic ratsThis compound (25 mg/kg/day)Not ReportedNot ReportedSignificant Reduction[4]
Streptozotocin-induced diabetic ratsThis compound (50 mg/kg/day)Not ReportedNot ReportedSignificant Reduction[4]
High-fat diet/streptozotocin-induced diabetic miceThis compound (80 mg/kg, alternate days for 8 weeks)209.9 ± 7.71 mg/dL98.67 ± 9.11 mg/dL-53.0%[5]
Serum Cholesterol High-fat diet/streptozotocin-induced diabetic miceThis compound (80 mg/kg, alternate days for 8 weeks)62.33 ± 6.22 mg/dL49.00 ± 5.06 mg/dL-21.4%[5]
Serum Triglycerides High-fat diet/streptozotocin-induced diabetic miceThis compound (80 mg/kg, alternate days for 8 weeks)158.7 ± 7.94 mg/dL81.83 ± 3.55 mg/dL-48.4%[5]

Note: The preclinical studies on this compound often report statistically significant reductions without providing absolute baseline and post-treatment values. The provided data is extracted from studies where these values were available.

Table 2: Quantitative Data from Clinical Trials on Metformin in Patients with Type 2 Diabetes
ParameterStudy PopulationTreatment Group (Dose)Baseline Value (Mean)Change from Baseline (Mean)Reference
Fasting Plasma Glucose Patients with T2DMMetformin (500 mg/day)>180 mg/dL-19 mg/dL (vs. placebo)[6]
Patients with T2DMMetformin (1000 mg/day)>180 mg/dL-44 mg/dL (vs. placebo)[6]
Patients with T2DMMetformin (1500 mg/day)>180 mg/dL-53 mg/dL (vs. placebo)[6]
Patients with T2DMMetformin (2000 mg/day)>180 mg/dL-84 mg/dL (vs. placebo)[6]
HbA1c Patients with T2DMMetformin (500 mg/day)Not Specified-0.6% (vs. placebo)[6]
Patients with T2DMMetformin (1000 mg/day)Not Specified-0.9% (vs. placebo)[6]
Patients with T2DMMetformin (1500 mg/day)Not Specified-1.4% (vs. placebo)[6]
Patients with T2DMMetformin (2000 mg/day)Not Specified-2.0% (vs. placebo)[6]

Mechanisms of Action and Signaling Pathways

Metformin

Metformin's primary mechanism of action involves the activation of 5' AMP-activated protein kinase (AMPK).[7][8] This occurs indirectly through the inhibition of mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio.[9] Activated AMPK then phosphorylates downstream targets, resulting in:

  • Inhibition of hepatic gluconeogenesis: AMPK activation suppresses the expression of key gluconeogenic enzymes.[10]

  • Increased glucose uptake in peripheral tissues: AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle cells.

  • Modulation of lipid metabolism: AMPK activation leads to the inhibition of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, and promotes fatty acid oxidation.[1]

Metformin_Signaling_Pathway Metformin Metformin Mitochondria Mitochondrial Respiratory Chain (Complex I) Metformin->Mitochondria Inhibits AMP_ATP_ratio ↑ AMP:ATP Ratio Mitochondria->AMP_ATP_ratio AMPK AMPK Activation AMP_ATP_ratio->AMPK Activates Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake ↑ Peripheral Glucose Uptake AMPK->Glucose_Uptake Lipid_Metabolism ↓ Lipogenesis ↑ Fatty Acid Oxidation AMPK->Lipid_Metabolism

Metformin's primary signaling pathway.
This compound

Preclinical studies suggest that this compound exerts its antidiabetic effects through multiple signaling pathways, primarily revolving around antioxidant and anti-inflammatory mechanisms.

  • Nrf2 Pathway Activation: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][5] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. By activating Nrf2, this compound enhances the cellular antioxidant defense system, which can protect pancreatic β-cells from oxidative stress-induced damage, a key factor in the pathogenesis of T2DM.

  • PI3K/Akt Signaling Pathway: Some evidence suggests that extracts of Swietenia macrophylla containing this compound may modulate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[11] This pathway is crucial for insulin-mediated glucose uptake and metabolism. Activation of this pathway could lead to increased translocation of GLUT4 to the cell surface, thereby enhancing glucose uptake by peripheral tissues.

Swietenine_Signaling_Pathways cluster_nrf2 Nrf2 Pathway cluster_pi3k_akt PI3K/Akt Pathway Swietenine_Nrf2 This compound Nrf2 Nrf2 Activation Swietenine_Nrf2->Nrf2 Antioxidant_Response ↑ Antioxidant Enzyme Expression Nrf2->Antioxidant_Response Beta_Cell_Protection β-Cell Protection Antioxidant_Response->Beta_Cell_Protection Swietenine_PI3K This compound PI3K_Akt PI3K/Akt Activation Swietenine_PI3K->PI3K_Akt GLUT4_Translocation ↑ GLUT4 Translocation PI3K_Akt->GLUT4_Translocation Glucose_Uptake_PI3K ↑ Peripheral Glucose Uptake GLUT4_Translocation->Glucose_Uptake_PI3K

Proposed signaling pathways for this compound.

Experimental Protocols

The following sections detail the typical experimental methodologies employed in the preclinical and clinical evaluation of antidiabetic agents like this compound and metformin.

Preclinical Evaluation of this compound: Streptozotocin-Induced Diabetic Rat Model

This is a widely used animal model to induce a state of hyperglycemia that mimics certain aspects of type 2 diabetes.

1. Animal Selection and Acclimatization:

  • Species: Male Sprague-Dawley or Wistar rats are commonly used.[12][13]

  • Age and Weight: Typically, adult rats weighing between 200-250g are selected.

  • Acclimatization: Animals are housed in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week prior to the experiment, with free access to a standard pellet diet and water.

2. Induction of Diabetes:

  • High-Fat Diet (for T2DM model): To induce insulin resistance, rats are often fed a high-fat diet for a period of 2-4 weeks prior to streptozotocin administration.

  • Streptozotocin (STZ) Administration:

    • STZ is dissolved in a cold citrate buffer (pH 4.5) immediately before use.

    • A single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ at a dose ranging from 40-65 mg/kg body weight is administered.[12][13]

  • Confirmation of Diabetes:

    • Blood glucose levels are monitored 48-72 hours after STZ injection.

    • Animals with fasting blood glucose levels consistently above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic and included in the study.

3. Treatment Protocol:

  • Diabetic rats are randomly assigned to different treatment groups:

    • Vehicle control (receiving the solvent used to dissolve this compound).

    • This compound-treated groups (at various doses, e.g., 25, 50, 80 mg/kg, administered orally).

    • Positive control (e.g., metformin).

  • The treatment is typically administered daily for a specified period (e.g., 21 days or longer).

4. Efficacy Assessment:

  • Blood Glucose Monitoring: Fasting blood glucose levels are measured at regular intervals throughout the study.

  • Oral Glucose Tolerance Test (OGTT): An OGTT is often performed at the end of the study to assess glucose disposal.

  • Biochemical Analysis: At the end of the treatment period, blood samples are collected for the analysis of:

    • Serum insulin levels.

    • Lipid profile (total cholesterol, triglycerides, HDL, LDL).

    • Markers of liver and kidney function.

  • Histopathology: Pancreatic, liver, and kidney tissues may be collected for histological examination to assess any pathological changes.

Experimental_Workflow_this compound start Animal Selection & Acclimatization hfd High-Fat Diet (2-4 weeks) start->hfd stz Streptozotocin (STZ) Injection hfd->stz confirm_diabetes Confirmation of Diabetes (Fasting Blood Glucose >250 mg/dL) stz->confirm_diabetes confirm_diabetes->start Non-Diabetic (Exclude) grouping Randomization into Treatment Groups confirm_diabetes->grouping Diabetic treatment Daily Oral Administration (e.g., 21 days) grouping->treatment monitoring Regular Monitoring (Blood Glucose, Body Weight) treatment->monitoring end_study End of Study Assessments monitoring->end_study ogtt Oral Glucose Tolerance Test (OGTT) end_study->ogtt biochem Biochemical Analysis (Blood Samples) end_study->biochem histology Histopathological Examination (Tissues) end_study->histology

Preclinical experimental workflow for this compound.
Clinical Evaluation of Metformin: Randomized Controlled Trial

The efficacy and safety of metformin in humans are evaluated through rigorous, multi-center, double-blind, placebo-controlled clinical trials.

1. Study Design and Participants:

  • Design: A randomized, double-blind, placebo-controlled, dose-ranging design is often employed.[6]

  • Participants: Patients with a diagnosis of type 2 diabetes who meet specific inclusion and exclusion criteria (e.g., age, baseline HbA1c and fasting plasma glucose levels, renal function).

2. Treatment Protocol:

  • Washout Period: A washout period where patients discontinue their previous antidiabetic medications may be included.

  • Randomization: Patients are randomly assigned to receive either placebo or metformin at different daily doses (e.g., 500 mg, 1000 mg, 1500 mg, 2000 mg).

  • Blinding: Both the patients and the investigators are blinded to the treatment assignment to minimize bias.

  • Duration: The treatment period typically lasts for several weeks to months (e.g., 12-14 weeks).

3. Efficacy and Safety Assessment:

  • Primary Efficacy Endpoints:

    • Change in HbA1c from baseline.

    • Change in fasting plasma glucose from baseline.

  • Secondary Efficacy Endpoints:

    • Changes in lipid profiles.

    • Changes in body weight.

  • Safety Monitoring:

    • Adverse events are recorded throughout the study.

    • Laboratory parameters (e.g., renal and liver function tests) are monitored.

Conclusion

Metformin is a well-established and effective first-line treatment for type 2 diabetes with a clearly defined mechanism of action centered on AMPK activation. This compound, a natural compound, has demonstrated promising antidiabetic effects in preclinical models, potentially through the activation of the Nrf2 and PI3K/Akt signaling pathways. While the preclinical data for this compound is encouraging, it is important to emphasize that these findings are not a substitute for robust clinical evidence in humans. Further research, including well-designed clinical trials, is necessary to determine the safety and efficacy of this compound as a potential therapeutic agent for type 2 diabetes. This guide provides a foundational comparison to inform future research and development in this area.

References

A Comparative Analysis of Swietenine and Other Limonoids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the biological activities, mechanisms of action, and experimental data of swietenine in comparison to other notable limonoids like gedunin, nimbin, and azadirachtin.

This report provides a comprehensive comparative analysis of this compound, a prominent tetranortriterpenoid, against other well-researched limonoids. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the anti-cancer and anti-inflammatory properties of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of their molecular pathways.

Comparative Biological Activity: A Quantitative Overview

The following tables summarize the available quantitative data on the anti-cancer and anti-inflammatory activities of this compound and other selected limonoids. The data is presented to facilitate a clear comparison of their potency.

LimonoidCell LineAssayIC50 ValueReference
This compound HCT116 (Colon Carcinoma)MTT Assay10 µM[1]
Gedunin HCT116 (Colon Carcinoma)MTT Assay~5-15 µM (estimated)[2][3]
SK-BR-3 (Breast Cancer)MTT Assay16.9 µM[4]
CaCo-2 (Colon Cancer)MTT Assay16.8 µM[4]
NTERA-2 (Teratocarcinoma)SRB Assay14.59 µg/mL (24h)[4]
AGS (Gastric Cancer)MTT Assay20 µM
MCF-7 (Breast Cancer)MTT Assay8.84 µM
MDA-MB-231 (Breast Cancer)MTT Assay10.67 µM
Nimbin HCT116 (Colon Carcinoma)MTT AssayIC50 of 30% for a Curcumin-Nimbin nanoformulation[5]
Azadirachtin HCT116 (Colon Carcinoma)MTT Assay50.52 µg/mL (Azadirachta indica extract)[1][6]

Table 1: Comparative Anticancer Activity (IC50 Values). This table presents the half-maximal inhibitory concentration (IC50) values of various limonoids against different cancer cell lines, providing a quantitative measure of their cytotoxic or anti-proliferative effects.

LimonoidCell LineAssayIC50 ValueReference
This compound RAW 264.7 (Macrophage)Nitric Oxide (NO) Inhibition36.32 µM[5]
Gedunin RAW 264.7 (Macrophage)Nitric Oxide (NO) InhibitionData not available
Nimbin RAW 264.7 (Macrophage)Nitric Oxide (NO) InhibitionData not available
Azadirachtin RAW 264.7 (Macrophage)Nitric Oxide (NO) InhibitionData not available

Table 2: Comparative Anti-inflammatory Activity (IC50 Values). This table displays the half-maximal inhibitory concentration (IC50) values of limonoids in an in vitro anti-inflammatory assay, specifically measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Signaling Pathways and Mechanisms of Action

The biological effects of these limonoids are mediated through their interaction with various cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate the known mechanisms of action for this compound and gedunin.

Swietenine_Signaling_Pathways This compound This compound IKK IKK This compound->IKK Inhibits PI3K_AKT PI3K/AKT This compound->PI3K_AKT Activates NFkB_p65 NF-κB (p65) IKK->NFkB_p65 Activates NLRP3 NLRP3 Inflammasome NFkB_p65->NLRP3 Activates Caspase1 Caspase-1 NLRP3->Caspase1 Activates IL1b_IL18 IL-1β, IL-18 (Pro-inflammatory Cytokines) Caspase1->IL1b_IL18 Cleaves pro-forms to active forms Inflammation Inflammation IL1b_IL18->Inflammation Nrf2_Keap1 Nrf2-Keap1 PI3K_AKT->Nrf2_Keap1 Phosphorylates Nrf2, leading to dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 HO1_NQO1 HO-1, NQO1 (Antioxidant Enzymes) Nrf2->HO1_NQO1 Induces expression Oxidative_Stress Oxidative Stress HO1_NQO1->Oxidative_Stress Reduces Cell_Protection Cell Protection HO1_NQO1->Cell_Protection

This compound's anti-inflammatory and antioxidant signaling pathways.

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which in turn downregulates the NLRP3 inflammasome and subsequent production of pro-inflammatory cytokines IL-1β and IL-18.[7][8] Additionally, this compound activates the PI3K/AKT pathway, leading to the activation of the Nrf2-mediated antioxidant response, which increases the expression of cytoprotective enzymes like HO-1 and NQO1.[2]

Gedunin_Signaling_Pathways Gedunin Gedunin Hsp90 Hsp90 Gedunin->Hsp90 Inhibits Apoptosis Apoptosis Gedunin->Apoptosis Induces HMGB1 HMGB1 Gedunin->HMGB1 Inhibits Shh Shh Gedunin->Shh Inhibits Client_Proteins Client Proteins (e.g., AKT, Raf-1, CDK4) Hsp90->Client_Proteins Stabilizes Cell_Proliferation Cell Proliferation & Survival Client_Proteins->Cell_Proliferation PI3K_AKT_G PI3K/AKT HMGB1->PI3K_AKT_G Activates PI3K_AKT_G->Cell_Proliferation Patched Patched Shh->Patched Binds to Smoothened Smoothened Patched->Smoothened Inhibits Gli Gli Smoothened->Gli Activates Target_Genes Target Genes (Cell Cycle, Proliferation) Gli->Target_Genes Induces transcription Target_Genes->Cell_Proliferation

Gedunin's anticancer signaling pathways.

Gedunin's anticancer activity is multifaceted. It is a known inhibitor of Heat Shock Protein 90 (Hsp90), leading to the degradation of client proteins essential for cancer cell survival and proliferation.[4] Furthermore, gedunin has been shown to inhibit the HMGB1/PI3K/AKT and the Sonic Hedgehog (Shh)/Gli1 signaling pathways, both of which are crucial for cancer progression.[9]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to determine the biological activities of these limonoids are provided below.

MTT Assay for Anticancer Activity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Limonoid stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the limonoid stock solution in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Nitric Oxide (NO) Inhibitory Assay

This protocol describes the measurement of nitric oxide production by macrophages, a key indicator of inflammation.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Limonoid stock solution

  • Lipopolysaccharide (LPS) solution (1 µg/mL)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the limonoid for 1-2 hours.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Reaction: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B to each well.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition for each compound concentration compared to the LPS-only control and calculate the IC50 value.

Superoxide Anion Generation Assay

This protocol details a method to measure the production of superoxide anions, a reactive oxygen species involved in inflammation and oxidative stress.

Materials:

  • Human neutrophils or a suitable cell line (e.g., HL-60)

  • Assay buffer (e.g., HBSS)

  • Limonoid stock solution

  • Stimulant (e.g., fMLP or PMA)

  • Cytochrome c or a fluorescent probe for superoxide detection

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Preparation: Isolate and purify human neutrophils or prepare the cell line according to standard protocols. Resuspend the cells in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell suspension, the detection reagent (e.g., cytochrome c), and different concentrations of the limonoid.

  • Stimulation: Initiate the reaction by adding the stimulant (e.g., fMLP).

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance (for cytochrome c reduction) or fluorescence over time.

  • Data Analysis: Calculate the rate of superoxide production for each condition. Determine the percentage of inhibition for each limonoid concentration compared to the stimulated control and calculate the IC50 value.

Conclusion

This comparative analysis highlights the potential of this compound and other limonoids as valuable compounds for further investigation in drug discovery. While gedunin has been more extensively studied for its anticancer properties, this compound demonstrates significant anti-inflammatory and promising anticancer activities. The provided quantitative data, though not exhaustive, offers a basis for comparing the potencies of these compounds. The detailed experimental protocols and signaling pathway diagrams serve as a practical resource for researchers aiming to explore the therapeutic potential of these natural products. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative efficacy and mechanisms of action of these fascinating molecules.

References

Unveiling the Preclinical Hypoglycemic Potential of Swietenine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the preclinical hypoglycemic effects of Swietenine, a tetranortriterpenoid isolated from the seeds of Swietenia macrophylla. Drawing upon multiple preclinical studies, we present a comparative evaluation of this compound's efficacy against established antidiabetic agents, detail the experimental protocols utilized in these studies, and elucidate its proposed mechanism of action through signaling pathway diagrams.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the hypoglycemic and hypolipidemic effects of this compound in rodent models of diabetes.

Table 1: Effect of this compound on Blood Glucose Levels in Streptozotocin (STZ)-Induced Diabetic Rats

Treatment GroupDose (mg/kg body weight)DurationInitial Blood Glucose (mg/dL)Final Blood Glucose (mg/dL)% ReductionReference
Diabetic Control-4 weeks-485.35 ± 15.21-[1]
This compound204 weeks-234.18 ± 10.4551.7%[1]
This compound404 weeks-160.20 ± 8.7667.0%[1]
Metformin504 weeks-145.67 ± 7.9869.9%[1]
This compound + Metformin40 + 504 weeks-110.43 ± 6.1277.2%[1]
This compound25---Significant[2]
This compound50---Dose-dependent[2]

Table 2: Effect of this compound on Serum Lipid Profile in STZ-Induced Diabetic Rats

Treatment GroupDose (mg/kg body weight)Total Cholesterol (mg/dL)Triglycerides (mg/dL)LDL (mg/dL)HDL (mg/dL)Reference
Diabetic Control-189.43 ± 9.87165.78 ± 8.1241.23 ± 2.0130.12 ± 1.54[1]
This compound20125.60 ± 6.78112.20 ± 5.9826.64 ± 1.3445.67 ± 2.11[1]
This compound40107.40 ± 5.9991.98 ± 4.8722.56 ± 1.1252.34 ± 2.56[1]
Metformin5098.67 ± 5.0185.43 ± 4.2120.12 ± 1.0358.78 ± 2.98[1]
This compound + Metformin40 + 5085.34 ± 4.3276.89 ± 3.8718.78 ± 0.9862.12 ± 3.01[1]

Table 3: Efficacy of this compound in a High-Fat Diet/STZ-Induced Diabetic Mouse Model

ParameterControl MiceDiabetic MiceThis compound-Treated Diabetic Mice (80 mg/kg)Reference
Blood Glucose (mg/dL)78.36 ± 6.63209.9 ± 7.7198.67 ± 9.11[3]
Serum Cholesterol (mg/dL)40.67 ± 5.0162.33 ± 6.2249.00 ± 5.06[3]
Serum Triglycerides (mg/dL)72.83 ± 4.31158.7 ± 7.9481.83 ± 3.55[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

Induction of Type 2 Diabetes in Rats using Streptozotocin (STZ)

This protocol describes the induction of type 2 diabetes in Wistar rats, a commonly used model to screen potential antidiabetic agents.

  • Animal Acclimatization: Male Wistar rats (180-200 g) are acclimatized to laboratory conditions for at least one week, with free access to a standard pellet diet and water.

  • Induction:

    • A single intraperitoneal (i.p.) injection of STZ (65 mg/kg body weight), freshly dissolved in 0.1 M cold citrate buffer (pH 4.5), is administered to overnight-fasted rats.

    • To prevent initial drug-induced hypoglycemic mortality, rats are given a 5% glucose solution to drink for the first 24 hours after STZ injection.

  • Confirmation of Diabetes:

    • Diabetes is confirmed 3-5 days post-STZ injection by measuring fasting blood glucose levels from the tail vein.

    • Rats with a fasting blood glucose level above 250 mg/dL are considered diabetic and selected for the study.

  • Treatment:

    • Diabetic rats are divided into various groups: diabetic control, this compound-treated (various doses), and standard drug-treated (e.g., Metformin 50 mg/kg).

    • This compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally once daily for the duration of the study (e.g., 4 weeks).

  • Biochemical Analysis:

    • At the end of the treatment period, blood samples are collected for the analysis of glucose, total cholesterol, triglycerides, LDL, and HDL.

    • Animals are then euthanized, and organs such as the pancreas and liver may be collected for histopathological examination.

Oral Glucose Tolerance Test (OGTT) in Rats

The OGTT is performed to assess the effect of this compound on glucose disposal after a glucose challenge.

  • Animal Preparation: Rats are fasted overnight (12-14 hours) but allowed free access to water.

  • Baseline Blood Glucose: A baseline blood sample (t=0) is collected from the tail vein to measure fasting blood glucose levels.

  • Treatment Administration: this compound or the vehicle is administered orally to the respective groups of rats.

  • Glucose Challenge: After a specific time interval following treatment (e.g., 30 or 60 minutes), a glucose solution (2 g/kg body weight) is administered orally by gavage.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points after the glucose load (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Blood glucose concentrations at each time point are measured and plotted against time to generate a glucose tolerance curve. The area under the curve (AUC) is calculated to quantify the overall glucose disposal capacity.

Mechanism of Action: Signaling Pathways

This compound exerts its hypoglycemic effect through multiple mechanisms, including the activation of the Akt/GSK-3β/Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.

experimental_workflow Experimental Workflow for In Vivo Hypoglycemic Studies acclimatization Animal Acclimatization induction Induction of Diabetes (STZ) acclimatization->induction confirmation Confirmation of Diabetes induction->confirmation grouping Grouping of Animals confirmation->grouping treatment Treatment Administration (this compound / Metformin) grouping->treatment monitoring Monitoring of Blood Glucose & Body Weight treatment->monitoring ogtt Oral Glucose Tolerance Test (OGTT) monitoring->ogtt sacrifice Sacrifice & Sample Collection ogtt->sacrifice analysis Biochemical & Histopathological Analysis sacrifice->analysis

In Vivo Experimental Workflow

signaling_pathway Proposed Signaling Pathway of this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Akt Akt This compound->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Nrf2 Nrf2 GSK3b->Nrf2 Promotes Degradation Keap1 Keap1 Keap1->Nrf2 Sequesters & Promotes Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription

Akt/GSK-3β/Nrf2 Signaling Pathway

The activation of this pathway by this compound leads to the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes. This results in their increased expression, thereby enhancing the cellular defense against oxidative stress, a key pathological feature of diabetes.[4]

Conclusion

The preclinical data strongly support the hypoglycemic and hypolipidemic properties of this compound. Its efficacy is comparable, and in some cases synergistic, with established antidiabetic drugs like metformin. The detailed experimental protocols provided herein offer a foundation for further research into this promising natural compound. The elucidation of its mechanism of action via the Akt/GSK-3β/Nrf2 signaling pathway provides a molecular basis for its therapeutic effects. Further investigations, including long-term toxicity studies and trials in more diverse preclinical models, are warranted to fully validate the potential of this compound as a novel therapeutic agent for diabetes mellitus.

References

Swietenine's Efficacy in NRF2 Activation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of cellular defense against oxidative and electrophilic stress, making it a prime therapeutic target for a multitude of diseases. A growing number of natural and synthetic compounds have been identified as Nrf2 activators. This guide provides a comparative overview of the efficacy of swietenine, a natural tetranortriterpenoid, against other well-characterized Nrf2 activators, supported by available experimental data and detailed methodologies.

Quantitative Comparison of NRF2 Activator Efficacy

Direct comparative studies quantifying the Nrf2 activation potential of this compound using standardized assays like the Antioxidant Response Element (ARE) luciferase reporter assay are currently limited in publicly available literature. However, studies have demonstrated its dose-dependent ability to activate the Nrf2 pathway and upregulate its downstream target genes.[1][2][3]

For a quantitative perspective, the following table summarizes the half-maximal effective concentration (EC50) values for several known Nrf2 activators, as determined by ARE luciferase reporter assays in various cell lines. These values indicate the concentration of the compound required to achieve 50% of its maximal Nrf2 activation. A lower EC50 value signifies higher potency.

ActivatorCompound ClassCell LineEC50 (µM)Reference(s)
This compound TetranortriterpenoidNot ReportedNot Reported-
Sulforaphane IsothiocyanateAREc3233[4]
Dimethyl Fumarate (DMF) Fumaric Acid EsterNot specified~2-5[5]
Bardoxolone Methyl (CDDO-Me) Synthetic TriterpenoidNot specifiedPotent (nM range)[6]
tert-Butylhydroquinone (tBHQ) PhenolAREc32>100[4]
Andrographolide DiterpenoidAREc3217[4]
Curcumin PolyphenolAREc3236[4]

Note: The efficacy of Nrf2 activators can vary depending on the cell type, experimental conditions, and the specific assay used. The data presented here is for comparative purposes and is compiled from different studies.

NRF2 Signaling Pathway and Activator Mechanism

The Keap1-Nrf2 pathway is the principal regulatory mechanism for Nrf2 activity. Under basal conditions, Keap1, a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase, sequesters Nrf2 in the cytoplasm and facilitates its continuous degradation. Nrf2 activators disrupt this interaction, leading to Nrf2 stabilization, nuclear translocation, and subsequent activation of ARE-driven gene expression.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3 Keap1->Cul3 Ub Ubiquitin Cul3->Ub Ubiquitination Ub->Nrf2 Activators This compound & Other Activators Activators->Keap1 Inhibition ROS Oxidative Stress ROS->Keap1 Inhibition Maf sMaf Nrf2_n->Maf ARE ARE Nrf2_n->ARE Binding TargetGenes Target Genes (HO-1, NQO1, GCLC, etc.) ARE->TargetGenes Transcription

Caption: The Keap1-Nrf2 signaling pathway.

Experimental Protocols

Reproducible and rigorous experimental design is paramount in drug discovery and development. Below are generalized protocols for key assays used to evaluate Nrf2 activation.

ARE-Luciferase Reporter Gene Assay

This assay is the gold standard for quantifying Nrf2 activation. It utilizes a reporter gene (luciferase) under the control of an ARE promoter sequence.

ARE_Assay_Workflow cluster_workflow ARE-Luciferase Assay Workflow A 1. Cell Seeding (e.g., HepG2 cells) B 2. Transfection with ARE-Luciferase Plasmid A->B C 3. Treatment with Nrf2 Activator B->C D 4. Cell Lysis C->D E 5. Addition of Luciferin Substrate D->E F 6. Luminescence Measurement E->F G 7. Data Analysis (EC50 Calculation) F->G

Caption: Workflow for an ARE-luciferase reporter assay.

Methodology:

  • Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

  • Transfection: Transfect the cells with a plasmid containing the firefly luciferase gene driven by an ARE promoter. A co-transfection with a plasmid expressing a control reporter (e.g., Renilla luciferase) is recommended for normalization.[7][8]

  • Treatment: After 24 hours, treat the cells with varying concentrations of the test compound (e.g., this compound) and known activators (e.g., sulforaphane) for a specified duration (e.g., 18-24 hours).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luminescence Measurement: Add the appropriate luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the control reporter signal. Plot the normalized luminescence against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Western Blot for Nrf2 and Downstream Proteins

Western blotting is used to determine the protein levels of Nrf2 and its downstream targets, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Methodology:

  • Cell Treatment and Lysis: Treat cells with the Nrf2 activator and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting: Block the membrane and incubate it with primary antibodies specific for Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

qRT-PCR is employed to measure the mRNA expression levels of Nrf2 target genes.

Methodology:

  • Cell Treatment and RNA Extraction: Treat cells with the Nrf2 activator and extract total RNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • qPCR: Perform quantitative PCR using specific primers for Nrf2 target genes (e.g., HMOX1, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion

This compound has been identified as a promising natural Nrf2 activator with demonstrated biological activity in preclinical models. While direct quantitative comparisons of its efficacy in terms of an EC50 value against other well-established activators are yet to be extensively reported, the available data indicates its potential as a modulator of the Nrf2 pathway. Further studies employing standardized assays, such as the ARE-luciferase reporter assay, are warranted to precisely position this compound within the landscape of Nrf2 activators and to facilitate its further development as a potential therapeutic agent. The experimental protocols provided in this guide offer a framework for conducting such comparative efficacy studies.

References

Unveiling the Anti-Inflammatory Potential of Swietenine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the anti-inflammatory properties of swietenine, a tetranortriterpenoid isolated from Swietenia macrophylla seeds. This document objectively compares its performance with established anti-inflammatory agents—indomethacin, dexamethasone, and celecoxib—supported by available experimental data. Detailed methodologies for key assays are provided to facilitate further research and validation.

Executive Summary

This compound has demonstrated significant anti-inflammatory activity through various mechanisms, including the inhibition of key inflammatory mediators and the modulation of critical signaling pathways. In vitro studies reveal its capacity to suppress nitric oxide (NO) production and down-regulate pro-inflammatory cytokines such as interleukin-1β (IL-1β), interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2][3] Mechanistically, this compound's effects are linked to the downregulation of nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2), alongside the activation of the protective NRF2/HO-1 pathway.[1][3] Furthermore, evidence suggests its involvement in the modulation of the Akt signaling pathway, which is interconnected with inflammatory responses.[4] In vivo studies using the carrageenan-induced paw edema model in rodents have substantiated its anti-inflammatory efficacy, showing a reduction in paw volume comparable to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.[5]

This guide presents a comparative analysis of this compound's anti-inflammatory profile against well-established drugs: indomethacin (a non-selective COX inhibitor), dexamethasone (a potent corticosteroid), and celecoxib (a selective COX-2 inhibitor). While direct head-to-head comparative studies are limited, this document compiles available data to offer a valuable reference for future research and drug development endeavors in the field of inflammation.

Data Presentation: Comparative Anti-Inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and the selected comparator drugs. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production

CompoundAssay SystemIC50 / % InhibitionReference
This compound LPS-stimulated RAW 264.7 macrophagesIC50: 25 µM (approx.)[1]
Indomethacin Not directly compared in the same study--
Dexamethasone Not directly compared in the same study--
Celecoxib Not directly compared in the same study--

Table 2: In Vitro Inhibition of Pro-Inflammatory Cytokines

CompoundCytokineAssay SystemEffectReference
This compound IL-1β, IFN-γ, TNF-α, IL-6LPS-stimulated RAW 264.7 macrophagesDose-dependent reduction in fold change[1][2]
Dexamethasone IL-1β, IL-6, TNF-αLPS-stimulated human PBMCsDose-dependent inhibition[6]

Table 3: In Vitro COX-2 Inhibition

CompoundAssay SystemIC50Reference
This compound Not available--
Celecoxib Human recombinant COX-20.04 µM[7][8]
Indomethacin Ovine COX-20.9 µM[7]

Table 4: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

CompoundAnimal ModelDose% Inhibition of EdemaReference
This compound (Ethanolic Extract) Rat100 mg/kg~45% at 5 hours[5]
Indomethacin Rat10 mg/kg~47% at 5 hours[5]
Indomethacin Rat10 mg/kg87.3%[9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and to serve as a foundation for future comparative studies.

In Vitro Nitric Oxide (NO) Synthase Inhibition Assay in RAW 264.7 Macrophages

Objective: To evaluate the ability of a test compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control. After a pre-incubation period of 1-2 hours, cells are stimulated with LPS (1 µg/mL) to induce NO production.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is mixed and incubated at room temperature for 10-15 minutes.

  • Data Analysis: The absorbance is measured at 540-550 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on the enzymatic activity of COX-2.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human or ovine COX-2 enzyme is used. Arachidonic acid is used as the substrate.

  • Reaction Mixture: The assay is typically performed in a 96-well plate format. The reaction mixture contains a buffer (e.g., Tris-HCl), a heme cofactor, and the COX-2 enzyme.

  • Inhibitor Addition: Various concentrations of the test compound (e.g., celecoxib) or a vehicle control are added to the wells and pre-incubated with the enzyme for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: The reaction is allowed to proceed for a specific duration (e.g., 2-5 minutes) and then terminated by the addition of a stopping reagent (e.g., a solution of stannous chloride or hydrochloric acid).

  • Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of COX-2 activity is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To assess the acute anti-inflammatory activity of a test compound in a rodent model.

Methodology:

  • Animal Model: Wistar or Sprague-Dawley rats are typically used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compound (e.g., this compound extract) or the standard drug (e.g., indomethacin) is administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose. A control group receives the vehicle only.

  • Induction of Inflammation: After a specific period following compound administration (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the carrageenan-injected paw is measured at various time points after the injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer. The initial paw volume before carrageenan injection is also recorded.

  • Data Analysis: The degree of paw edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema for each treatment group is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the key signaling pathways involved in the anti-inflammatory action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay iv_start RAW 264.7 Macrophages lps LPS Stimulation iv_start->lps treatment This compound / Comparators lps->treatment no_assay Nitric Oxide (NO) Assay (Griess Reagent) treatment->no_assay cytokine_assay Cytokine Assay (ELISA) treatment->cytokine_assay iv_results IC50 / % Inhibition Data no_assay->iv_results cytokine_assay->iv_results cox_assay COX-2 Inhibition Assay cox_assay->iv_results animal_model Rodent Model (Rat/Mouse) drug_admin Drug Administration (this compound / Indomethacin) animal_model->drug_admin carrageenan Carrageenan Injection (Paw) drug_admin->carrageenan measurement Paw Volume Measurement (Plethysmometer) carrageenan->measurement vivo_results % Edema Inhibition Data measurement->vivo_results

Caption: Experimental workflow for evaluating anti-inflammatory properties.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (Nucleus) NFkB->NFkB_nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->Pro_inflammatory_Genes induces transcription This compound This compound This compound->IKK inhibits This compound->NFkB inhibits translocation

Caption: this compound's inhibition of the NF-κB signaling pathway.

MAPK_Signaling_Pathway cluster_mapk MAPK Cascades Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases Inflammatory_Stimuli->Upstream_Kinases ERK ERK Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK p38 p38 Upstream_Kinases->p38 AP1 AP-1 (c-Jun/c-Fos) ERK->AP1 JNK->AP1 p38->AP1 Inflammatory_Response Inflammatory Response (Cytokine production, etc.) AP1->Inflammatory_Response This compound This compound This compound->ERK inhibits phosphorylation This compound->JNK inhibits phosphorylation This compound->p38 inhibits phosphorylation

Caption: Postulated modulation of MAPK signaling pathways by this compound.

References

A Head-to-Head Comparison of Swietenine and Glibenclamide in the Context of Preclinical Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of Swietenine, a natural tetranortriterpenoid, and Glibenclamide, a well-established sulfonylurea drug, for their potential in managing type 2 diabetes. The information is compiled from various preclinical studies to offer an objective analysis of their performance, supported by experimental data and methodologies.

Executive Summary

Glibenclamide, a cornerstone in type 2 diabetes therapy, effectively lowers blood glucose by stimulating insulin secretion from pancreatic β-cells. Its mechanism of action is well-characterized, involving the inhibition of ATP-sensitive potassium (K-ATP) channels. This compound, a bioactive compound isolated from the seeds of Swietenia macrophylla, has demonstrated significant antihyperglycemic and antioxidant properties in preclinical models of diabetes. Its proposed mechanisms are more diverse, involving modulation of inflammatory and oxidative stress pathways, and potentially enhancing insulin sensitivity. While direct head-to-head clinical trials are lacking, this guide synthesizes available preclinical data to draw a comparative picture.

Quantitative Data Presentation

The following tables summarize the quantitative data from various preclinical studies on this compound and Glibenclamide. It is crucial to note that these studies were conducted under different experimental conditions, and therefore, the data should be interpreted with caution.

Table 1: Effects of this compound on Biochemical Parameters in Streptozotocin-Induced Diabetic Rats

ParameterDiabetic Control (Mean ± SD)This compound (20 mg/kg) (Mean ± SD)This compound (40 mg/kg) (Mean ± SD)Metformin (50 mg/kg) (Mean ± SD)
Blood Glucose (mg/dL) 209.9 ± 7.71Not specified in this study98.67 ± 9.11Not specified in this study
Cholesterol (mg/dL) 62.33 ± 6.22125.6107.4Not specified in this study
Triglycerides (mg/dL) 158.7 ± 7.94112.291.98Not specified in this study
Low-Density Lipoprotein (LDL) (mg/dL) Not specified26.6422.56Not specified in this study
High-Density Lipoprotein (HDL) (mg/dL) Not specifiedIncreasedIncreasedIncreased

Data compiled from studies on streptozotocin-induced diabetic models.[1][2][3]

Table 2: Effects of Glibenclamide on Biochemical Parameters in Diabetic Animal Models

ParameterDiabetic Control (Mean ± SEM)Glibenclamide (0.6 - 10 mg/kg) (Mean ± SEM)
Fasting Blood Glucose (mg/dL) ~350-450Significant reduction
HbA1c (%) ElevatedSignificant reduction
Serum Insulin Decreased or normalIncreased

Data are representative values compiled from multiple sources using HFD/STZ-induced diabetic rats.[4]

Mechanism of Action

Glibenclamide: Insulin Secretagogue

Glibenclamide's primary mechanism involves the stimulation of insulin release from pancreatic β-cells.[4] This is achieved through the following steps:

  • Binding to SUR1: Glibenclamide binds to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane.[4]

  • Channel Closure and Depolarization: This binding inhibits the K-ATP channel, leading to its closure. The subsequent decrease in potassium efflux results in the depolarization of the cell membrane.[4]

  • Calcium Influx: Depolarization opens voltage-gated calcium channels, allowing an influx of calcium ions (Ca2+) into the β-cell.[4]

  • Insulin Exocytosis: The rise in intracellular calcium triggers the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin into the bloodstream.[4]

This compound: A Multi-Target Approach

Preclinical studies suggest that this compound exerts its antihyperglycemic effects through multiple pathways, indicating a broader mechanism of action compared to glibenclamide. These include:

  • Modulation of Inflammatory Pathways: this compound has been shown to regulate the NF-κB/NLRP3/Caspase-1 signaling pathway, which is involved in inflammation associated with diabetic complications.[5] By inhibiting this pathway, this compound may reduce inflammation-induced insulin resistance.

  • Activation of Antioxidant Defense: this compound activates the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[2][3] This can mitigate oxidative stress, a major contributor to β-cell dysfunction and insulin resistance in diabetes.

  • PI3K/Akt Signaling Pathway: Some evidence suggests that extracts of Swietenia macrophylla, from which this compound is derived, can modulate the PI3K/Akt pathway, which is crucial for insulin-mediated glucose uptake.[6]

Experimental Protocols

Induction of Diabetes in Animal Models

A common method for inducing a type 2 diabetes-like state in rodents is through a combination of a high-fat diet (HFD) and a low dose of streptozotocin (STZ).[4]

  • Animals: Male Wistar or Sprague-Dawley rats are often used.

  • High-Fat Diet: Animals are fed a diet where 45-60% of total calories are derived from fat for a period of 2-4 weeks to induce insulin resistance.[4]

  • Streptozotocin Administration: Following the HFD period, a single intraperitoneal injection of STZ (35-45 mg/kg body weight) is administered. STZ is a toxin that specifically destroys pancreatic β-cells, leading to partial β-cell dysfunction.[4]

  • Confirmation of Diabetes: Diabetes is typically confirmed 72 hours after STZ injection by measuring fasting blood glucose levels. A blood glucose level ≥ 250 mg/dL is often considered diabetic.[4]

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess glucose metabolism.

  • Fasting: Animals are fasted overnight (approximately 12-16 hours) with free access to water.

  • Baseline Glucose Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.

  • Glucose Administration: A glucose solution (typically 2 g/kg body weight) is administered orally via gavage.

  • Blood Glucose Monitoring: Blood glucose levels are then measured at specific time points after glucose administration (e.g., 30, 60, 90, and 120 minutes) to assess the rate of glucose clearance.

Drug Administration
  • Glibenclamide: Typically administered orally via gavage. Doses in rat models can range from 0.6 mg/kg to 10 mg/kg body weight, suspended in a vehicle like 0.5% carboxymethyl cellulose.[4]

  • This compound: Administered orally. Effective doses in preclinical studies have been reported to be around 25-50 mg/kg body weight in rats.[7][8]

Mandatory Visualizations

Glibenclamide_Mechanism Glibenclamide Glibenclamide SUR1 SUR1 Subunit of K-ATP Channel Glibenclamide->SUR1 Binds to K_ATP_Channel K-ATP Channel SUR1->K_ATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Closure leads to Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin-Containing Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Resulting in

Caption: Glibenclamide's mechanism of action in pancreatic β-cells.

Swietenine_Mechanism cluster_inflammation Inflammatory Pathway cluster_oxidative_stress Oxidative Stress Pathway This compound This compound NF_kB NF-κB This compound->NF_kB Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates NLRP3 NLRP3 Inflammasome NF_kB->NLRP3 Activates Caspase_1 Caspase-1 NLRP3->Caspase_1 Activates Inflammation Inflammation Caspase_1->Inflammation Promotes Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes Upregulates Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces

Caption: Proposed multi-target mechanism of action for this compound.

Experimental_Workflow Start Start: Acclimatization of Animals HFD High-Fat Diet Feeding (2-4 weeks) Start->HFD STZ_Injection Streptozotocin (STZ) Injection HFD->STZ_Injection Diabetes_Confirmation Confirmation of Diabetes (Fasting Blood Glucose) STZ_Injection->Diabetes_Confirmation Grouping Randomization into Treatment Groups Diabetes_Confirmation->Grouping Treatment Daily Oral Administration (this compound or Glibenclamide) Grouping->Treatment Monitoring Biochemical and Physiological Monitoring Treatment->Monitoring Data_Analysis Data Analysis and Endpoint Evaluation Monitoring->Data_Analysis End End of Study Data_Analysis->End

Caption: A generalized experimental workflow for preclinical diabetes studies.

Conclusion

Glibenclamide remains a potent insulin secretagogue with a well-defined mechanism of action. Its primary limitation is the risk of hypoglycemia due to its potent and glucose-independent insulin-releasing properties. This compound, on the other hand, presents a promising multi-target approach to managing hyperglycemia. Its ability to modulate inflammatory and oxidative stress pathways, in addition to potentially improving insulin sensitivity, suggests it may offer a more comprehensive therapeutic effect with a potentially lower risk of hypoglycemia.

However, it is imperative to underscore that the data for this compound is still in the preclinical stage. Rigorous, well-controlled head-to-head comparative studies and subsequent clinical trials are essential to fully elucidate the therapeutic potential and safety profile of this compound relative to established drugs like Glibenclamide. This guide serves as a foundational resource for researchers and drug development professionals to understand the current landscape and future directions in the exploration of these two compounds for the treatment of type 2 diabetes.

References

Swietenine's Efficacy in Ameliorating NAFLD: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Swietenine with Metformin and Silymarin in the Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD) in Animal Models.

This guide provides a comprehensive in vivo validation of this compound's therapeutic effects on Non-Alcoholic Fatty Liver Disease (NAFLD), comparing its performance against established alternatives, Metformin and Silymarin. The data presented is collated from preclinical studies utilizing high-fat diet (HFD) and streptozotocin (STZ)-induced diabetic mouse models of NAFLD.

Quantitative Data Summary

The following table summarizes the key biochemical and gene expression changes observed in the liver and blood of NAFLD mice treated with this compound, Metformin, or Silymarin. Data is presented as the observed effect relative to the untreated NAFLD group.

Parameter This compound (80 mg/kg) Metformin (200-300 mg/kg) Silymarin (30-200 mg/kg)
Biochemical Markers
Alanine Aminotransferase (ALT)↓ (Reversed to near normal)[1]↓[2][3][4]↓ or ↔[5][6]
Aspartate Aminotransferase (AST)↓ (Reversed to near normal)[1]↓[3][4]↓ or ↔[5][6]
Alkaline Phosphatase (ALP)↓ (Reversed to near normal)[1]↔[5]
Blood Glucose↓ (Reversed to near normal)[1]↓[7]
Blood Triglycerides↓ (Reversed to near normal)[1]↓[2]↓[6]
Blood Cholesterol↓ (Reversed to near normal)[1]↓[2]↓[5][6]
Liver Triglycerides↓ (Reversed to near normal)[1]↓[8]↓[5]
Liver Cholesterol↓ (Reversed to near normal)[1]↓[9]
Liver Index (% body weight)↓ (Reversed to near normal)[1]
Hepatic Steatosis (Oil Red O)↓ (Significantly reduced)[1]↓ (Significantly reduced)[4]↓ (Significantly reduced)[5][10]
Gene Expression Markers (Liver)
Lipogenesis
ACLY↓[11]Not ReportedNot Reported
ACC1↓[11]Not Reported↓[5]
FASN↓[11]↓[12]↓[5]
SREBP1c↓[11]↓[12]↓[5]
ChREBPβ↓[11]Not ReportedNot Reported
Antioxidant Pathway
Nrf2↑ (20-fold increase)[11]↑[5]
NQO-1↑ (20-fold increase)[11]Not Reported↑[5]
HO-1↑ (20-fold increase)[11]Not Reported↑[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate replication.

Animal Model: High-Fat Diet and Streptozotocin-Induced NAFLD

This model mimics the metabolic dysregulation observed in diabetic NAFLD.

  • Animals: Male C57BL/6J mice, 6-8 weeks old.

  • Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, 22±2°C, 55±5% humidity) with ad libitum access to standard chow and water for one week.

  • Induction:

    • Mice are fed a high-fat diet (HFD; typically 45-60% kcal from fat) for 4-8 weeks to induce obesity and insulin resistance.

    • Following the HFD period, mice are fasted for 4-6 hours.

    • A single intraperitoneal injection of a low dose of streptozotocin (STZ), dissolved in citrate buffer (pH 4.5), is administered at a concentration of 100-150 mg/kg body weight to induce hyperglycemia. Control animals receive an injection of the citrate buffer vehicle.

    • Blood glucose levels are monitored 72 hours post-injection to confirm the diabetic state (glucose levels > 250 mg/dL).

  • Treatment:

    • This compound is administered orally at a dose of 80 mg/kg body weight, on alternate days for eight weeks.[1]

    • Alternative treatments such as Metformin (typically 200-300 mg/kg/day) or Silymarin (typically 30-200 mg/kg/day) are administered orally for a comparable duration.

  • Sample Collection: At the end of the treatment period, animals are euthanized, and blood and liver tissues are collected for biochemical, histological, and gene expression analyses.

Histological Analysis: Oil Red O Staining for Hepatic Steatosis

This method is used to visualize neutral lipid accumulation in the liver.

  • Tissue Preparation: Freshly harvested liver tissue is embedded in Optimal Cutting Temperature (OCT) compound and snap-frozen in liquid nitrogen.

  • Sectioning: Frozen tissue blocks are sectioned at a thickness of 8-10 µm using a cryostat.

  • Fixation: Sections are fixed in 10% formalin for 10 minutes.

  • Staining:

    • Rinse sections with 60% isopropanol.

    • Stain with freshly prepared Oil Red O solution for 15 minutes.

    • Differentiate in 60% isopropanol.

  • Counterstaining: Nuclei are counterstained with hematoxylin.

  • Mounting: Sections are mounted with an aqueous mounting medium.

  • Imaging: Stained sections are visualized under a light microscope, and the area of lipid droplets is quantified using image analysis software.

Gene Expression Analysis: Real-Time Quantitative PCR (RT-qPCR)

This technique is employed to quantify the mRNA levels of target genes in the liver.

  • RNA Extraction: Total RNA is isolated from homogenized liver tissue using a suitable RNA extraction kit (e.g., TRIzol reagent or column-based kits). The quality and quantity of RNA are assessed using spectrophotometry.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix, cDNA template, and gene-specific forward and reverse primers for the target genes (ACLY, ACC1, FASN, SREBP1c, ChREBPβ, Nrf2, NQO-1, HO-1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Thermal Cycling: The reaction is carried out in a real-time PCR detection system with a standard thermal cycling protocol (initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target gene is normalized to the housekeeping gene and expressed as a fold change relative to the control group.

Immunohistochemistry (IHC)

This technique is used to detect the localization and expression of specific proteins in liver tissue.

  • Tissue Preparation and Sectioning: Paraffin-embedded liver sections (4-5 µm) are deparaffinized and rehydrated. For frozen sections, slides are air-dried and fixed.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) at 95-100°C.

  • Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, and non-specific binding is blocked with a blocking serum.

  • Primary Antibody Incubation: Sections are incubated with the primary antibody against the protein of interest (e.g., Nrf2) overnight at 4°C.

  • Secondary Antibody Incubation: A biotinylated secondary antibody is applied, followed by incubation with a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Detection: The signal is visualized using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

  • Analysis: The intensity and distribution of the staining are observed under a microscope.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and the overall experimental workflow.

Swietenine_NAFLD_Pathway cluster_lipogenesis Lipogenesis Pathway cluster_antioxidant Antioxidant Pathway SREBP1c SREBP1c ACLY ACLY SREBP1c->ACLY ACC1 ACC1 SREBP1c->ACC1 FASN FASN SREBP1c->FASN ChREBPb ChREBPβ ChREBPb->FASN ACLY->ACC1 ACC1->FASN Lipid_Droplets Lipid Droplets FASN->Lipid_Droplets Nrf2 Nrf2 Nrf2_nuc Nuclear Nrf2 Nrf2->Nrf2_nuc Translocation Keap1 Keap1 ARE ARE NQO1 NQO-1 ARE->NQO1 HO1 HO-1 ARE->HO1 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Nrf2 Dissociation Nrf2_nuc->ARE This compound This compound This compound->SREBP1c Inhibits This compound->ChREBPb Inhibits This compound->Nrf2_Keap1 Activates

Caption: this compound's dual mechanism in NAFLD.

Experimental_Workflow cluster_induction NAFLD Induction cluster_treatment Treatment Groups (8 weeks) cluster_analysis Analysis HFD High-Fat Diet (4-8 weeks) STZ Streptozotocin Injection HFD->STZ NAFLD_Model Diabetic NAFLD Mouse Model STZ->NAFLD_Model Control Control (Vehicle) NAFLD_Model->Control This compound This compound (80 mg/kg) NAFLD_Model->this compound Metformin Metformin NAFLD_Model->Metformin Silymarin Silymarin NAFLD_Model->Silymarin Biochem Biochemical Analysis (Blood & Liver) Control->Biochem Histo Histological Analysis (Oil Red O, IHC) Control->Histo Gene Gene Expression (RT-qPCR) Control->Gene This compound->Biochem This compound->Histo This compound->Gene Metformin->Biochem Metformin->Histo Metformin->Gene Silymarin->Biochem Silymarin->Histo Silymarin->Gene

Caption: In vivo experimental workflow for NAFLD study.

References

A Comparative Study of Swietenine from Diverse Geographical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of Swietenine, a prominent tetranortriterpenoid isolated from the seeds of Swietenia macrophylla. While direct comparative studies on this compound from varied geographical origins are limited, this document compiles available data on its yield, biological activities, and underlying mechanisms of action. This information is crucial for researchers in natural product chemistry, pharmacology, and drug discovery to understand the potential variations and applications of this bioactive compound.

Data Presentation: Quantitative Analysis of this compound

The following table summarizes the quantitative data on the yield of extracts from Swietenia macrophylla seeds and the biological activity of this compound. It is important to note that variations in extraction methods, experimental conditions, and the specific batches of plant material can influence these values. The lack of standardized reporting across studies makes direct comparison challenging.

Geographical SourceExtraction MethodYield of Crude Extract (%)Biological ActivityCell Line/ModelIC50 ValueReference
Malaysia Methanol Extraction20.2AnticancerCT26 (Colon Cancer)0.48 ± 0.06 mg/mL (crude extract)[1]
Malaysia Chloroform Extraction3.6AnticancerCT26 (Colon Cancer)0.43 ± 0.01 mg/mL (crude extract)[1]
Malaysia Ultrasound-Assisted Extraction (Ethanol)27.68 ± 0.3Not Specified for this compound--[2]
Indonesia Maceration (96% Ethanol)Not SpecifiedNot Specified for this compound--[3]
Formosan (Taiwan) Methanol Extraction followed by chromatographic purificationNot SpecifiedAnti-inflammatory (NO Inhibition)LPS-stimulated RAW 264.7 macrophages36.32 ± 2.84 µM[4]

Disclaimer: The data presented is compiled from different studies. Direct comparison should be made with caution due to potential variations in experimental protocols and the use of crude extracts versus purified this compound in some assays.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the extraction and biological evaluation of this compound.

Extraction and Purification of this compound

This protocol describes a general method for the isolation of this compound from Swietenia macrophylla seeds.

a. Plant Material Preparation:

  • Collect mature seeds of Swietenia macrophylla.

  • Air-dry the seeds in the shade for 1-2 weeks.

  • Grind the dried seeds into a coarse powder using a mechanical grinder.

b. Extraction:

  • Macerate the powdered seeds (e.g., 1 kg) with a suitable solvent such as methanol or ethanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

c. Fractionation and Purification:

  • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Subject the most active fraction (typically the chloroform or ethyl acetate fraction) to column chromatography on silica gel.

  • Elute the column with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate of increasing polarity.

  • Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system and visualizing with an appropriate spray reagent (e.g., vanillin-sulfuric acid).

  • Pool the fractions containing the compound of interest and subject them to further purification by preparative TLC or recrystallization to obtain pure this compound.

  • Characterize the purified this compound using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[5][6]

a. Cell Culture:

  • Culture a suitable cancer cell line (e.g., HCT116, MCF-7) in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

b. Assay Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) and make serial dilutions in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay using Griess Reagent

This assay measures the amount of nitrite, a stable metabolite of nitric oxide (NO), produced by macrophages upon stimulation with lipopolysaccharide (LPS).[7]

a. Cell Culture:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

b. Assay Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known iNOS inhibitor).

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Use a sodium nitrite standard curve to determine the nitrite concentration in the samples.

  • Calculate the percentage of NO inhibition and determine the IC50 value.

Mandatory Visualization

Experimental Workflow for this compound Isolation and Characterization

experimental_workflow start_end start_end process process fraction fraction analysis analysis start Swietenia macrophylla Seeds drying Air Drying & Grinding start->drying extraction Solvent Extraction (e.g., Methanol) drying->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition fractions Hexane, Chloroform, Ethyl Acetate Fractions partition->fractions column Silica Gel Column Chromatography fractions->column purification Preparative TLC/ Recrystallization column->purification This compound Pure this compound purification->this compound characterization Structural Characterization (NMR, MS, IR) This compound->characterization bioassays Biological Assays (Anticancer, Anti-inflammatory) This compound->bioassays

Caption: Workflow for the isolation and characterization of this compound.

Anti-inflammatory Signaling Pathway of this compound

anti_inflammatory_pathway cluster_nrf2 stimulus stimulus inhibitor inhibitor pathway_component pathway_component pro_inflammatory pro_inflammatory anti_inflammatory anti_inflammatory lps LPS tlr4 TLR4 lps->tlr4 nfkb_pathway NF-κB Pathway tlr4->nfkb_pathway nfkb NF-κB nfkb_pathway->nfkb nucleus_nfkb NF-κB (in nucleus) nfkb->nucleus_nfkb pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nucleus_nfkb->pro_inflammatory_genes swietenine_nfkb This compound swietenine_nfkb->nfkb_pathway Inhibits nrf2_pathway Nrf2 Pathway nrf2 Nrf2 nucleus_nrf2 Nrf2 (in nucleus) nrf2->nucleus_nrf2 keap1 Keap1 keap1->nrf2 are ARE nucleus_nrf2->are anti_inflammatory_genes Anti-inflammatory Genes (HO-1, NQO1) are->anti_inflammatory_genes swietenine_nrf2 This compound swietenine_nrf2->keap1 Inhibits

Caption: Anti-inflammatory signaling pathways modulated by this compound.

Anticancer Signaling Pathway of this compound

anticancer_pathway inducer inducer pathway_component pathway_component pro_apoptotic pro_apoptotic anti_apoptotic anti_apoptotic outcome outcome This compound This compound cancer_cell Cancer Cell This compound->cancer_cell bax Bax (Pro-apoptotic) This compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Downregulates mitochondria Mitochondria cancer_cell->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c bax->mitochondria Promotes bcl2->mitochondria Inhibits caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed anticancer mechanism of this compound via apoptosis induction.

References

Validating the Molecular Targets of Swietenine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Swietenine, a tetranortriterpenoid isolated from the seeds of Swietenia macrophylla, has garnered significant interest for its diverse pharmacological activities. This guide provides a comprehensive comparison of this compound's performance against established alternatives, supported by experimental data, to validate its molecular targets in key signaling pathways.

I. Anti-inflammatory and Antioxidant Effects: Comparison with Standard Drugs

This compound exhibits potent anti-inflammatory and antioxidant properties by modulating the NRF2/HO-1 and NF-κB signaling pathways.[1] To contextualize its efficacy, this section compares this compound's effects with standard anti-inflammatory and antioxidant agents.

Comparative Performance Data
ParameterThis compoundAlternative(s)Experimental ModelKey FindingsReference(s)
NO Production Inhibition Dose-dependent inhibitionHydrocortisone (Standard)LPS-stimulated RAW 264.7 macrophagesThis compound effectively reduces nitric oxide production, a key inflammatory mediator.[1]
Pro-inflammatory Cytokine Downregulation (IL-1β, IL-6, TNF-α) Significant dose-dependent reductionDiclofenac, Indomethacin (NSAIDs)LPS-stimulated RAW 264.7 macrophagesThis compound suppresses the expression of key pro-inflammatory cytokines, comparable to the action of established NSAIDs.[1]
NRF2/HO-1 Pathway Activation Upregulates NRF2 and HO-1 levelsN-Acetylcysteine (NAC)H2O2-induced HepG2 cellsThis compound activates the NRF2 antioxidant response pathway, a mechanism shared with the antioxidant NAC.[1]
NF-κB Inhibition Inhibits NF-κB activation-LPS-stimulated RAW 264.7 macrophagesThis compound's anti-inflammatory action is mediated through the inhibition of the NF-κB pathway.[1][2]
NLRP3 Inflammasome Inhibition Inhibits NLRP3 inflammasome activation-In vivo diabetic nephropathy modelThis compound attenuates inflammation by inhibiting the NLRP3 inflammasome.[2][2]
Experimental Protocols

1. In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages:

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are pre-treated with various concentrations of this compound or a standard anti-inflammatory drug (e.g., Hydrocortisone) for 1 hour.

  • Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture supernatant is measured using the Griess reagent as an indicator of NO production.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant are quantified using ELISA kits.

  • Western Blot Analysis: Cell lysates are subjected to Western blotting to determine the protein expression levels of NF-κB, NRF2, and HO-1.

2. In Vitro Antioxidant Assay in HepG2 Cells:

  • Cell Culture: HepG2 cells are maintained in MEM with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are treated with this compound or N-Acetylcysteine (NAC) for a specified period.

  • Oxidative Stress Induction: Oxidative stress is induced by exposing the cells to Hydrogen Peroxide (H2O2).

  • Western Blot Analysis: The expression of antioxidant proteins such as NRF2 and HO-1 is analyzed by Western blotting.

Signaling Pathway Diagrams

G cluster_0 This compound's Anti-inflammatory & Antioxidant Mechanism LPS LPS NF_kB NF-κB LPS->NF_kB Activates This compound This compound This compound->NF_kB Inhibits NRF2 NRF2 This compound->NRF2 Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Pro_inflammatory_Cytokines Induces Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation HO1 HO-1 NRF2->HO1 Induces Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: this compound's dual action on inflammation and oxidative stress.

II. Antihyperglycemic Effects: Comparison with Metformin

This compound has shown potential in managing hyperglycemia, a hallmark of diabetes. Its performance is compared here with Metformin, a first-line therapeutic agent for type 2 diabetes.

Comparative Performance Data
ParameterThis compound (20 & 40 mg/kg)Metformin (50 mg/kg)Experimental ModelKey FindingsReference(s)
Blood Glucose Reduction Significant reductionSignificant reductionStreptozotocin-induced diabetic ratsThis compound demonstrates a significant antihyperglycemic effect.[1]
Serum Cholesterol Reduction Significant reductionSignificant reductionStreptozotocin-induced diabetic ratsBoth treatments effectively lowered elevated cholesterol levels.[1]
Serum Triglycerides Reduction Significant reductionSignificant reductionStreptozotocin-induced diabetic ratsThis compound and Metformin both showed a significant reduction in triglycerides.[1]
Antioxidant Capacity (Serum) IncreasedIncreasedStreptozotocin-induced diabetic ratsBoth compounds enhanced the total antioxidant capacity in diabetic rats.[1]
Synergistic Effect Potentiates Metformin's activity-Streptozotocin-induced diabetic ratsCo-administration of this compound and Metformin showed a synergistic effect in improving glycemic control.[1][1]
Experimental Protocol

In Vivo Antihyperglycemic Study in Streptozotocin-Induced Diabetic Rats:

  • Animal Model: Diabetes is induced in male Wistar rats by a single intraperitoneal injection of streptozotocin (STZ).

  • Treatment Groups:

    • Normal Control (non-diabetic)

    • Diabetic Control (untreated)

    • This compound-treated (e.g., 10, 20, 40 mg/kg, p.o.)

    • Metformin-treated (e.g., 50 mg/kg, p.o.)

    • Combination of this compound and Metformin

  • Duration: Treatment is administered daily for a specified period (e.g., 28 days).

  • Parameters Measured:

    • Fasting blood glucose levels are monitored at regular intervals.

    • Serum lipid profile (total cholesterol, triglycerides, HDL, LDL) is analyzed at the end of the study.

    • Serum antioxidant status (e.g., glutathione, total antioxidant capacity) is assessed.

Experimental Workflow Diagram

G cluster_1 Antihyperglycemic Study Workflow Induction Diabetes Induction (Streptozotocin) Grouping Animal Grouping (Control, this compound, Metformin, Combination) Induction->Grouping Treatment Daily Oral Administration Grouping->Treatment Monitoring Blood Glucose Monitoring Treatment->Monitoring Analysis Biochemical Analysis (Lipids, Antioxidants) Monitoring->Analysis G cluster_2 PPARγ Activation and Downstream Effects This compound This compound PPARg PPARγ This compound->PPARg Binds & Activates Rosiglitazone Rosiglitazone Rosiglitazone->PPARg Binds & Activates (Stronger) Adipogenesis Adipogenesis PPARg->Adipogenesis Promotes Insulin_Sensitization Insulin Sensitization PPARg->Insulin_Sensitization Enhances

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Swietenine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of swietenine, a bioactive tetranortriterpenoid isolated from plants of the Swietenia genus. Given its biological activity, including cytotoxic properties against various cell lines, adherence to these protocols is crucial for ensuring personnel safety and minimizing environmental impact. This document is intended for researchers, scientists, and drug development professionals who may handle this compound in laboratory settings.

Understanding the Hazard Profile of this compound

Summary of Toxicological Data
Data PointResultSpecies/SystemSource
Acute Oral Toxicity (Seed Extract) No signs of toxicity at a single dose of 2 g/kg body weight.Sprague Dawley Rats[1][2]
Human Consumption Advisory Cases of liver injury have been reported in individuals consuming S. macrophylla seeds.Humans[3]
In Vitro Cytotoxicity (Seed Extract) Chloroform, ethyl acetate, and hexane extracts demonstrated the highest cytotoxicity.HepG2 (Human Liver Cancer) Cells[3][4]
In Vitro Cytotoxicity (Seed Extract) Ethanol and methanol extracts showed lesser, though still present, cytotoxicity.HepG2 (Human Liver Cancer) Cells[3][4]
In Vitro Cytotoxicity (Seed Extract) Water extracts did not negatively affect cell viability.HepG2 (Human Liver Cancer) Cells[3][4]

Experimental Protocols for Safe Handling and Disposal

The following protocols are based on best practices for the management of cytotoxic and potentially hazardous chemical waste.

Personal Protective Equipment (PPE)

Before handling this compound or its waste, all personnel must be equipped with the following PPE:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A buttoned, full-length laboratory coat.

  • Respiratory Protection: A properly fitted respirator (e.g., N95 or higher) is recommended when handling the powder form to avoid inhalation.

Waste Segregation and Collection

Proper segregation of this compound waste at the point of generation is the first critical step in its safe disposal.

  • Designated Waste Containers: All solid and liquid waste containing this compound must be collected in clearly labeled, leak-proof containers designated for cytotoxic waste. These containers should be purple or marked with the universal cytotoxic waste symbol.

  • Solid Waste:

    • Contaminated consumables such as gloves, pipette tips, and weighing papers should be placed directly into a designated, lined cytotoxic waste container.

    • Grossly contaminated items should be double-bagged.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a dedicated, sealed, and shatter-resistant container clearly labeled "Cytotoxic Liquid Waste: this compound."

    • Organic solvent solutions containing this compound should be collected in a separate, compatible, and clearly labeled container. Do not mix aqueous and organic waste streams.

  • Sharps:

    • Any sharps, such as needles or contaminated glassware, must be disposed of in a puncture-resistant, purple-lidded sharps container.[5][6]

Decontamination Procedures
  • Work Surfaces: All surfaces and equipment potentially contaminated with this compound should be decontaminated at the end of each procedure. Use a suitable laboratory disinfectant followed by a cleaning agent.

  • Spills: In the event of a spill, cordon off the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into the designated cytotoxic waste container. For larger spills, follow your institution's emergency procedures for hazardous chemical spills.

Final Disposal
  • High-Temperature Incineration: The recommended and often mandatory method for the final disposal of cytotoxic waste is high-temperature incineration.[7][8] This process ensures the complete destruction of the hazardous compounds.

  • Licensed Waste Contractor: All this compound waste must be disposed of through a licensed hazardous waste management contractor. Do not dispose of this compound waste down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.

SwietenineDisposalWorkflow cluster_ppe Step 1: Don Personal Protective Equipment (PPE) cluster_generation Step 2: Point of Generation cluster_segregation Step 3: Segregate Waste cluster_storage Step 4: Secure Storage cluster_disposal Step 5: Final Disposal PPE Gloves, Eye Protection, Lab Coat, Respirator (if powder) SolidWaste Solid Waste (Gloves, Tips, etc.) LiquidWaste Liquid Waste (Aqueous/Organic Solutions) SharpsWaste Sharps Waste (Needles, Glassware) CytotoxicSolid Purple Cytotoxic Waste Container SolidWaste->CytotoxicSolid CytotoxicLiquid Sealed Cytotoxic Liquid Waste Container LiquidWaste->CytotoxicLiquid CytotoxicSharps Purple-Lidded Sharps Container SharpsWaste->CytotoxicSharps SecureArea Designated Secure Storage Area CytotoxicSolid->SecureArea CytotoxicLiquid->SecureArea CytotoxicSharps->SecureArea WasteContractor Licensed Hazardous Waste Contractor SecureArea->WasteContractor Incineration High-Temperature Incineration WasteContractor->Incineration

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Swietenine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Swietenine

Disclaimer: This document provides guidance on the safe handling of this compound based on general laboratory safety principles for compounds of unknown toxicity. No specific Safety Data Sheet (SDS) for this compound is currently available. Therefore, this compound should be handled with the utmost care, assuming it may be hazardous. This guide is intended for use by trained researchers, scientists, and drug development professionals.

Hazard Assessment

The toxicological properties of pure this compound have not been fully elucidated. However, studies on extracts of Swietenia macrophylla, from which this compound is isolated, have shown some evidence of cytotoxicity, with non-polar extracts exhibiting higher levels of toxicity.[1][2] One study on rats determined that a dose of up to 2 g/kg of S. macrophylla seed powder did not show signs of toxicity, which translates to a human equivalent dose of 325 mg/kg.[1][3][4] Nevertheless, due to the lack of comprehensive safety data, a conservative approach is mandatory.

Assume this compound is hazardous until proven otherwise. Potential hazards may include:

  • Skin and eye irritation

  • Respiratory tract irritation if inhaled

  • Harmful if swallowed

  • Potential for unknown chronic effects

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to minimize exposure through all potential routes (inhalation, skin contact, ingestion, and eye contact).

PPE Requirements for Handling this compound
PPE CategoryItemSpecifications and Best Practices
Hand Protection Chemical-resistant gloves- Nitrile or neoprene gloves are recommended for incidental contact. - For prolonged handling or in case of a spill, heavier-duty gloves should be used. - Always inspect gloves for tears or punctures before use. - Practice proper glove removal techniques to avoid skin contamination. - Dispose of contaminated gloves as hazardous waste.
Eye and Face Protection Safety glasses with side shields or safety goggles- Must be ANSI Z87.1-compliant. - Use safety goggles for splash hazards. - A face shield should be worn in addition to goggles when there is a significant risk of splashes or aerosol generation.
Body Protection Laboratory coat- A standard lab coat is the minimum requirement. - For procedures with a higher risk of splashes or aerosolization, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.
Respiratory Protection Not generally required for small quantities in a fume hood- If there is a risk of generating dust or aerosols and engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. The type of respirator should be determined by a risk assessment.

Engineering Controls

Engineering controls are the primary line of defense to minimize exposure to this compound.

  • Chemical Fume Hood: All procedures involving the handling of this compound powder or solutions should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.

Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

Operational Plan for Handling this compound
  • Preparation:

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Assemble all necessary equipment and materials before starting work to minimize movement in and out of the designated area.

    • Ensure all safety equipment, including the fume hood, eyewash station, and safety shower, are functioning correctly.

  • Handling:

    • Wear the appropriate PPE as outlined in the table above.

    • Handle this compound as a powder in a way that minimizes dust generation.

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

    • Keep containers with this compound closed when not in use.

  • Storage:

    • Store this compound in a well-ventilated, cool, and dry place.

    • Keep it in a clearly labeled, sealed container.

    • Store away from incompatible materials. As the incompatibilities of this compound are unknown, it is prudent to store it separately from strong acids, bases, and oxidizing agents.

    • If this compound is determined to be acutely toxic, carcinogenic, or a reproductive toxicant, it must be stored in a designated area.[5]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

This compound Waste Disposal Protocol
Waste TypeDisposal Procedure
Solid Waste - Includes contaminated gloves, paper towels, disposable lab coats, and any residual this compound powder. - Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste - Includes solutions containing this compound and solvent rinses of contaminated glassware. - Collect in a compatible, sealed, and clearly labeled hazardous waste container. - Do not mix with other chemical waste streams unless compatibility is known.
Sharps Waste - Includes contaminated needles, Pasteur pipettes, and broken glass. - Collect in a designated, puncture-resistant sharps container labeled as "Hazardous Waste" with the chemical name.

Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics.

Collection: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific instructions.[6][7]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill:

    • Minor Spill (contained within a fume hood): Use an appropriate absorbent material to clean up the spill. Decontaminate the area and dispose of all materials in a sealed hazardous waste container.

    • Major Spill: Evacuate the immediate area and alert colleagues. Contact your institution's EHS department immediately.

Visual Workflow and Decision-Making Diagrams

Handling_Swietenine_Workflow Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep1 Designate Handling Area in Fume Hood prep2 Assemble All Materials prep1->prep2 prep3 Verify Safety Equipment Functionality prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Handle this compound to Minimize Dust/Aerosols handle1->handle2 handle3 Keep Containers Closed When Not in Use handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 clean2 Segregate and Label Hazardous Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 PPE_Selection_Decision_Tree PPE Selection for Handling this compound cluster_ppe_actions PPE Selection for Handling this compound start Start Task Risk Assessment ppe_base Minimum PPE: - Lab Coat - Safety Glasses with Side Shields - Nitrile Gloves start->ppe_base risk_splash Potential for Splash? ppe_base->risk_splash ppe_splash Add: - Safety Goggles - Chemical-Resistant Apron risk_aerosol Potential for Dust/Aerosol Generation? ppe_splash->risk_aerosol ppe_aerosol Add: - Face Shield - Consider Respirator risk_splash->ppe_splash Yes risk_splash->risk_aerosol No risk_aerosol->ppe_aerosol Yes

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Swietenine
Reactant of Route 2
Swietenine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.